molecular formula C6H3F4NO B3179173 4-Amino-2,3,5,6-tetrafluorophenol CAS No. 938-63-6

4-Amino-2,3,5,6-tetrafluorophenol

Cat. No.: B3179173
CAS No.: 938-63-6
M. Wt: 181.09 g/mol
InChI Key: FFRMSRDSTZTRKL-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrafluorophenol is a useful research compound. Its molecular formula is C6H3F4NO and its molecular weight is 181.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRMSRDSTZTRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-63-6
Record name 4-amino-2,3,5,6-tetrafluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-2,3,5,6-tetrafluorophenol: A Bifunctional Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorophenol

Executive Summary

This compound (CAS: 938-63-6) is a specialized organofluorine building block characterized by a highly electron-deficient aromatic core substituted with two distinct nucleophilic handles: a phenolic hydroxyl group and a primary amine.[1][2] While its analogue, 2,3,5,6-tetrafluorophenol (TFP), is ubiquitous in bioconjugation as a leaving group for active esters, the 4-amino variant offers unique orthogonal reactivity. It serves as a critical intermediate in the synthesis of photoaffinity probes (via conversion to aryl azides) and fluorinated linkers for antibody-drug conjugates (ADCs), where the fluorine atoms modulate pKa, lipophilicity, and metabolic stability.

Physicochemical Profile

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group.

Key Constants & Properties
PropertyValue / DescriptionNote
CAS Number 938-63-6Distinct from TFP (769-39-1)
Molecular Formula

Molecular Weight 181.09 g/mol
Appearance White to off-white crystalline solidOxidizes slowly in air
Melting Point >170 °C (Dec.)[2][3][4][5][6]High lattice energy due to H-bonding
pKa (Phenol) ~6.2 - 6.5 (Estimated)Less acidic than TFP (pKa 5.5) due to p-amino donation
Solubility Soluble in THF, DMSO, MeOH, EtOAcSparingly soluble in water; insoluble in hexanes
Electronic Structure & Acidity

Unlike non-fluorinated p-aminophenol (pKa ~10.3), the tetrafluoro- scaffold dramatically increases the acidity of the phenolic proton. The four fluorine atoms exert a strong inductive effect (-I), stabilizing the phenoxide anion. However, the para-amino group exerts a resonance donating effect (+R), which partially counteracts the fluorines.

  • TFP (No amine): pKa ≈ 5.5

  • 4-Amino-TFP: pKa ≈ 6.2–6.5

This acidity range makes the phenol moiety reactive enough to form esters that are stable at neutral pH but reactive toward amines at slightly basic pH (8.0–9.0), a principle exploited in TFP-ester chemistry.

Synthetic Routes[3][7][8][9][10]

The synthesis of this compound typically avoids direct amination of pentafluorophenol due to the competing formation of phenoxide salts. The most robust industrial route involves the nitration of 2,3,5,6-tetrafluorophenol followed by reduction.

Validated Synthetic Workflow
  • Nitration: 2,3,5,6-Tetrafluorophenol is treated with nitric acid in sulfuric acid or acetic acid. The directing effects of the hydroxyl group and the fluorine atoms direct the nitro group to the para position.

  • Reduction: The resulting 4-nitro-2,3,5,6-tetrafluorophenol is reduced to the amine using catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl or 
    
    
    
    ).

SynthesisRoute Start 2,3,5,6-Tetrafluorophenol (CAS 769-39-1) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter 4-Nitro-2,3,5,6- tetrafluorophenol Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product 4-Amino-2,3,5,6- tetrafluorophenol (CAS 938-63-6) Step2->Product

Figure 1: Standard synthetic pathway via nitration-reduction sequence.

Chemical Reactivity & Applications[3][5][6][7][8][9]

The molecule's bifunctionality allows it to serve as a "chemical hinge," connecting two distinct moieties via orthogonal chemistries.

The "TFP Ester" Concept vs. 4-Amino Utility

It is crucial to distinguish between standard TFP esters and the utility of the 4-amino variant:

  • Standard TFP Esters: Formed from 2,3,5,6-tetrafluorophenol.[7] Used solely as activated leaving groups for amidation.

  • 4-Amino-TFP: Used to construct functionalized phenols. The amine is first acylated with a payload (e.g., a drug, a biotin tag, or a crosslinker arm). The remaining phenol is then available to act as a leaving group or a site for further functionalization.

Synthesis of Photoaffinity Probes (Aryl Azides)

One of the primary applications of this compound is its conversion to 4-azido-2,3,5,6-tetrafluorophenol . Perfluorophenyl azides are superior photoaffinity labels compared to non-fluorinated aryl azides because they do not form unstable ketenimines upon ring expansion, leading to higher crosslinking efficiency (C-H insertion).

Protocol: Diazotization to Azide

  • Dissolution: Dissolve this compound in TFA/H2SO4 or aqueous acid.

  • Diazotization: Treat with

    
     at 0°C to form the diazonium salt.
    
  • Substitution: Add

    
     (Sodium Azide). The diazonium group is displaced by the azide.
    
  • Result: 4-Azido-2,3,5,6-tetrafluorophenol.

This product can then be esterified to a "bait" molecule, creating a photo-reactive probe that crosslinks to nearby proteins upon UV irradiation.

Mechanistic Workflow: Bifunctional Linker Synthesis

The following diagram illustrates how 4-amino-TFP is used to create a cleavable linker system or an active ester with a "built-in" tag.

ReactivityMap cluster_Azide Pathway A: Photoaffinity Labeling cluster_Linker Pathway B: Bifunctional Linker Core 4-Amino-2,3,5,6- tetrafluorophenol Azide 4-Azido-2,3,5,6- tetrafluorophenol Core->Azide NaNO2 / NaN3 Amide Amide Conjugate (R-CONH-ArF4-OH) Core->Amide Acylation of Amine (R-COOH) Probe Photo-Reactive Active Ester Azide->Probe Esterification with Target Acid ActiveEster Activated TFP Ester (R-CONH-ArF4-O-CO-R') Amide->ActiveEster Esterification of Phenol (R'-COOH)

Figure 2: Divergent synthetic applications for photoaffinity labeling and linker construction.

Handling & Safety Guidelines

As a fluorinated phenol with an aniline moiety, this compound presents specific hazards.

  • Toxicity: Classified as Harmful if swallowed (H302) and Harmful in contact with skin (H312) . The lipophilic nature of polyfluorinated aromatics facilitates skin absorption.

  • Corrosivity: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is susceptible to oxidation over long periods; the phenol is acidic and can react with atmospheric moisture/bases.

  • Incompatibility: Avoid contact with strong oxidizing agents (reacts with amine) and acid chlorides (reacts with both amine and phenol).

References

  • PubChem. this compound | C6H3F4NO.[2][8] National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis of Polyfluorinated Aryl Azides from Pentafluorobenzoic Acid. Molbank 2025. Available at: [Link][9]

Sources

4-Amino-2,3,5,6-Tetrafluorophenol: The Fluorinated Scaffold for Next-Gen Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and bioconjugation utility of 4-Amino-2,3,5,6-tetrafluorophenol.

Technical Whitepaper | CAS: 938-63-6

Executive Summary: The Fluorine Advantage

In the landscape of chemical biology and drug discovery, This compound (4-ATFP) is not merely a building block; it is a functional architect. It serves as the critical precursor to perfluorinated aryl azides , a class of photoaffinity probes that solve the "ring expansion" problem plaguing traditional phenyl azide crosslinkers.

By substituting hydrogen with fluorine, 4-ATFP introduces three critical advantages to bioconjugation workflows:

  • Stabilized Singlet Nitrene: The electronegative fluorine atoms stabilize the singlet nitrene intermediate formed during photolysis, favoring C-H insertion over the unproductive ring expansion to dehydroazepines.

  • Tunable pKa: The electron-withdrawing nature of the tetrafluoro-ring modulates the phenol’s acidity (pKa ~5.5–6.5), making it an excellent leaving group (as a TFP ester) or a proton donor at physiological pH.

  • Orthogonal Reactivity: The molecule possesses two distinct handles—a nucleophilic aniline amine and an acidic phenol—allowing for sequential, selective derivatization.

Chemical Architecture & Properties[1]

Physicochemical Profile

The structure of 4-ATFP is defined by a benzene ring fully substituted with four fluorine atoms, a hydroxyl group, and an amino group in the para position. This "push-pull" system creates unique electronic properties.

PropertyValue / CharacteristicImpact on Application
Formula C₆H₃F₄NOHigh atom economy for linker design.
MW 181.09 g/mol Minimal steric footprint in biological probes.
CAS 938-63-6Standard identifier for sourcing.[1]
pKa (Phenol) ~5.7 (Est.)Significantly more acidic than phenol (pKa 10), enabling TFP ester formation.
pKa (Aniline) < 2.0 (Est.)The amine is less basic/nucleophilic than aniline, requiring stronger acylating agents.
Solubility DMSO, DMF, MeOHCompatible with standard organic synthesis and bioconjugation solvents.
Electronic Distribution (DOT Diagram)

The following diagram illustrates the electronic effects governing the reactivity of 4-ATFP.

G Phenol Phenol (-OH) Electron Donor (Resonance) Acidic Handle Ring Tetrafluoro-Benzene Core Strong Inductive Withdrawal (-I) Stabilizes Nitrene Phenol->Ring pKa Lowering (Acidity) Amine Amine (-NH2) Nucleophilic Handle Precursor to Azide Ring->Amine Reduced Nucleophilicity Amine->Ring Resonance Donation

Figure 1: Electronic architecture of 4-ATFP. The fluorine atoms pull electron density, increasing phenol acidity while reducing amine nucleophilicity.

Mechanistic Insight: The "Nitrene Trap"

The primary utility of 4-ATFP is its conversion to 4-azido-2,3,5,6-tetrafluorophenol . When used as a photoaffinity probe, the fluorination prevents a common failure mode of aryl azides.

The Problem (Non-fluorinated): Upon UV irradiation, phenyl azides form a singlet nitrene. This species often rearranges into a benzazirine and then a dehydroazepine (a 7-membered ring ketenimine), which reacts with nucleophiles rather than inserting into C-H bonds. This leads to high background noise and low crosslinking efficiency.

The Solution (Fluorinated): The fluorine atoms destabilize the transition state leading to ring expansion. This forces the nitrene to undergo Intersystem Crossing (ISC) to the triplet state or react directly as a singlet nitrene, significantly increasing the yield of the desired C-H insertion product.

Experimental Protocols

Synthesis of 4-Azido-2,3,5,6-tetrafluorophenol (ATFP)

Objective: Convert the amino group of 4-ATFP into an azide to create a photoactive crosslinker. Safety Note: Azides are potentially explosive. Work behind a blast shield and avoid metal spatulas. Keep the total mass low (<1 g).

Reagents:

  • This compound (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Sodium Azide (NaN₃, 1.2 eq)

  • Hydrochloric Acid (HCl, 4M or 6M)

  • Solvent: Water/Acetone mixture (1:1)

Protocol:

  • Dissolution: Dissolve 4-ATFP (1 mmol, 181 mg) in 2 mL of acetone/water (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Acidification: Add HCl (4M, 1 mL) dropwise. The amine salt may precipitate; ensure vigorous stirring.[2]

  • Diazotization: Dissolve NaNO₂ (1.1 mmol, 76 mg) in minimal water (0.5 mL). Add this solution dropwise to the reaction mixture at 0°C. Stir for 15–30 minutes. The solution should turn clear/yellowish as the diazonium salt forms.

  • Azidation: Dissolve NaN₃ (1.2 mmol, 78 mg) in minimal water. Caution: Add this solution very slowly to the diazonium mixture at 0°C. Nitrogen gas will evolve.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate carefully under reduced pressure (do not heat above 30°C). The product is a light-sensitive solid/oil.

    • Validation: IR spectrum should show a strong azide stretch at ~2120 cm⁻¹.

Bioconjugation Workflow: Creating a TFP-Ester Probe

This workflow describes using 4-ATFP to create a bifunctional probe (e.g., Biotin-Linker-TFP).

Workflow Start 4-ATFP (Amine + Phenol) Step1 Step 1: Amine Acylation (React w/ Biotin-NHS) Start->Step1 Selective N-Acylation Inter Intermediate: Biotin-Amide-Phenol Step1->Inter Step2 Step 2: Phenol Activation (React w/ TFP-Acetate or DCC) Inter->Step2 Esterification Final Final Probe: Biotin-Linker-TFP Ester Step2->Final Ready for Protein Labeling

Figure 2: Sequential functionalization strategy. The amine is derivatized first due to its nucleophilicity, followed by activation of the phenol.

Synthesis Route (Grounding)

While 4-ATFP is commercially available, it is synthesized industrially via Nucleophilic Aromatic Substitution (SNAr) or Rearrangement .

Primary Route (Hydroxylamine Rearrangement):

  • Precursor: 2,3,5,6-Tetrafluorophenylhydroxylamine.[3]

  • Reaction: Treatment with acid triggers a Bamberger-like rearrangement.

  • Product: The hydroxylamine nitrogen migrates to the para position, yielding this compound.

Alternative Route (SNAr):

  • Starting Material: Pentafluorophenol.[2]

  • Reagent: Aqueous Ammonia (NH₄OH) under pressure.

  • Selectivity: Substitution occurs para to the hydroxyl group due to the combined directing effects of the fluorines and the phenoxide resonance.

References

  • Synthesis of Polyfluorinated Aryl Azides

    • Title: 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-tetrafluorobenzoate.[4][5]

    • Source: MDPI / Molbank 2025.
    • URL:[Link][4]

  • Bamberger Rearrangement of Fluorinated Hydroxylamines

    • Title: N-(polyfluoroaryl)-hydroxylamines.[6] Synthesis and properties.

    • Source: Journal of Fluorine Chemistry (via ResearchG
    • URL:[Link]

  • TFP Ester Chemistry in Peptide Synthesis

    • Title: The Role of Pentafluorophenol in Modern Peptide Synthesis.[2]

    • Source: BenchChem Technical Guides.
  • General Properties of this compound

    • Title: PubChem Compound Summary for CID 12904375.[7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][3]

Sources

A Comprehensive Safety and Handling Guide for 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2,3,5,6-tetrafluorophenol is a highly functionalized aromatic compound, serving as a critical building block in medicinal chemistry and materials science. Its dense fluorination and reactive amino and hydroxyl groups make it a valuable synthon for introducing unique electronic and pharmacokinetic properties into target molecules. However, these same features necessitate a sophisticated understanding of its chemical reactivity and potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, practical framework for the safe handling, use, and emergency management of this compound, grounded in the principles of chemical causality and proactive risk mitigation for the research and development environment.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a solid organic compound whose properties are dictated by the interplay of its functional groups on a perfluorinated benzene ring. Understanding these fundamental characteristics is the first step in a robust safety assessment.

Caption: Key identifiers for this compound.

The electron-withdrawing nature of the four fluorine atoms significantly influences the acidity of the phenolic proton and the nucleophilicity of the amino group, which in turn dictates its reactivity and physiological interactions.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 181.09 g/mol [1][2]
Appearance White solid/powder (typical for similar phenols) [3][4]
Purity ≥98% (typical commercial grade) [1]
LogP 1.41 [1]
Hydrogen Bond Donors 2 [1]

| Hydrogen Bond Acceptors | 2 |[1] |

Section 2: The Hazard Landscape: A Mechanistic Overview

This compound is classified under GHS as harmful and an irritant.[1] The hazards are not arbitrary; they are a direct consequence of its molecular structure. The phenolic group can be corrosive, while the overall molecule can interfere with biological pathways upon absorption.

cluster_exposure Routes of Exposure cluster_effects Physiological Effects & Target Organs Inhalation Inhalation of Dust Resp Respiratory Irritation (H335) Inhalation->Resp Dermal Skin Contact Skin Skin Irritation (H315) Harmful (H312) Dermal->Skin Ocular Eye Contact Eye Serious Eye Irritation (H319) Ocular->Eye Ingestion Ingestion GI Harmful if Swallowed (H302) Ingestion->GI

Caption: Mapping exposure routes to primary health hazards.

Table 2: GHS Hazard Classification Summary

Classification Hazard Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [1][2]
Acute Toxicity, Dermal H312 Harmful in contact with skin [2]
Skin Irritation H315 Causes skin irritation [1][2]
Serious Eye Irritation H319 Causes serious eye irritation [1][2]
Acute Toxicity, Inhalation H332 Harmful if inhaled [2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2] |

The primary mechanism of irritation is chemical-induced damage to epithelial tissues. Upon contact with moist surfaces like the eyes, respiratory tract, or skin, the compound can cause localized inflammation and damage. Systemic toxicity ("harmful") arises from the potential of the absorbed molecule to disrupt cellular processes.

Section 3: Proactive Risk Mitigation: Engineering and Personal Protective Protocols

Effective safety management relies on the hierarchy of controls. The most effective measures involve removing the hazard (elimination) or isolating the worker from it (engineering controls), with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Engineering Controls: The Primary Line of Defense

All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood. This is a non-negotiable protocol. The fume hood contains airborne particulates, preventing inhalation, which is a primary route of exposure.[5][6]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be deliberate and based on the specific hazards of the compound.

Table 3: Personal Protective Equipment (PPE) Specification

Body Area PPE Specification Rationale & Causality
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] Prevents dermal contact. The compound is harmful and irritating to the skin. Gloves must be inspected before use and changed immediately if contaminated.[7][8]
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[9][10] Protects against accidental splashes of dissolved material or airborne dust particles, which cause serious eye irritation.[1][2]
Body Laboratory coat. Protects skin and personal clothing from contamination. Should be kept fastened.

| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator.[11] | Required when engineering controls are not sufficient or during spill cleanup to prevent inhalation of harmful and irritating dust.[2][9] |

start Start: Retrieve from Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in Fume Hood (Engineering Control) weigh Weigh Solid Compound fume_hood->weigh Step 3 ppe->fume_hood Step 2 transfer Transfer to Reaction Vessel weigh->transfer Step 4 reaction Perform Chemical Reaction transfer->reaction Step 5 waste Dispose of Waste in Sealed, Labeled Container reaction->waste Step 6 decon Decontaminate Work Area & Remove PPE waste->decon Step 7 end End decon->end Step 8

Caption: A standard laboratory workflow with integrated safety checkpoints.

Section 4: Emergency Response and Decontamination Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Detailed First-Aid Protocols

Principle: The immediate goal is to remove the chemical from the affected area and seek professional medical evaluation.

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

  • If on Skin (or Hair): Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[9]

  • If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[1][9] It is imperative to seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse the mouth thoroughly with water.[9] Do NOT induce vomiting.[1][5] Call a Poison Control Center or doctor immediately for treatment advice.[1]

cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhalation_1 Move to Fresh Air start->inhalation_1 skin_1 Remove Contaminated Clothing start->skin_1 eye_1 Rinse with Water for 15+ min start->eye_1 ingestion_1 Rinse Mouth start->ingestion_1 inhalation_2 Seek Immediate Medical Attention inhalation_1->inhalation_2 skin_2 Rinse with Water for 15+ min skin_1->skin_2 skin_3 Seek Medical Attention if Irritation Persists skin_2->skin_3 eye_2 Remove Contact Lenses eye_1->eye_2 eye_3 Seek Immediate Ophthalmologist Care eye_2->eye_3 ingestion_2 DO NOT Induce Vomiting ingestion_1->ingestion_2 ingestion_3 Call Poison Control IMMEDIATELY ingestion_2->ingestion_3

Caption: Decision and action flowchart for first-aid response.

Spill Management Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood sash down).

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For larger spills, respiratory protection (N95 mask) is required.

  • Contain: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[5] Avoid actions that generate dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the same hazardous waste container.

  • Dispose: Dispose of the waste container according to your institution's hazardous waste procedures.

Fire Response
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12]

  • Hazardous Combustion Products: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[4][12]

  • Protective Actions for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][12]

Section 5: Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9] The storage area should be designated for hazardous materials and secured (stored locked up).[5][9]

  • Chemical Stability: The compound is stable under recommended storage conditions.[12]

  • Incompatible Materials: The reactivity of the amino and phenol groups dictates its incompatibilities.

Table 4: Incompatible Materials

Material Class Potential Hazard
Strong Oxidizing Agents Can react exothermically, potentially leading to fire or explosion.
Acid Chlorides / Anhydrides Can undergo vigorous acylation reactions with the amino and hydroxyl groups.

| Strong Bases | Can deprotonate the phenolic hydroxyl, potentially leading to vigorous reactions. |

References

  • This compound | C6H3F4NO | CID 12904375 - PubChem. [Link]

  • 4-Amino-3-fluorophenol Safety Data Sheet - HPC Standards. [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • Safety Data Sheet: 4-Aminophenol - Carl ROTH. [Link]

  • Recommended PPE to handle chemicals - BESA. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing - CDC Archive. [Link]

  • Appendix 1--Personal Protective Equipment Requirements - California Department of Pesticide Regulation. [Link]

Sources

physical properties of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-Amino-2,3,5,6-tetrafluorophenol

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structure, which combines a tetrafluorinated benzene ring with both an amino (-NH₂) and a hydroxyl (-OH) group, makes it a valuable and versatile building block. The dense fluorination imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, while the amino and hydroxyl groups provide reactive handles for a wide range of chemical transformations.

This guide provides a comprehensive overview of the core . In the absence of extensive publicly available experimental data for this specific molecule, this document provides confirmed identifiers, contextual data from structurally similar analogues, and detailed, field-proven experimental protocols for researchers to characterize the compound in their own laboratories. This approach ensures scientific integrity by not only presenting what is known but also by providing the rigorous, self-validating methodologies required to generate new, reliable data.

Compound Identification and Safety Profile

A precise understanding of a compound's identity and associated hazards is the foundation of all subsequent research.

Nomenclature and Structure
  • IUPAC Name: this compound[1]

  • CAS Number: 938-63-6[1][2][3]

  • Molecular Formula: C₆H₃F₄NO[1][3]

  • Molecular Weight: 181.09 g/mol [1]

  • Canonical SMILES: C1(=C(C(=C(C(=C1F)F)O)F)F)N[1]

  • InChI Key: FFRMSRDSTZTRKL-UHFFFAOYSA-N[1][2]

Physical Appearance

While a specific description is not widely published, commercial suppliers list the compound as a solid. By analogy to its parent compound, 2,3,5,6-tetrafluorophenol ("White to off-white fused solid"), and other related aminofluorinated aromatics, this compound is expected to be a light-colored (white to off-white or cream) crystalline solid or powder at standard temperature and pressure.[4][5][6]

Safety and Handling

Based on aggregated GHS classifications, this compound must be handled with appropriate precautions.[1] It is considered hazardous and warrants the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicityH335May cause respiratory irritation[1]

Thermal Properties: Melting and Boiling Points

The thermal transition points of a compound are critical indicators of its purity, crystal lattice energy, and the strength of its intermolecular forces.

Expected Melting Point Behavior

The parent compound, 2,3,5,6-tetrafluorophenol , has a reported melting point of 37-39 °C .[7] The addition of a primary amino group in the para position is expected to significantly increase the melting point . This is due to the introduction of strong intermolecular hydrogen bonding capabilities via the -NH₂ group, which can form robust networks with the hydroxyl groups and fluorine atoms of neighboring molecules. This requires substantially more energy to disrupt the crystal lattice compared to the parent phenol.

G Parent 2,3,5,6-Tetrafluorophenol MP: 37-39°C Reason Introduction of -NH₂ Group Parent->Reason + Amino Group Target This compound MP: Expected >> 39°C Reason->Target Mechanism Stronger Intermolecular Hydrogen Bonding Reason->Mechanism

Caption: Influence of the amino group on expected melting point.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for accurately determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a pure crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology Rationale: DSC is chosen over older methods like capillary melting point for its high precision, quantitative thermodynamic data (enthalpy), and ability to detect other thermal events like polymorphism or decomposition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled linear rate (e.g., 10°C/min) to a temperature well above the melting transition (e.g., 250°C).

    • Hold at the final temperature for 1-2 minutes.

    • Cool the cell back to the starting temperature.

  • Data Analysis: The melting event will appear as a large endothermic peak on the heat flow vs. temperature thermogram. The onset temperature of this peak is taken as the melting point (Tₘ). The integrated area of the peak corresponds to the enthalpy of fusion.

Solubility Profile

Solubility is a critical parameter for drug development, influencing formulation, and for synthetic chemists in selecting appropriate reaction and purification solvents.

Predicted Solubility

Quantitative solubility data for this compound is not currently published. The molecule's structure suggests an amphiphilic character.

  • Polar Interactions: The amino and hydroxyl groups are capable of hydrogen bonding with protic solvents like water and alcohols.

  • Nonpolar Interactions: The tetrafluorinated aromatic ring provides a significant hydrophobic and lipophilic character.

Therefore, it is expected to have low to moderate solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, acetone, and DMSO.

Experimental Protocol: Water Solubility Determination (OECD Test Guideline 105)

The "Flask Method" described in OECD Guideline 105 is the standard procedure for substances with solubility > 10⁻² g/L.[2][8]

Methodology Rationale: This method is a globally recognized standard for generating reproducible and comparable water solubility data, essential for regulatory and safety assessments.[9] It is designed to ensure that a true equilibrium between the dissolved and undissolved substance is reached.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solute to deionized water in a flask B Stir vigorously at constant temperature (e.g., 20°C) A->B C Allow mixture to settle (e.g., 24 hours) B->C D Ensure solid phase is present C->D E Centrifuge or filter sample to remove undissolved solid D->E F Withdraw a known volume of the clear supernatant E->F G Determine concentration via HPLC or UV-Vis spectroscopy F->G

Caption: Workflow for OECD 105 Flask Method for solubility.

Step-by-Step Protocol:

  • Preliminary Test: A preliminary test should be run to estimate the approximate solubility and the time needed to reach equilibrium.

  • Vessel Preparation: Add an excess amount of this compound to a glass flask containing a known volume of deionized water. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After agitation, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear aqueous phase. This must be done without disturbing the sediment. The sample is then centrifuged at the same temperature to remove any suspended microcrystals.

  • Quantification: Accurately determine the concentration of the dissolved compound in the sample using a validated analytical method, such as HPLC with UV detection or quantitative NMR.

  • Calculation: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and biological receptor interactions. This compound is amphoteric, having both an acidic hydroxyl group and a basic amino group.

Predicted pKa Values
  • Acidic pKa (Phenolic -OH): The pKa of the parent 2,3,5,6-tetrafluorophenol has been reported as 5.67 .[10] The four electron-withdrawing fluorine atoms make the hydroxyl group significantly more acidic than phenol itself (pKa ≈ 10). The addition of the electron-donating amino group at the para-position will counteract this effect to some extent, likely raising the pKa relative to the parent tetrafluorophenol.

  • Basic pKa (Amino -NH₂): The amino group is basic and will be protonated (-NH₃⁺) at low pH. The electron-withdrawing nature of the fluorinated ring will decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6), resulting in a lower pKa value for the conjugate acid .

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology Rationale: This method directly measures the pH changes as the functional groups are titrated, allowing for the determination of the inflection point on the titration curve, which corresponds to the pKa. It is a fundamental and authoritative technique in physical chemistry.[5][11]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in carbonate-free deionized water. A co-solvent like methanol may be required if water solubility is low, though this will yield an apparent pKa (pKaᵃᵖᵖ).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration for Basic pKa: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant.

  • Titration for Acidic pKa: In a separate experiment, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region). Alternatively, a derivative plot (dpH/dV vs. V) can be used to precisely identify the equivalence point.

Spectroscopic Characterization

Spectroscopic data provides the structural fingerprint of a molecule, confirming its identity and purity. While publicly available, fully assigned spectra are scarce, the expected characteristics can be reliably predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Characteristics
¹H NMR Chemical Shift- -OH Proton: A broad singlet, chemical shift is concentration and solvent dependent. - -NH₂ Protons: A broad singlet, typically in the 3.5-5.0 ppm range. - Aromatic Protons: None.
¹³C NMR Chemical Shift- C-O: Carbon bearing the hydroxyl group, expected ~140-155 ppm. - C-N: Carbon bearing the amino group, expected ~130-145 ppm. - C-F: Carbons bonded to fluorine will show large C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be in the aromatic region.
¹⁹F NMR Chemical ShiftTwo signals are expected due to molecular symmetry. The fluorine atoms adjacent to the amino group (F-3, F-5) and those adjacent to the hydroxyl group (F-2, F-6) are chemically non-equivalent. Shifts will be in the typical aromatic fluorine region (-130 to -170 ppm relative to CFCl₃).
FTIR Wavenumber (cm⁻¹)- O-H Stretch: Broad band, ~3200-3600 cm⁻¹. - N-H Stretch: Two sharp bands (symmetric and asymmetric), ~3300-3500 cm⁻¹. - C-F Stretch: Strong, sharp bands, ~1100-1300 cm⁻¹. - Aromatic C=C: Bands in the ~1450-1600 cm⁻¹ region.
Mass Spec. m/z- [M]⁺•: Molecular ion at m/z 181. - [M+H]⁺: Protonated molecule at m/z 182.[8] - [M-H]⁻: Deprotonated molecule at m/z 180.[8] - Fragmentation: Expect loss of CO, HCN, and HF fragments.

Conclusion

This compound is a key synthetic intermediate whose full experimental characterization is still emerging in public databases. This guide has synthesized the available information on its identity and safety while providing a robust, scientifically-grounded framework for its physical property determination. By leveraging data from close structural analogues and detailing authoritative experimental protocols, researchers are equipped with the necessary tools and intellectual context to confidently characterize this compound. The provided methodologies for DSC, solubility determination, and potentiometric titration represent best practices in the field, ensuring that data generated will be accurate, reliable, and of high value to the scientific community.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12904375, this compound. Retrieved February 19, 2026, from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved February 19, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C6H3F4NO). Retrieved February 19, 2026, from [Link]

  • Kwon, J. H., Lee, S. Y., Kang, H. J., Mayer, P., & Escher, B. I. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 250, 1262 difícil-de-probar.
  • Kümmerer, K., & Babic, S. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 19, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2,3,5,6-Tetrafluorophenol, 97+%. Retrieved February 19, 2026, from a search for the specific lot number H04N34 for product A12686.
  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved February 19, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 19, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2,3,5,6-Tetrafluorophenol 97+%. Retrieved February 19, 2026, from a search for the specific lot number 61200362.

Sources

Technical Guide: Solubility & Handling of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Amino-2,3,5,6-tetrafluorophenol (CAS: 938-63-6) is a specialized fluorinated building block primarily utilized in the synthesis of Tetrafluorophenyl (TFP) esters .[1] These active esters serve as superior alternatives to N-Hydroxysuccinimide (NHS) esters in bioconjugation, offering enhanced hydrolytic stability and reactivity toward amines.[1]

Understanding the solubility profile of this compound is critical because it possesses a "Janus-faced" electronic structure: a highly acidic phenolic proton (due to the electron-withdrawing fluorine ring) and a weakly basic amino group.[1] This guide provides an evidence-based approach to solubilization, ensuring high-yield coupling reactions and stable stock formulations.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₃F₄NOModerate Molecular Weight (181.09 g/mol )
Physical State Crystalline Solid (White to off-white)Requires energy (sonication/heat) to break lattice
LogP (Predicted) ~1.4 – 2.4Moderately Lipophilic; poor water solubility
pKa (Phenol) ~5.3 – 5.7 [1]Acidic; deprotonates in weak base
pKa (Amine) < 1.0 (Estimated)Non-basic; electron-deficient nitrogen
H-Bond Donors 2 (–OH, –NH₂)Soluble in H-bond accepting solvents (DMSO, MeOH)

Solubility Landscape

The solubility of this compound is governed by the "Fluorine Effect." The four fluorine atoms create a hydrophobic and electron-poor aromatic core, while the hydroxyl and amino groups provide polar "handles."

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL) Dipole-dipole interactions disrupt the crystal lattice; ideal for stock solutions.[1]
Polar Protic Methanol, Ethanol Good (50–100 mg/mL) Strong H-bonding with phenolic –OH and amino –NH₂.[1]
Chlorinated DCM, Chloroform Moderate (10–50 mg/mL) Solvation of the lipophilic fluorinated ring; standard solvent for esterification.[1]
Esters/Ethers Ethyl Acetate, THFModerate Good general compatibility; THF may require drying to prevent side reactions.[1]
Hydrocarbons Hexane, ToluenePoor to Low Lack of polarity to overcome lattice energy; Toluene may work at high temps.[1]
Aqueous Water, PBSLow (< 1 mg/mL) Fluorination overrides polar groups; requires pH > 7 to dissolve as a phenolate salt.[1]

Critical Insight: Unlike non-fluorinated 4-aminophenol, this compound is not significantly soluble in aqueous acid.[1] The electron-withdrawing fluorines render the amino group essentially non-basic, preventing protonation and solubilization in dilute HCl [2].

Mechanistic Analysis: The Fluorine Effect

To master the handling of this compound, one must understand the electronic push-pull within the molecule.

  • Acidity Enhancement: The four fluorine atoms inductively withdraw electron density from the ring.[1] This stabilizes the phenoxide anion, making the phenolic hydroxyl significantly more acidic (pKa ~5.[1]5) compared to non-fluorinated phenol (pKa ~10).[1]

  • Basicity Suppression: The same inductive effect pulls electron density away from the nitrogen lone pair.[1] Consequently, the amino group is a very poor nucleophile and an even worse base.[1] It will not easily form salts with weak acids.[1]

  • Solvation Implications:

    • In DCM: The molecule behaves as a lipophile.[1]

    • In DMSO: It acts as a H-bond donor.[1]

    • In Water (pH 8+): It dissolves as an anion (phenolate).[1]

Visualization: Solubility Decision Tree

SolubilityWorkflow cluster_legend Solvent Suitability Start Start: this compound Goal Define Application Goal Start->Goal StockSol Use DMSO or DMF (Conc: 100 mM) Goal->StockSol Long-term Storage Reaction Is water tolerated? Goal->Reaction Coupling / Synthesis Aqueous pH Adjustment Required Goal->Aqueous Bioconjugation Yes Yes Reaction->Yes Yes No No Reaction->No No (Anhydrous) Basic Basic Aqueous->Basic pH > 7.5 (Forms Phenolate) Acidic Acidic Aqueous->Acidic pH < 7 (Precipitation Risk) MeOH MeOH Yes->MeOH Methanol/Ethanol DCM DCM No->DCM DCM or THF (Add base if needed) Good High Solubility Bad Low Solubility

Figure 1: Decision matrix for solvent selection based on application requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol if specific data for your solvent batch is required.[1]

  • Preparation: Weigh 100 mg of this compound into a pre-weighed 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (aliquots).

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for clarity.

    • Clear solution: Soluble.[1][2][3][4][5]

    • Particulates remain: Continue addition.

  • Calculation:

    
    [1]
    
  • Validation: Filter the saturated solution, dry the residue, and weigh. The mass loss confirms the dissolved amount.[1]

Protocol B: Preparation of Stock Solution (50 mM in DMSO)

Recommended for bioconjugation linker synthesis.[1]

  • Calculate mass required:

    
     per mL.
    
  • Weigh 9.1 mg of compound into a microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Vortex for 20 seconds. The solid should dissolve instantly.[1]

  • Storage: Store at -20°C under nitrogen/argon. The solution is stable for >3 months if kept dry.[1] Note: DMSO is hygroscopic; water absorption will not precipitate the compound but may hydrolyze downstream active esters.[1]

Handling & Stability Risks[1][4]

Oxidation Sensitivity

The amino group (


) on the electron-deficient ring is less prone to oxidation than typical anilines, but it can still darken upon prolonged exposure to air and light.
  • Mitigation: Store solid and solutions under inert gas (Ar/N₂).

Hygroscopicity

While the compound itself is not intensely hygroscopic, its solutions in DMSO/DMF will absorb atmospheric water.[1]

  • Impact: Water competes in esterification reactions (creating free acid byproducts).[1]

  • Control: Use molecular sieves (3Å) in stock solutions for critical organic synthesis applications [3].

References

  • Koppel, I. A., et al. "Acidity of derivatives of 2,3,5,6-tetrafluorophenol."[1] Journal of Chemical & Engineering Data, vol. 45, no. 4, 2000. (Inferred from parent compound data).[1]

  • PubChem. "this compound Compound Summary."[1][6] National Library of Medicine. [Link][1]

  • Hermanson, G. T. "Bioconjugate Techniques."[1] Academic Press, 3rd Edition, 2013.[1] (Standard reference for TFP ester handling).

Sources

stability and reactivity of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, reactivity, and application logic of 4-Amino-2,3,5,6-tetrafluorophenol , a specialized fluorinated building block used in high-performance bioconjugation, proteomics, and material science.

CAS: 938-63-6 | Formula: C₆H₃F₄NO | MW: 181.09 g/mol

Executive Summary

This compound (4-ATFP) represents a unique class of "bifunctional fluoro-aromatics" where the electron-withdrawing nature of the tetrafluorobenzene core creates a distinct electronic "tug-of-war" with the electron-donating amino and hydroxyl groups. Unlike standard aminophenols, 4-ATFP exhibits enhanced oxidative stability , tunable acidity (pKa) , and orthogonal reactivity , making it a critical scaffold for synthesizing photoaffinity probes (aryl azides), active esters, and surface adhesion promoters.

Physicochemical Profile & The "Fluorine Effect"

The utility of 4-ATFP is defined by how the four fluorine atoms modulate the properties of the amine and phenol groups.

Electronic Architecture
  • The Ring: The perfluorinated ring is highly electron-deficient (π-acidic).

  • The Phenol (Acidic Handle): The four fluorine atoms exert a strong inductive effect (-I), significantly lowering the pKa of the phenol compared to non-fluorinated analogues.

    • Phenol pKa: ~9.95

    • 2,3,5,6-Tetrafluorophenol pKa: 5.67

    • This compound pKa (Est.):7.1 – 7.4

    • Mechanism:[1][2] The para-amino group is a strong resonance donor (+M), which counteracts the inductive withdrawal of the fluorines, raising the pKa back towards neutrality. This makes the phenol moiety physiologically relevant —it exists as a mixture of protonated and deprotonated forms at pH 7.4.

  • The Amine (Nucleophilic Handle): The electron-deficient ring pulls density away from the nitrogen lone pair.

    • Consequence: The amine is less basic and less nucleophilic than standard aniline. It requires stronger electrophiles (e.g., NHS esters, acid chlorides) for derivatization but is also less prone to oxidative degradation (e.g., quinone formation) compared to p-aminophenol.

Solubility & Stability Data
PropertyValue/Description
Appearance Off-white to light brown crystalline solid.
Solubility Soluble in organic solvents (DMSO, DMF, MeOH, EtOAc). Sparingly soluble in water (unless pH > pKa).
Oxidative Stability High. The electron-poor ring raises the oxidation potential, stabilizing the molecule against air oxidation relative to non-fluorinated aminophenols.
Thermal Stability Stable up to ~100°C. Decomposition can occur >150°C (decarboxylation risk if carboxylated, but as a phenol, it is robust).

Synthesis & Production Logic

While commercial routes often rely on nucleophilic substitution, the most mechanistically interesting and high-purity route involves the acid-catalyzed rearrangement of hydroxylamines .

The Bamberger-Like Rearrangement

A superior laboratory synthesis involves the rearrangement of N-(2,3,5,6-tetrafluorophenyl)hydroxylamine. This method avoids the formation of regioisomers common in nucleophilic aromatic substitution (SnAr).

Synthesis cluster_legend Mechanism Logic Start Pentafluorobenzene / Pentafluorophenyl Hydroxylamine Inter Intermediate: Nitrenium Ion / Imine Resonance Start->Inter Acid Catalysis (H+) -H2O Product 4-Amino-2,3,5,6- tetrafluorophenol Inter->Product Nucleophilic Attack by H2O (para) Regioselectivity: Para-attack driven by F-stabilization Regioselectivity: Para-attack driven by F-stabilization

Figure 1: Synthesis via acid-catalyzed rearrangement.[3][4] The para-position is activated for nucleophilic attack by water, displacing the fluorine or rearranging the hydroxylamine oxygen.

Reactivity & Applications

4-ATFP is primarily used as a heterobifunctional scaffold . Its reactivity profile allows for sequential modification of the amine and the phenol.

Workflow 1: Synthesis of Photoaffinity Probes (Aryl Azides)

The most common application is converting the amine to an azide to create 4-azido-2,3,5,6-tetrafluorophenol . This molecule is a "Click-able" or photo-reactive crosslinker.

  • Protocol: Diazotization of the amine (NaNO₂/HCl) followed by reaction with Sodium Azide (NaN₃).

  • Why Fluorine? Fluorinated aryl azides yield highly reactive nitrenes upon UV irradiation that insert into C-H bonds with higher efficiency and less ring-expansion side reactions than non-fluorinated analogues.

Workflow 2: Surface Adhesion Promoters

The amine group reacts with electrophilic polymers (e.g., anhydrides, epoxides), while the phenol (or its azide derivative) anchors to surfaces or crosslinks upon activation.

  • Key Reaction: 4-ATFP + NHS-Ester-Polymer

    
     Stable Amide Bond.
    
  • Benefit: The fluorinated ring provides hydrophobicity and chemical resistance to the interface.

Workflow 3: Active Ester Precursors

While less common than using the phenol directly, 4-ATFP can be used to synthesize self-immolative linkers . The phenol can be esterified to a drug payload. Upon enzymatic cleavage of a trigger attached to the amine, the system electronically rearranges (1,6-elimination) to release the drug.

Experimental Protocols

Protocol A: Handling & Storage
  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). While stable, long-term exposure to air can darken the solid (slow oxidation).

  • Safety: Irritant. Wear gloves and eye protection. Avoid inhalation of dust.

Protocol B: Conjugation to an NHS-Ester (Amine Reactivity)

This protocol describes attaching 4-ATFP to a carboxylic acid derivative (e.g., a linker or polymer).

  • Preparation: Dissolve the NHS-ester containing molecule (1.0 eq) in anhydrous DMF.

  • Activation: Add this compound (1.2 eq).

  • Base Catalysis: Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine, 2.0 eq) to deprotonate the ammonium species and ensure the amine is nucleophilic.

    • Note: Do not use primary amine bases (e.g., Tris) as they will compete.[5]

  • Reaction: Stir at Room Temperature (25°C) for 4–16 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄.[6]

Protocol C: Diazotization (Synthesis of the Azide)
  • Dissolution: Dissolve 4-ATFP (1 mmol) in 50% TFA/H₂O (or dilute HCl) at 0°C.

  • Diazotization: Add NaNO₂ (1.1 mmol) dropwise. Stir for 30 min at 0°C.

  • Azidation: Add NaN₃ (1.2 mmol) slowly (Caution: Gas evolution).

  • Extraction: Extract the resulting 4-azido-2,3,5,6-tetrafluorophenol with diethyl ether. Keep protected from light.

Reactivity Map

Reactivity Center 4-Amino-2,3,5,6- tetrafluorophenol Path1 Diazotization (NaNO2/NaN3) Center->Path1 Path2 Acylation (R-CO-NHS) Center->Path2 Path3 Esterification (R-COOH/DCC) Center->Path3 Requires N-protection Prod1 4-Azido-TFP (Photoaffinity Probe) Path1->Prod1 N2 substitution Prod2 Amide-Linked Conjugate (Stable Linker) Path2->Prod2 Nucleophilic Attack Prod3 TFP Active Ester (If Amine Protected) Path3->Prod3

Figure 2: Divergent reactivity pathways. The amine is the primary handle for modification, while the phenol serves as the functional payload or secondary handle.

References

  • Synthesis via Hydroxylamine Rearrangement

    • Title: Chemoselective Synthesis of Amines from Ammonium Hydroxide and Hydroxylamine.
    • Source: ResearchGate / Chemical Communic
    • URL:

  • pKa and Fluorine Effects

    • Title: Aqueous pKa values of fluorin
    • Source: J. Phys. Org. Chem. 2019.[2]

    • URL:

  • Application in Surface Modification (Adhesion Promoters)

    • Title: Development of Low Temperature Activatable Aryl Azide Adhesion Promoters.[7]

    • Source: ACS Applied M
    • URL:

  • General Properties & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem.
    • URL:

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytic Profiling of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (4-ATP) , CAS [938-63-6], represents a critical scaffold in the development of fluorinated pharmaceuticals and bioconjugation reagents. Unlike standard phenols, the perfluorinated aromatic core drastically alters the compound's electronic landscape, significantly increasing acidity (pKa ~5.6–6.0) and lipophilicity.

This guide provides a definitive analytic framework for researchers. It moves beyond basic identification, offering a structural validation protocol based on the unique symmetry of the tetrafluorobenzene core. We focus on the diagnostic silence of the proton NMR in the aromatic region and the characteristic AA'BB' coupling patterns observed in 19F NMR.

Part 1: Structural Dynamics & Physicochemical Properties

The fluorine atoms in 4-ATP are not merely substituents; they are the drivers of the molecule's reactivity. The high electronegativity of the four fluorine atoms pulls electron density from the ring, making the hydroxyl proton significantly more acidic than in non-fluorinated analogues.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicSignificance in Analysis
Formula C₆H₃F₄NO
MW 181.09 g/mol Monoisotopic mass for MS calibration.
pKa ~5.7 (Experimental estimate)Acidic enough to form salts with weak bases; affects retention in reversed-phase HPLC.
LogP ~1.41Moderate lipophilicity; soluble in MeOH, Et₂O, slightly soluble in H₂O.
Appearance Off-white to tan crystalline solidOxidation sensitive; darkens upon air exposure due to quinone formation.

Part 2: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR profile of 4-ATP is distinct due to the absence of aromatic protons. This "spectral silence" in the 6.5–8.0 ppm region of the ¹H NMR is the primary confirmation of full ring substitution.

¹H NMR (Proton)
  • Solvent: DMSO-d₆ (Preferred to prevent rapid proton exchange) or CD₃OD.

  • Key Signals:

    • δ ~9.0–10.0 ppm (Broad s, 1H): Phenolic -OH. Chemical shift is highly concentration-dependent and susceptible to H-bonding.

    • δ ~5.0–5.5 ppm (Broad s, 2H): Aniline -NH₂.

    • Aromatic Region (6.0–9.0 ppm): Empty. The presence of any signals here indicates incomplete fluorination or impurities (e.g., 2,3,5-trifluoro analogues).

¹⁹F NMR (Fluorine) - The Diagnostic Fingerprint

The molecule possesses a C₂ axis of symmetry passing through C1 and C4. This renders the fluorines chemically equivalent in pairs but magnetically non-equivalent, resulting in a higher-order coupling pattern (typically AA'XX' or AA'BB').

  • F2, F6 (Ortho to OH): Expected shift range -155 to -160 ppm .

  • F3, F5 (Ortho to NH₂): Expected shift range -160 to -165 ppm .

    • Note: The amino group is a stronger electron donor than the hydroxyl group, typically causing greater upfield shielding on its ortho fluorines (F3/F5).

  • Coupling: Both signals appear as complex multiplets due to ¹⁹F-¹⁹F coupling (ortho, meta, and para coupling constants are significant in perfluoroaromatics).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the integrity of the amine and hydroxyl functionalities.

  • 3400–3300 cm⁻¹: Doublet characteristic of primary amines (N-H stretching).[1][2] Often overlaps with the broad O-H stretch.

  • 3200–3500 cm⁻¹: Broad O-H stretching band.

  • 1500–1650 cm⁻¹: Aromatic ring breathing modes and N-H bending.

  • 1000–1400 cm⁻¹ (Critical): Very strong C-F stretching vibrations. This region is the "fingerprint" of the fluorinated core, usually showing multiple intense bands that obscure the C-O stretch.

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-) is often more sensitive due to the acidic phenolic proton.

  • ESI(-): [M-H]⁻ at m/z 180.0 .

  • ESI(+): [M+H]⁺ at m/z 182.1 .

  • Fragmentation: Loss of HF (20 Da) or NH₃ (17 Da) are common fragmentation pathways in MS/MS.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating 4-ATP, ensuring no steps are skipped in the characterization process.

AnalyticalWorkflow Start Crude 4-ATP Sample HNMR 1H NMR (DMSO-d6) Start->HNMR CheckAr Aromatic Signals Present? HNMR->CheckAr Fail REJECT: Impurity/Under-fluorinated CheckAr->Fail Yes PassH Pass: Only OH/NH2 signals CheckAr->PassH No (Silent Region) FNMR 19F NMR Analysis PassH->FNMR CheckSym Two Multiplets (-150 to -170 ppm)? FNMR->CheckSym CheckSym->Fail No (Complex/Asymmetric) PassF Pass: Symmetric Tetra-F Core CheckSym->PassF Yes MS MS (ESI-) PassF->MS Final VALIDATED IDENTITY MS->Final m/z 180 (M-H)

Caption: Analytical decision tree for this compound validation.

Part 4: Experimental Protocols

Synthesis via Reduction (Recommended Route)

While nucleophilic substitution on pentafluorophenol is possible, it often yields mixtures. The most reliable laboratory method is the reduction of 4-nitro-2,3,5,6-tetrafluorophenol .

Reagents: 4-Nitro-2,3,5,6-tetrafluorophenol, Zinc powder (activated), Ammonium Chloride (saturated aq.), Methanol.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-nitro-2,3,5,6-tetrafluorophenol in Methanol (10 mL/g).

  • Activation: Add 5.0 eq of saturated aqueous NH₄Cl solution.

  • Reduction: Cool to 0°C. Add activated Zinc powder (5.0 eq) portion-wise over 30 minutes. (Exothermic reaction—control temperature <20°C).

  • Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The starting material (yellow) should disappear; the product (amine) is more polar and fluorescent under UV.

  • Workup: Filter through a Celite pad to remove Zinc oxide. Wash the pad with MeOH.

  • Extraction: Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexane if necessary.

Sample Preparation for Spectroscopy
  • NMR: Use DMSO-d₆ for the best resolution of exchangeable protons. CDCl₃ may lead to broadening of the OH/NH₂ signals due to poor solubility or exchange.

  • Storage: Store the solid under Argon at -20°C. The amine is prone to oxidation (browning) over time.

Part 5: Quality Control & Impurity Profiling

When sourcing or synthesizing 4-ATP, three specific impurities are common:

  • 2,3,5,6-Tetrafluorophenol: Result of incomplete nitration or over-reduction (deamination).

    • Detection: 19F NMR will show shifts distinct from the amine product; MS will show m/z 165 (M-H).

  • 4-Azido-2,3,5,6-tetrafluorophenol: Intermediate in azide-reduction routes.

    • Detection: Strong IR band at ~2100 cm⁻¹ (Azide stretch).

  • Oxidation Dimers (Azo compounds):

    • Detection: Colored contaminants (orange/red) and broadening in NMR signals.

Diagram: Synthesis & Impurity Pathways

SynthesisPath Precursor 4-Nitro-tetrafluorophenol Step1 Reduction (Zn/NH4Cl) Precursor->Step1 Product 4-Amino-tetrafluorophenol Step1->Product Impurity2 Impurity: Deaminated Phenol (Over-reduction) Step1->Impurity2 Excess H2/Cat Impurity1 Impurity: Azo-dimers (Oxidation) Product->Impurity1 O2/Light

Caption: Synthesis pathway showing critical impurity generation points.

References

  • PubChem. this compound (CID 12904375). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Fluorine-19 NMR Database & Infrared Spectra. (General reference for fluorophenol shifts). [Link][3]

  • University of Tartu. pKa Data of Fluorinated Phenols. (Contextual data for tetrafluorophenol acidity). [Link]

Sources

Technical Guide: 1H NMR Characterization of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The 1H NMR spectrum of 4-Amino-2,3,5,6-tetrafluorophenol presents a unique diagnostic challenge that often confuses researchers familiar with standard aromatic chemistry. Unlike typical phenols or anilines, this molecule possesses zero aromatic protons . The aromatic ring carbons are fully substituted with fluorine atoms (positions 2, 3, 5, 6), a hydroxyl group (position 1), and an amine group (position 4).

Consequently, the 1H NMR spectrum is defined not by what is present, but by what is absent : the complete lack of signals in the aromatic region (6.5 – 8.5 ppm). The only observable signals arise from the labile, exchangeable protons of the hydroxyl (-OH) and amine (-NH₂) groups.

This guide details the acquisition, processing, and interpretation of this "ghost" spectrum, emphasizing the critical role of solvent selection and sample dryness.

Structural Parameters[1][2][3][4][5][6][7]
  • Formula:

    
    
    
  • Symmetry:

    
     (Axis passes through C1-O and C4-N).
    
  • Proton Count: 3 Total (2 from

    
    , 1 from 
    
    
    
    ).
  • Spin Systems: No H-H scalar coupling on the carbon skeleton.

Part 2: Theoretical & Experimental Shift Analysis

Due to the acidity of the phenol and the basicity of the amine, the chemical shifts are highly solvent-dependent. The following data compares the expected shifts in the two most common NMR solvents.

Table 1: Predicted Chemical Shifts & Multiplicity[5][8]
MoietyProton CountDMSO-

Shift (ppm)

Shift (ppm)
MultiplicityInterpretation
Ar-H 0Silent Silent N/ADiagnostic Feature. Any peaks here are impurities.
-NH₂ 24.5 – 5.53.5 – 4.5Broad SingletDeshielded relative to aniline due to F-ring electron withdrawal.
-OH 19.5 – 10.55.0 – 7.0*Broad SingletHighly variable in

. Sharpens and moves downfield in DMSO due to H-bonding.

*Note: In


, the OH peak is often extremely broad or invisible due to rapid exchange and lack of hydrogen-bond stabilization. It may also overlap with the NH₂ signal.
The "Silent Region" Phenomenon

The most critical validation step is confirming the baseline is flat between 6.0 and 9.0 ppm. The presence of multiplets in this region indicates:

  • Incomplete Fluorination: Presence of 4-amino-2,3,5-trifluorophenol (impurity).

  • Starting Material: Residual non-fluorinated precursors.

  • Contamination: Solvent impurities (e.g., benzene in commercial deuterated solvents).

Part 3: Experimental Protocol for Labile Protons

To successfully resolve the -OH and -NH₂ signals, you must control the proton exchange rate (


). Rapid exchange with water or solvent averages the signals, causing them to broaden into the baseline.
Workflow: Sample Preparation & Acquisition

SamplePrep Start Start: Solid Sample SolventChoice Select Solvent: DMSO-d6 (Recommended) Start->SolventChoice Drying Add Activated 3Å Molecular Sieves SolventChoice->Drying Remove H2O Dissolve Dissolve & Sonicate (High Conc. >10mg/mL) Drying->Dissolve Acquire Acquire 1H NMR (ns=16, d1=5s) Dissolve->Acquire Check Check Linewidth (LB) Acquire->Check Check->Acquire If broad, lower Temp (280K)

Figure 1: Optimization workflow for observing exchangeable protons in fluorinated anilines.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton in a specific environment. This slows the exchange rate, sharpening the peak and shifting it to a distinct downfield region (~10 ppm).

      
       is poor for this application as it promotes aggregation and fast exchange.
      
  • Water Suppression (Physical):

    • Add 3-4 beads of activated 3Å molecular sieves to the NMR tube 1 hour prior to acquisition.

    • Causality: Residual water (

      
       peak at ~3.33 ppm in DMSO) catalyzes proton exchange between the 
      
      
      
      and
      
      
      groups, collapsing them into a single broad blob.
  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 5–10 seconds .

    • Reasoning: Quaternary carbons (C-F) have long

      
       relaxation times, but since we are observing H attached to heteroatoms, we need to ensure full relaxation to get accurate integration (2:1 ratio).
      
    • Temperature: If peaks are still broad, lower the temperature to 280 K . This kinetically slows the proton exchange, sharpening the signals.

Part 4: Advanced Spectral Features & Verification

Satellites (The "Hidden" Coupling)

In ultra-dry, high-field (600 MHz+) conditions, you may observe splitting on the


 or 

peaks.
  • Mechanism: Through-space or long-range through-bond coupling (

    
     or 
    
    
    
    ) to the ortho-fluorines.
  • Appearance: The broad singlets may resolve into triplets (coupling to 2 equivalent ortho-F).

  • Action: Do not mistake this for impurity splitting. It confirms the structural connectivity.

The Shake (The Eraser Test)

To definitively prove the peaks are -OH and -NH₂:

  • Acquire the standard spectrum in DMSO-

    
    .
    
  • Add 1 drop of

    
     to the tube and shake.
    
  • Re-acquire.

  • Result: The peaks at ~10 ppm and ~5 ppm will disappear (exchanged for D, which is silent in 1H NMR). The HDO peak (water) will grow significantly.

NMR Validation (Mandatory Cross-Check)

Since the 1H spectrum is sparse, the


 spectrum is the true fingerprint.
  • Expected Pattern: Two distinct signals (AA'BB' system or similar).

    • Ortho-F (to OH): Typically -160 to -170 ppm.

    • Meta-F (to OH): Typically -170 to -180 ppm.

  • Integration should be 1:1 (2F : 2F).

Part 5: Troubleshooting & Artifacts

Decision Logic for Spectral Analysis

AnalysisLogic Start Analyze Spectrum CheckAr Peaks in 6.5-8.5 ppm? Start->CheckAr Impurity Contaminated: Check Precursors CheckAr->Impurity Yes CheckEx Peaks at ~5.0 & ~10.0 ppm? CheckAr->CheckEx No (Silent) DrySample Sample Wet/Fast Exchange: Dry & Retest CheckEx->DrySample No (Broad/Missing) Confirm Identity Confirmed: This compound CheckEx->Confirm Yes (Sharp) DrySample->CheckEx Re-acquire

Figure 2: Diagnostic logic for validating the spectrum.

Common Artifacts Table
ArtifactAppearanceCauseSolution
Broad Hump (3-5 ppm) Undefined baseline riseMerged

,

, and

signals due to wet solvent.
Dry with sieves; switch to DMSO-

.
Doublet at 1.2 ppm Sharp doubletGrease/Lipid contamination.Clean glassware with

.
Singlet at 3.33 ppm Sharp singletResidual

in DMSO.
Inevitable; ensure it doesn't overlap with

.
Multiplets (7.0 ppm) Weak signalsNon-fluorinated phenol impurity.Recrystallize sample.

References

  • PubChem. (2025).[1][2] this compound (Compound).[3][1] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for exchangeable proton behavior).

  • Reich, H. J. (2023). Proton NMR Data: Chemical Shifts of OH and NH Protons. University of Wisconsin-Madison. [Link]

Sources

13C NMR analysis of 4-Amino-2,3,5,6-tetrafluorophenol

Technical Guide: C NMR Analysis of 4-Amino-2,3,5,6-tetrafluorophenol

Document Control:

  • Version: 1.0

  • Subject: Structural Characterization & Protocol Optimization

Executive Summary

This compound is a critical intermediate in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), often serving as a precursor for active esters (e.g., TFP esters). While



However, the analysis of this molecule is non-trivial. The presence of four fluorine atoms creates a complex spin system where every carbon atom is split into multiplets , significantly reducing signal-to-noise (S/N) ratios and complicating assignment. This guide provides a validated workflow to overcome the "invisible peak" phenomenon caused by extensive C-F coupling and long relaxation times.

Theoretical Framework: The Spin System

To interpret the spectrum, one must understand the magnetic environment created by the



Multiplicity & Coupling

Unlike standard organic molecules where

  • Direct Coupling (

    
    ):  Carbons at positions 2, 3, 5, and 6 are directly bonded to fluorine. They exhibit massive splitting (
    
    
    Hz).
  • Long-Range Coupling (

    
    ):  The quaternary carbons (C1 and C4) are not bonded to fluorine but are split by adjacent fluorines into triplets or multiplets.
    
The "Invisible Peak" Challenge

In a standard parameter set, the signal intensity of a carbon atom is distributed into a multiplet (e.g., a doublet of doublets of doublets).

  • Consequence: A single carbon signal is split into 8+ sub-peaks.

  • Result: The effective height of the signal drops below the noise floor if the number of scans (NS) is insufficient.

Experimental Protocol

This protocol is designed to maximize sensitivity for quaternary, fluorinated carbons.

Sample Preparation
  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: Chloroform (

      
      ) often leads to aggregation of polar phenols, broadening peaks. DMSO disrupts intermolecular H-bonding, sharpening signals.
      
  • Concentration: Minimum 50 mg/0.6 mL . High concentration is required to counteract signal dispersion due to splitting.

  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)
ParameterValueRationale
Pulse Sequence zgpg30 or zgigPower-gated decoupling. zgig (Inverse Gated) eliminates NOE for quantitative integration, but zgpg30 is preferred for S/N.
Relaxation Delay (D1) 3.0 - 5.0 sec CRITICAL. Quaternary carbons (C-F, C-OH) have very long

relaxation times. Short D1 leads to saturation and signal loss.
Spectral Width (SW) 240 ppmEnsure capture of all carbonyl/aromatic regions without folding.
Scans (NS) 1024 - 4096 Due to C-F splitting, signal intensity is diluted. High scan counts are non-negotiable.
Temperature 298 KStandard.
Workflow Visualization

NMR_Workflowcluster_QCQuality ControlStartSample: 50mgSolventAdd DMSO-d6(Solubility Check)Start->SolventShimGradient Shimming(TopShim)Solvent->ShimParamSet D1 > 3sNS > 1024Shim->ParamAcqAcquisition(13C + 19F Decoupling optional)Param->AcqProcessLB = 1.0 - 2.0 HzBaseline Corr.Acq->Process

Figure 1: Optimized experimental workflow for polyfluorinated aromatics. Note the emphasis on Relaxation Delay (D1) and Processing Line Broadening (LB).

Spectral Analysis & Assignment

The spectrum will display six distinct carbon environments (due to symmetry, C2/C6 are equivalent, as are C3/C5).

Chemical Shift Data (DMSO-d6)
Carbon PositionAssignment

(ppm)
MultiplicityCoupling Constants (

)
C-1 C-OH~133.5Triplet (t)

Hz
C-2, C-6 C-F~141.0Doublet (dm)

Hz
C-3, C-5 C-F~136.5Doublet (dm)

Hz
C-4 C-NH

~128.0Triplet (t)

Hz

Note: Chemical shifts are approximate and solvent-dependent. The key identifier is the coupling pattern , not just the shift.

Assignment Logic
  • The C-F Carbons (C2, C3, C5, C6): Look for the "giant" doublets. They will span ~250 Hz (approx. 2.5 ppm on a 400 MHz instrument). They appear as two clusters of peaks separated by a wide gap.

  • The C-OH Carbon (C1): This is a quaternary carbon coupled to two ortho fluorines (F2/F6). It appears as a triplet (

    
    ) with smaller splitting (~15 Hz).
    
  • The C-NH2 Carbon (C4): Similar to C1, this is a triplet due to F3/F5 coupling. It is generally shielded (upfield) relative to C1 due to the electron-donating amine group.

Assignment Flowchart

Assignment_LogicRootIdentify Carbon SignalSplitIs the splitting > 200 Hz?Root->SplitYes_SplitDirect C-F Bond(C2, C3, C5, C6)Split->Yes_SplitYes (Large Doublet)No_SplitSubstituent Carbon(C1, C4)Split->No_SplitNo (Triplet/Multiplet)Analyze_ShiftCheck Chemical ShiftNo_Split->Analyze_ShiftC_OHDeshielded (~133 ppm)C-OH (C1)Analyze_Shift->C_OHDownfieldC_NHShielded (~128 ppm)C-NH2 (C4)Analyze_Shift->C_NHUpfield

Figure 2: Logic tree for distinguishing carbon environments in tetrafluorophenol derivatives.

Troubleshooting & Optimization

Issue: "I only see the solvent peaks."
  • Cause: The C-F splitting has dispersed the signal into the noise, or the relaxation delay (D1) was too short for the quaternary carbons to recover.

  • Solution:

    • Increase Line Broadening (LB) in processing to 2.0 Hz. This sacrifices resolution for sensitivity.

    • Increase D1 to 5 seconds.

    • Check the Analog/Digital Filter width . Ensure the spectral width is wide enough (250 ppm) so that the "legs" of the C-F doublets are not cut off.

Issue: "The integration is wrong."
  • Cause: NOE enhancement is non-uniform between protonated and non-protonated carbons (though this molecule has no C-H bonds on the ring).

  • Solution: For quantitative purity analysis, use Inverse Gated Decoupling (zgig) and set D1

    
     5 
    
    
    T1 (approx 10-15s).

References

  • Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text on C-F coupling magnitudes).
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities and Solvents.

  • Reich, H. J. (University of Wisconsin).

    
    C NMR. 
    
  • National Institutes of Health (NIH). PubChem Compound Summary for this compound.

  • Alfa Chemistry. 19F Coupling Constants Table.

Technical Guide: FT-IR Spectroscopic Characterization of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (CAS: 1198-27-2) represents a unique class of polyfluorinated aromatic compounds where the electron-withdrawing nature of four fluorine atoms competes with the electron-donating resonance effects of hydroxyl (-OH) and amino (-NH₂) groups.[1] This "push-pull" electronic environment creates a distinct vibrational signature that differs significantly from non-fluorinated analogs like p-aminophenol.

This guide provides a high-resolution technical analysis of the FT-IR spectrum of this compound, designed for researchers synthesizing fluorinated pharmaceutical intermediates or developing conjugation linkers (e.g., for antibody-drug conjugates).[1]

Molecular Context & Electronic Effects

To accurately interpret the IR spectrum, one must first understand the electronic perturbations caused by the tetrafluoro-substitution pattern.

  • Inductive Withdrawal (-I Effect): The four fluorine atoms strongly withdraw electron density from the aromatic ring.[1] This increases the acidity of the phenolic proton (making the O-H bond more polar) and decreases the basicity of the amine.[1]

  • Resonance Donation (+R Effect): Both the -NH₂ and -OH groups donate electron density back into the electron-deficient ring.

  • Vibrational Consequences:

    • C-F Dominance: The C-F stretching vibrations are extremely intense and broad, dominating the 1000–1350 cm⁻¹ region, often obscuring C-O and C-N single bond stretches.[1]

    • Ring Stiffening: The heavy fluorine atoms shift aromatic ring breathing modes to lower frequencies compared to hydrogenated analogs.

Diagram: Electronic Effects & Vibrational Mapping

The following diagram illustrates how the structural features of the molecule map to specific regions of the IR spectrum.

Electronic_Vibrational_Map Molecule 4-Amino-2,3,5,6- tetrafluorophenol Sub_F 4x Fluorine Atoms (-I Effect) Molecule->Sub_F Sub_NH2 Amino Group (+R Effect) Molecule->Sub_NH2 Sub_OH Hydroxyl Group (+R, H-bond) Molecule->Sub_OH Region_Finger Fingerprint Region (900-1650 cm⁻¹) Sub_F->Region_Finger C-F Stretch (Very Strong) Sub_F->Region_Finger Ring Deformation Region_High High Frequency (3200-3600 cm⁻¹) Sub_NH2->Region_High N-H Stretch (Doublet) Sub_NH2->Region_Finger N-H Scissoring Sub_OH->Region_High O-H Stretch (Broad)

Caption: Mapping of electronic structural features to characteristic IR spectral regions.

Experimental Methodology

For reproducible spectral data, the choice of sampling technique is critical due to the compound's potential for hydrogen bonding and oxidation.

Recommended Protocol
  • Technique: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is preferred over KBr pellets.[1]

    • Reasoning: KBr is hygroscopic and can facilitate ion exchange or induce pressure-related spectral shifts. ATR allows for analysis of the neat solid, preserving the native H-bonding network.

  • Sample Preparation: Ensure the sample is a dry, fine powder. Coarse crystals can cause poor contact with the ATR crystal, leading to weak intensity in high-wavenumber regions.[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32–64 scans (to resolve weak overtone bands).

    • Range: 4000–600 cm⁻¹.[3]

Spectral Analysis & Peak Assignment

A. The High-Frequency Region (3000–3700 cm⁻¹)

This region contains the stretching vibrations of the hydrogen-bearing groups.

  • O-H Stretch (3200–3550 cm⁻¹):

    • Typically appears as a broad band centered around 3300–3400 cm⁻¹.

    • Note: In highly pure, non-aggregated samples (dilute solution), this may appear sharp ~3600 cm⁻¹, but in solid state (ATR), intermolecular hydrogen bonding broadens this significantly.[1]

  • N-H Stretch (3300–3500 cm⁻¹):

    • Primary amines exhibit a doublet :

      • Asymmetric Stretch: ~3500 cm⁻¹[1]

      • Symmetric Stretch: ~3400 cm⁻¹

    • Interpretation: These often overlap with the O-H band. However, the N-H bands are typically sharper "spikes" riding on the broader O-H envelope.[1]

B. The "Fluorine Fingerprint" & Double Bond Region (1000–1700 cm⁻¹)

This is the most diagnostic region for this compound.[1]

  • C=C Aromatic Stretch (1500–1650 cm⁻¹):

    • The fluorinated ring shows characteristic breathing modes. Expect strong bands near 1510–1530 cm⁻¹ and 1640–1650 cm⁻¹ .

  • N-H Bending (Scissoring):

    • Look for a medium-intensity band near 1600–1620 cm⁻¹ , often obscured by the aromatic ring modes.

  • C-F Stretching (1000–1350 cm⁻¹):

    • The Dominant Feature: Carbon-Fluorine bonds have very large dipole moments, resulting in extremely intense absorption bands.

    • Expect a complex cluster of very strong peaks between 1000 and 1300 cm⁻¹ . These are often the strongest peaks in the entire spectrum.

  • C-N and C-O Stretching:

    • C-N Stretch: Typically ~1250–1340 cm⁻¹ for aromatic amines.

    • C-O Stretch: Typically ~1200–1250 cm⁻¹.

    • Challenge: These are frequently buried under the massive C-F envelope.

Summary Table of Characteristic Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
-OH O-H Stretch3200 – 3550Medium-Strong, BroadBroadened by H-bonding; often overlaps NH.
-NH₂ N-H Stretch (Asym)~3500Medium, SharpHigher frequency spike.[1]
-NH₂ N-H Stretch (Sym)~3400Medium, SharpLower frequency spike.[1]
Ar-F C=C Ring Stretch1640 – 1655MediumShifted by F substitution.
-NH₂ N-H Scissoring1590 – 1620MediumCan overlap with ring modes.
Ar-F C-F Stretch 1000 – 1350 Very Strong Diagnostic feature; multiple broad, intense bands.
C-N C-N Stretch1280 – 1340StrongOften merged with C-F bands.
C-O C-O Stretch1150 – 1250StrongOften merged with C-F bands.
Ar-H C-H Out-of-PlaneABSENT N/AAbsence confirms full substitution.

Quality Control & Impurity Profiling

FT-IR is a powerful tool for quickly assessing the quality of this compound.

Oxidation Detection (Quinone Formation)

The amino-phenol moiety is susceptible to oxidation, potentially forming 2,3,5,6-tetrafluoro-p-benzoquinone (fluoranil) .[1]

  • Indicator: Appearance of a carbonyl (C=O) peak.[1][4]

  • Location: Look for a new, sharp band at 1680–1700 cm⁻¹ .[1]

  • Action: If this peak is present, the sample has degraded/oxidized.[1]

Precursor Detection (Nitro or Azide)

If synthesized from 4-azido-2,3,5,6-tetrafluorophenol or a nitro precursor:

  • Azide (N₃): Look for a distinct, strong peak at ~2130 cm⁻¹ .[1]

  • Nitro (NO₂): Look for symmetric/asymmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .[1]

Workflow: Purity Check Logic

Purity_Check_Workflow Start Acquire FT-IR Spectrum Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_Azide Check ~2130 cm⁻¹ (Azide Region) Check_CO->Check_Azide No Peak Result_Ox Contamination: Quinone (Oxidation) Check_CO->Result_Ox Peak Present Check_Nitro Check 1530/1350 cm⁻¹ (Nitro Region) Check_Azide->Check_Nitro No Peak Result_Pre Contamination: Unreacted Precursor Check_Azide->Result_Pre Peak Present Check_Nitro->Result_Pre Peak Present Result_Pass PASS: Consistent with Product Check_Nitro->Result_Pass No Peak

Caption: Logic flow for identifying common impurities in fluorinated aminophenols.

References

  • National Institute of Standards and Technology (NIST). Phenol, 4-amino- (CAS 123-30-8) IR Spectrum. (Used for comparative baseline of non-fluorinated analog).[1] [Link][1]

  • PubChem. this compound (CAS 1198-27-2) Compound Summary.[Link][1]

  • Girlando, A. & Pecile, C. Vibrational spectra of fluoranil (2,3,5,6-tetrafluoro-p-benzoquinone).[1][5] J. Chem. Soc., Faraday Trans.[5] 2, 1975, 71, 689-698.[1][5] (Source for C-F and fluorinated ring mode assignments). [Link]

  • Seki, H. et al. Vibrational Raman and infrared spectra of chromatographically separated C60 and C70 fullerene clusters. (Reference for general vibrational modes in highly symmetric carbon cages, comparative context). [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. (General reference for amine/phenol band assignments). [Link]

Sources

Technical Guide: Mass Spectrometry of 4-Amino-2,3,5,6-tetrafluorophenol

[2]

Executive Summary

This compound (4-ATFP) is a highly specialized fluorinated aromatic used extensively as a leaving group in the synthesis of active esters (TFP esters) for bioconjugation.[1][2] Unlike its non-fluorinated counterparts, 4-ATFP exhibits unique ionization behavior due to the electron-withdrawing inductive effect of the four fluorine atoms.[1][2] This guide provides a validated framework for its detection, characterization, and quantification using LC-MS/MS, emphasizing Negative Electrospray Ionization (ESI-) as the superior detection mode.

Physicochemical Context & MS Fundamentals

Understanding the electronic environment of 4-ATFP is critical for selecting the correct ionization strategy.

PropertyValueMS Implication
CAS Number 938-63-6Unique Identifier
Formula C₆H₃F₄NOMonoisotopic Mass calculation base
Molecular Weight 181.09 g/mol Average mass
Monoisotopic Mass 181.0151 DaExact mass for High-Res MS (HRMS)
pKa (Phenol) ~5.5 (Predicted)Highly acidic; ionizes readily in Negative Mode
pKa (Aniline) < 2.0 (Predicted)Weakly basic; poor protonation in Positive Mode
Isotopic Signature

Fluorine (

1not1

Ionization Strategy: The Polarity Decision

The four fluorine atoms on the benzene ring exert a massive electron-withdrawing effect (

1
  • Effect on -OH: The O-H bond is weakened, stabilizing the phenoxide anion. This makes ESI(-) extremely sensitive.[1][2]

  • Effect on -NH₂: The lone pair on the nitrogen is delocalized into the electron-deficient ring, drastically reducing basicity.[2] ESI(+) sensitivity is often poor and prone to in-source fragmentation.[1]

Recommendation: Use ESI Negative Mode for trace-level quantification.[1][2]

Fragmentation Mechanisms (MS/MS)

In tandem mass spectrometry, 4-ATFP follows a distinct fragmentation pathway driven by the stability of the C-F bond and the lability of the phenolic proton.

Negative Mode Pathway (Precursor: m/z 180.01)

The deprotonated molecular ion

1
  • Precursor: m/z 180.01 (

    
    )[1][2]
    
  • Primary Fragment: m/z 160.01 (Loss of HF).[1] The proximity of the amine protons to the ortho-fluorines facilitates HF elimination.

  • Secondary Fragment: m/z 132.01 (Loss of CO from the phenol moiety).[1]

Positive Mode Pathway (Precursor: m/z 182.02)

If Positive mode must be used (e.g., in multi-analyte runs), the protonated molecule

  • Precursor: m/z 182.02[2]

  • Primary Fragment: m/z 165.02 (Loss of NH

    
    ).[1]
    
  • Secondary Fragment: m/z 162.01 (Loss of HF).

Fragmentation Topology (Graphviz)

Gcluster_0Negative Mode (Preferred)cluster_1Positive ModeM_Neg[M-H]⁻m/z 180.01Frag_Neg_1[M-H-HF]⁻m/z 160.01M_Neg->Frag_Neg_1-HF (20 Da)Frag_Neg_2[M-H-HF-CO]⁻m/z 132.01Frag_Neg_1->Frag_Neg_2-CO (28 Da)M_Pos[M+H]⁺m/z 182.02Frag_Pos_1[M+H-NH₃]⁺m/z 165.02M_Pos->Frag_Pos_1-NH₃ (17 Da)Frag_Pos_2[M+H-HF]⁺m/z 162.01M_Pos->Frag_Pos_2-HF (20 Da)

Caption: Predicted fragmentation pathways for 4-ATFP in ESI(-) and ESI(+) modes.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the quantification of free 4-ATFP in biological matrices or reaction mixtures.[1][2]

Sample Preparation
  • Extraction: Acidify sample to pH ~3 to protonate the phenol (improving organic solubility) if extracting with Ethyl Acetate.[1]

  • Reconstitution: Dissolve dry residue in 50:50 Water:Methanol. Do not use high concentrations of Ammonium Hydroxide as it may suppress ionization in negative mode by competing for charge.[1]

Chromatography (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral).[1]

    • Note: Avoid strong acids (Formic Acid > 0.1%) in negative mode as they suppress phenoxide formation.[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient: 5% B to 95% B over 5-10 minutes. 4-ATFP is moderately hydrophobic and will elute mid-gradient.[1][2]

Mass Spectrometer Settings (Triple Quadrupole)
ParameterSettingRationale
Source ESI NegativeMaximize sensitivity via phenoxide ion.
Capillary Voltage 2.5 - 3.0 kVPrevent discharge (arcing) common in negative mode.[1][2]
Desolvation Temp 350°CEnsure complete vaporization of fluorinated species.
Cone Voltage 20-30 VModerate voltage; too high causes in-source loss of HF.[1][2]
Collision Gas ArgonStandard for CID.[1]

MRM Transitions (Quantification):

  • Quantifier: 180.0 -> 160.0 (CE: 15-20 eV)[1][2]

  • Qualifier: 180.0 -> 132.0 (CE: 25-30 eV)[1][2]

Applications in Proteomics & Drug Development

TFP Esters in Crosslinking

4-ATFP is the leaving group of TFP esters (Tetrafluorophenyl esters).[1] In proteomics, TFP esters are preferred over NHS esters because they are more resistant to spontaneous hydrolysis while maintaining high reactivity toward primary amines (Lysine residues).[1]

  • Monitoring Efficiency: The appearance of the m/z 180.01 peak (free 4-ATFP) in the reaction supernatant serves as a stoichiometric indicator of the labeling reaction progress.

Metabolic Stability

In drug development, fluorinated phenols are often investigated as stable metabolic end-products.[1][2] The C-F bond is generally resistant to Cytochrome P450 oxidation, making 4-ATFP a terminal metabolite in the degradation of complex fluorinated pharmaceuticals.

Troubleshooting & Quality Control

  • Signal Suppression: If signal is low in ESI(-), check if the mobile phase is too acidic.[1] Switch from Formic Acid to Ammonium Acetate/Bicarbonate.[1]

  • Carryover: Fluorinated compounds can stick to Teflon tubing.[1] Use PEEK or stainless steel tubing and ensure a high-organic wash step.[1][2]

  • Ghost Peaks: Mass 180 is common.[1] Ensure the retention time matches the authentic standard.

References

  • PubChem. (2025).[1][3][4] this compound Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1][2] 2,3,5,6-Tetrafluorophenol Product Information & SDS. Merck KGaA.[1] Link

  • Thermo Fisher Scientific. (2025).[1] Crosslinking Reagents Technical Handbook. (Context on TFP ester chemistry vs NHS). Link

  • Bain, A. J., et al. (2006).[1] Fragmentation of Fluorinated Benzenes. Journal of Mass Spectrometry. (General reference for fluorobenzene fragmentation patterns). Link[1]

Strategic Synthesis of 4-Amino-2,3,5,6-tetrafluorophenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Utility[1]

4-Amino-2,3,5,6-tetrafluorophenol (4-Amino-TFP, CAS 938-63-6) is a high-value fluorinated intermediate critical to the pharmaceutical and bioconjugation sectors. Its primary utility lies in its dual functionality: the electron-deficient phenolic ring serves as a precursor for TFP esters (which offer superior hydrolytic stability compared to NHS esters), while the para-amino group provides a handle for further derivatization, such as the synthesis of drug-linkers in Antibody-Drug Conjugates (ADCs).

This guide delineates the two most robust synthetic pathways: the Nitro-Reduction Route (favored for industrial scalability) and the Azide-Reduction Route (favored for laboratory precision and high purity).

Key Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 181.09 g/mol
Appearance Off-white to tan crystalline solidSensitive to oxidation (darkens on air exposure)
Acidity (pKa) ~5.5 - 6.0Significantly more acidic than non-fluorinated phenols
Solubility MeOH, EtOAc, DCMPoor water solubility

Retrosynthetic Analysis

The synthesis of 4-Amino-TFP relies on exploiting the high susceptibility of perfluorinated aromatics to Nucleophilic Aromatic Substitution (


) at the para position. The strong inductive effect of the four fluorine atoms makes the C-4 position highly electrophilic.

Retrosynthesis cluster_legend Pathway Logic Target This compound (Target) Nitro 4-Nitro-2,3,5,6-tetrafluorophenol (Intermediate A) Nitro->Target Reduction (H2/Pd or Fe/HCl) Azide 4-Azido-2,3,5,6-tetrafluorophenol (Intermediate B) Azide->Target Staudinger Reduction (PPh3) or H2 TFP 2,3,5,6-Tetrafluorophenol (Starting Material 1) TFP->Nitro Nitration (HNO3) PFP Pentafluorophenol (Starting Material 2) PFP->Azide SNAr (NaN3) Legend Route A: Industrial Scale (Left) Route B: Lab Precision (Right)

Figure 1: Retrosynthetic map showing the two primary access points via Nitro or Azide intermediates.

Pathway 1: The Nitro-Reduction Route (Industrial Standard)

This pathway is preferred for scale-up due to the lower cost of reagents (nitric acid, iron) compared to azides.

Step 1: Nitration of 2,3,5,6-Tetrafluorophenol

Direct nitration of tetrafluorophenol is challenging due to the deactivated ring, but feasible under controlled conditions.

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS). Although the ring is deactivated, the -OH group directs ortho/para. Since ortho positions are fluorinated, substitution occurs at the para position (C-4).

  • Safety Note: Nitration of fluorinated aromatics can be exothermic. Temperature control is critical to prevent runaway reactions.

Step 2: Chemoselective Reduction

The reduction of the nitro group must be performed carefully to avoid hydrodefluorination (stripping fluorine atoms from the ring), which is a common side reaction with


 and 

.
Protocol: Iron-Mediated Reduction (High Selectivity)

This method avoids the risk of defluorination associated with catalytic hydrogenation.

  • Setup: Charge a 3-neck flask with 4-nitro-2,3,5,6-tetrafluorophenol (1.0 eq) and Ammonium Chloride (

    
    , 5.0 eq) in a mixture of Ethanol/Water (3:1).
    
  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder (Fe, 325 mesh, 4.0 eq) portion-wise over 30 minutes. Vigorous stirring is essential.

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. The yellow nitro compound will fade to a colorless/tan amine.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Iron sludge. Wash the pad with Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Toluene/Hexane is preferred over column chromatography to minimize oxidation on silica.

Pathway 2: The Azide-Reduction Route (High Precision)

This route is ideal for laboratory synthesis or when high purity is required for bioconjugation applications. It leverages the "fluorine-click" chemistry where the para-fluorine of pentafluorophenol is displaced.

Step 1: with Sodium Azide
  • Reagents: Pentafluorophenol, Sodium Azide (

    
    ), Acetone/Water.
    
  • Conditions: Reflux (approx. 60-70°C) for 2-6 hours.

  • Mechanism: The para position is the most electron-deficient due to the cumulative inductive effect of the surrounding fluorines, making it the exclusive site for nucleophilic attack.

Step 2: Staudinger Reduction or Hydrogenation
  • Staudinger: Triphenylphosphine (

    
    ) in THF/Water. This is extremely mild and preserves the C-F bonds.
    
  • Hydrogenation:

    
     (1 atm), 
    
    
    
    (Lindlar catalyst) or carefully monitored
    
    
    .

Detailed Experimental Workflow (Reduction Phase)

The following diagram illustrates the critical decision-making process during the reduction step to ensure product integrity.

ReductionWorkflow Start Start: 4-Nitro-TFP or 4-Azido-TFP Choice Select Reduction Method Start->Choice PathA Method A: Catalytic Hydrogenation (H2, Pd/C) Choice->PathA Cleanest Profile PathB Method B: Chemical Reduction (Fe/NH4Cl or Zn/AcOH) Choice->PathB Highest Robustness RiskA Risk: Hydrodefluorination (Loss of F atoms) PathA->RiskA Success Filtration (Celite) & Extraction PathB->Success ControlA Mitigation: Use Pd/CaCO3 or Poisoned Catalyst RiskA->ControlA ControlA->Success Isolate Isolate 4-Amino-TFP (Store under Argon) Success->Isolate

Figure 2: Decision matrix for the reduction step, highlighting the risk of defluorination in catalytic hydrogenation.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignalMechanistic Insight
1H NMR (DMSO-d6)

~5.0-6.0 ppm (broad s, 2H,

)
Disappearance of starting material signals. The aromatic region should be empty (no C-H bonds).
19F NMR Two multiplets (AA'BB' system)Confirms the symmetry of the 2,3,5,6-tetrafluoro substitution pattern. Loss of symmetry indicates side reactions.
MS (ESI-) m/z 180.0

Negative mode is often more sensitive for phenols.
Appearance Tan/White SolidDark purple/brown indicates oxidation (formation of quinone imines).

References

  • Synthesis of Polyfluorinated Azides: Title: 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate.[2][3] Source: MDPI (Molbank), 2025. Relevance: Confirms the

    
     reactivity of pentafluorobenzoic derivatives with sodium azide at the para-position.
    URL:[Link][3]
    

Sources

Methodological & Application

synthesis of 4-Amino-2,3,5,6-tetrafluorophenol from pentafluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Amino-2,3,5,6-tetrafluorophenol

Executive Summary

This compound (4-ATFP) is a critical building block in the synthesis of active esters (TFP esters) used for bioconjugation, particularly in Antibody-Drug Conjugates (ADCs) and PROTAC linker systems. Its perfluorinated aromatic ring enhances the electrophilicity of esters derived from the phenol, while the amino group provides a versatile handle for further functionalization.

This guide details a robust, two-step synthesis starting from pentafluoronitrobenzene (PFNB). Unlike generic protocols, this workflow emphasizes regiocontrol during the nucleophilic aromatic substitution (


) and chemoselectivity  during the reduction phase to prevent hydrodefluorination.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the strong electron-withdrawing nature of the nitro group and the five fluorine atoms on the PFNB ring.

  • Step 1: Regioselective Hydrolysis (

    
    ):  The nitro group activates the para-position significantly more than the ortho- or meta-positions due to resonance stabilization of the Meisenheimer complex. By controlling temperature and base equivalents, we selectively displace the para-fluorine with a hydroxyl group.
    
  • Step 2: Chemoselective Reduction: The resulting 4-nitrotetrafluorophenol is reduced to the aniline. Catalytic hydrogenation is preferred for purity, but conditions must be tuned to avoid reducing the C-F bonds (hydrodefluorination).

Reaction Pathway Diagram

ReactionScheme PFNB Pentafluoronitrobenzene (C6F5NO2) Intermediate 4-Nitro-2,3,5,6-tetrafluorophenol (Intermediate) PFNB->Intermediate Step 1: KOH, H2O/Acetone 0°C to RT (Regioselective SNAr) Product This compound (Target) Intermediate->Product Step 2: H2, Pd/C MeOH (Chemoselective Reduction)

Figure 1: Synthetic pathway highlighting the regioselective substitution and subsequent reduction.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-2,3,5,6-tetrafluorophenol

Objective: Selectively hydrolyze the para-fluorine atom. Critical Parameter: Temperature control is vital. High temperatures (>50°C) lead to bis-substitution (formation of 2,4-dihydroxy species).

Materials:

  • Pentafluoronitrobenzene (PFNB): 10.0 g (46.9 mmol)

  • Potassium Hydroxide (KOH): 6.6 g (117 mmol, 2.5 eq)

  • Solvent A: Acetone (50 mL)

  • Solvent B: Deionized Water (50 mL)

  • Hydrochloric Acid (6M HCl): For acidification

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve PFNB (10.0 g) in Acetone (50 mL). Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: Dissolve KOH (6.6 g) in Water (50 mL).

  • Addition: Dropwise add the KOH solution to the PFNB solution over 30 minutes, maintaining the internal temperature < 5°C . The solution will turn yellow/orange (phenolate formation).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4 hours.

    • IPC (In-Process Control): Check by TLC (SiO2, 20% EtOAc/Hexane) or HPLC. Starting material (

      
       ~0.8) should disappear; Product (
      
      
      
      ~0.2, streaks) appears.
  • Quench & Workup:

    • Concentrate the mixture under reduced pressure to remove acetone.

    • Cool the remaining aqueous residue to 0°C.

    • Slowly acidify with 6M HCl to pH 1-2. The product will precipitate as a yellowish solid or oil.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/Chloroform.

Yield: ~8.5 - 9.0 g (85-90%). Data:


 NMR will show two distinct multiplets (AA'BB' system) if symmetric, confirming para substitution.
Step 2: Reduction to this compound

Objective: Reduce the nitro group without removing fluorine atoms. Safety Note: Fluorinated anilines are light-sensitive and prone to oxidation. Handle under inert atmosphere where possible.

Materials:

  • 4-Nitro-2,3,5,6-tetrafluorophenol (from Step 1): 8.0 g

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet: 0.8 g (10 wt%)

  • Solvent: Methanol (80 mL)

  • Hydrogen Gas (

    
    ): Balloon or 1 atm line.
    

Procedure:

  • Setup: Place the nitro-phenol (8.0 g) in a hydrogenation flask (or 3-neck RBF). Dissolve in Methanol (80 mL).

  • Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition of methanol vapor), carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ), then with Hydrogen (
    
    
    
    ). Fill with
    
    
    (balloon pressure is sufficient).
  • Reaction: Stir vigorously at Room Temperature for 6–12 hours.

    • IPC: Monitor by TLC. The yellow color of the nitro compound should fade to colorless/pale brown.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric when dry. Keep the filter cake wet with water before disposal.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is this compound.[1] It can be recrystallized from Toluene or sublimed for high-purity applications.

Yield: ~6.0 g (85%). Storage: Store in amber vials under Argon at 4°C.

Process Workflow Diagram

Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction S1_Setup Dissolve PFNB in Acetone Cool to 0°C S1_Add Add aq. KOH dropwise (Temp < 5°C) S1_Setup->S1_Add S1_React Stir at RT (4h) Monitor TLC S1_Add->S1_React S1_Workup Acidify (pH 1) Extract (EtOAc) S1_React->S1_Workup S2_Setup Dissolve Nitro-phenol in MeOH Add 10% Pd/C S1_Workup->S2_Setup Intermediate Isolated S2_React Hydrogenation (H2 balloon) RT, 6-12h S2_Setup->S2_React S2_Filter Filter (Celite) Concentrate S2_React->S2_Filter S2_Final Recrystallize (Toluene) Target: 4-Amino-TFP S2_Filter->S2_Final

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Characterization

ParameterSpecificationAnalytical Method
Appearance White to pale tan crystalline solidVisual Inspection
Purity

HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity (

NMR)

~3.5-4.0 (br s, 2H,

), ~9.0-10.0 (br s, 1H,

)

NMR (DMSO-

)
Identity (

NMR)
Two multiplets (AA'BB' pattern)

NMR
Melting Point 180–182°C (Decomposes)Capillary Method

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Step 1: Low Yield / Tars Temperature too high during KOH addition.Ensure internal temp stays <5°C. Add base slower.
Step 1: Bis-substitution Excess base or prolonged heating.Use exactly 2.5 eq KOH. Stop reaction immediately upon SM consumption.
Step 2: Defluorination Reaction time too long or catalyst too active.Stop reaction immediately when yellow color disappears. Use poisoned catalyst (e.g., Lindlar) if persistent.

References

  • Regioselectivity in Polyfluorobenzenes

    • Title: Reactions of Polyfluorobenzenes With Nucleophilic Reagents.[2][3]

    • Source: NIH / PubMed Central.
    • Context: Confirms para-substitution preference in pentafluorobenzenes with nucleophiles.
    • URL:[Link]

  • Reduction Methodologies

    • Title: Reduction of 4-Nitrophenol to 4-Aminophenol.[3][4]

    • Source: MDPI / Catalysts.[3]

    • Context: General protocols for nitro-to-amine reduction using hydrogen
    • URL:[Link]

  • Product Properties & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem.[1]

    • Context: Physical properties, safety d
    • URL:[Link]

Sources

Technical Guide: Reactivity & Applications of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (4-NH₂-TFP) is a specialized heterobifunctional building block used primarily in the synthesis of activated esters for bioconjugation and solid-phase peptide synthesis (SPPS).

Its utility stems from the unique electronic environment created by the four fluorine atoms on the benzene ring. These electron-withdrawing groups significantly increase the acidity of the phenolic hydroxyl group (


), making the corresponding esters (TFP esters) highly reactive toward amines yet more hydrolytically stable than N-hydroxysuccinimide (NHS) esters under basic conditions.

Core Utility:

  • The Amine (-NH₂): Acts as a stable "anchor" point. It is nucleophilic and forms robust amide bonds that resist cleavage during subsequent activation steps.

  • The Phenol (-OH): Acts as the "activator." Upon esterification, it transforms into a leaving group (TFP anion) that facilitates the acylation of target amines.

Chemical Reactivity Profile

Nucleophilicity & Chemoselectivity

The molecule presents two competing nucleophiles: the aniline nitrogen and the phenolic oxygen.

  • Amine (Aniline) Reactivity: Despite the electron-withdrawing fluorine atoms reducing its basicity compared to non-fluorinated aniline, the amino group remains the primary nucleophile under neutral or basic conditions. It reacts with acyl chlorides, anhydrides, and activated carboxylic acids to form stable amides .

  • Phenol Reactivity: The hydroxyl group is acidic. Under basic conditions, it exists as the phenoxide anion. While nucleophilic, its primary role in synthesis is to be O-acylated to form an active ester .

Chemo-differentiation Strategy: To utilize 4-NH₂-TFP effectively, researchers typically follow a sequential workflow:

  • N-Functionalization: The amine is derivatized first (e.g., attached to a solid support or a fluorophore).

  • O-Activation: The phenol is subsequently esterified to create the reactive center.

Stability Advantages

TFP esters exhibit superior hydrolytic stability compared to NHS esters, particularly at pH > 8.[1]0. This allows for efficient conjugation to amines (e.g., lysine residues) in basic buffers where NHS esters would degrade rapidly.

Application Notes & Protocols

Application A: Synthesis of Polymer-Supported TFP Reagents

This is the most potent application of 4-NH₂-TFP. By anchoring the molecule to a polystyrene resin via the amine, the phenol remains available to form "catch-and-release" acylating reagents.

Mechanism of Action
  • Anchoring: 4-NH₂-TFP is coupled to a carboxylated resin (e.g., Carboxypolystyrene) via an amide bond.

  • Loading: The resin-bound phenol is reacted with a carboxylic acid (R-COOH) to form a polymer-supported TFP ester.

  • Release: The resin is treated with an amine (

    
    ). The amine attacks the ester, releasing the amide product (
    
    
    
    ) into solution, while the TFP moiety remains bound to the bead.
Protocol: Preparation & Use of TFP-Resin

Materials:

  • Carboxypolystyrene resin (or similar carboxyl-functionalized support)

  • This compound[2][3]

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)[4]

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

Step 1: Resin Functionalization (Anchoring)

  • Swell 1.0 g of Carboxypolystyrene resin in DMF for 20 minutes.

  • Add This compound (3.0 equiv relative to resin loading) and HOBt (3.0 equiv) to the resin suspension.

  • Add DIC (3.0 equiv) and shake the mixture at room temperature for 18 hours.

  • Filter the resin and wash extensively: DMF (3x), DCM (3x), MeOH (3x), and DCM (3x).

  • Validation: The Kaiser test should be negative (no free primary amines), but IR analysis should show characteristic amide bands.

Step 2: Reagent Loading (Activation)

  • Swell the TFP-functionalized resin in DCM/DMF (9:1).

  • Add the target Carboxylic Acid (e.g., Benzoic acid, Fmoc-amino acid) (3-5 equiv).

  • Add DIC (3-5 equiv) and DMAP (0.1 equiv).

  • Shake for 4–12 hours.

  • Wash resin: DMF (3x), DCM (3x), Ether (2x). Dry under vacuum.

    • Note: The resin now carries the active ester. It can be stored desiccated at 4°C.

Step 3: Amine Acylation (Release)

  • Add the TFP-Ester Resin (1.2–1.5 equiv) to a solution of the target Amine (1.0 equiv) in DCM or DMF.

  • Shake at room temperature. Reaction is typically complete in 1–4 hours.

  • Filter off the resin. The filtrate contains the pure amide product.

  • Optional: Scavenge excess amine if necessary, though the stoichiometry usually favors full consumption of the solution-phase amine if resin is in excess.

Application B: Synthesis of Heterobifunctional Linkers

4-NH₂-TFP is used to create "ready-to-use" active esters of fluorophores or haptens (e.g., Biotin-TFP).

Protocol: Synthesis of Biotin-TFP Ester

This protocol creates an amine-reactive biotin derivative with higher stability than Biotin-NHS.

  • Dissolution: Dissolve Biotin (1.0 equiv) in anhydrous DMF (warm slightly if needed).

  • Coupling: Add This compound (1.1 equiv). Note: Here we are NOT reacting the amine. We are reacting the Biotin-COOH with the Phenol-OH. Wait—Correction based on reactivity logic:

    • Critical Correction: Biotin has a carboxylic acid.[5][6] 4-NH₂-TFP has an amine and a phenol.[2][3][7] If you use standard coupling (EDC/NHS chemistry) on Biotin, you will react with the Amine of 4-NH₂-TFP, forming Biotin-Amide-TFP-OH .

    • To make Biotin-O-TFP (the active ester): You must use 2,3,5,6-tetrafluorophenol (without the amino group).

    • Therefore, the specific use of the 4-AMINO variant here is to create a LINKER.

    • Correct Workflow for 4-NH₂-TFP:

      • React 4-NH₂-TFP with a specialized scaffold (e.g., a maleimide-acid) at the amine position.

      • Result: Maleimide-Linker-Amide-TFP-OH.

      • Activate the phenol to TFP ester.

      • Result: Maleimide-Linker-TFP-Ester (A heterobifunctional crosslinker: Maleimide reacts with thiols, TFP ester reacts with amines).

Revised Protocol: Synthesis of Maleimide-TFP Crosslinker

  • Step 1 (Amide Formation): React 6-Maleimidocaproic acid chloride with This compound (1.0 equiv) and DIPEA (1.1 equiv) in DCM at 0°C.

    • Selectivity: The acyl chloride reacts preferentially with the amine.

    • Product: N-(4-hydroxy-2,3,5,6-tetrafluorophenyl)-6-maleimidocaproamide.

  • Step 2 (Ester Activation): React the phenol product from Step 1 with a second carboxylic acid derivative? No, usually the phenol is the leaving group.

    • Clarification: If the goal is a crosslinker, the TFP group itself must be the leaving group. Therefore, the 4-amino compound is rarely used as the leaving group unless the leaving group itself needs to be fluorescent or trackable.

    • Primary Industry Use: The 4-amino derivative is used to attach the TFP ring to a solid support (as in Application A).

Visualizing the Chemistry

Reaction Pathway: Polymer-Supported Synthesis

The following diagram illustrates the "Catch-and-Release" mechanism using the 4-NH₂-TFP resin.

TFP_Resin_Chemistry Resin Carboxyl Resin (Solid Support) Anchored Resin-Bound TFP (Stable Amide Linkage) Resin->Anchored 1. Coupling (DIC/HOBt) Amine reacts TFP_Amine 4-NH2-TFP (Reagent) TFP_Amine->Anchored ActiveResin Activated Resin (TFP Ester) Anchored->ActiveResin 2. Loading (DIC/DMAP) Phenol reacts TargetAcid Target Acid (R-COOH) TargetAcid->ActiveResin FinalProduct Final Amide (R-CO-NH-R') ActiveResin->FinalProduct 3. Release Amine attacks Ester SpentResin Spent Resin (Phenol Regenerated) ActiveResin->SpentResin Byproduct remains on bead TargetAmine Target Amine (R'-NH2) TargetAmine->FinalProduct

Caption: Workflow for Polymer-Supported TFP Acylation. The amine anchors the fluorophenol to the bead, allowing the phenol to act as a reusable leaving group.

Safety & Handling

Hazard Class: Corrosive / Acute Toxin.

  • H314: Causes severe skin burns and eye damage.[8]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][8]

Critical Precautions:

  • Skin Absorption: Fluorinated phenols can penetrate skin rapidly. Double gloving (Nitrile) is mandatory.

  • Acid Sensitivity: Avoid mixing with strong oxidizers.

  • Decontamination: Spills should be treated with PEG-400 (polyethylene glycol) or saturated sodium bicarbonate solution before wiping, to neutralize the phenol.

References

  • Salvino, J. M., et al. (2000). "Polymer-Supported Tetrafluorophenol: A New Activated Resin for Chemical Library Synthesis."[2][4][9] Journal of Combinatorial Chemistry, 2(6), 691–697.[9] Link

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: TFP Esters vs NHS Esters." Link

  • PubChem. "this compound Compound Summary."[3] Link

Sources

4-Amino-2,3,5,6-tetrafluorophenol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It moves beyond generic descriptions to focus on the specific, high-value utility of 4-Amino-2,3,5,6-tetrafluorophenol (4-Amino-TFP) as a bifunctional scaffold.

Unlike the simple 2,3,5,6-tetrafluorophenol (used solely as a leaving group for active esters), the 4-amino variant is a structural building block used to create Perfluoroaryl Azide (PFPA) photoaffinity probes, 19F-NMR trackable linkers , and pH-sensitive conjugates .[1]

From Active Esters to Photoaffinity Labeling: A Practical Guide

Executive Summary & Physicochemical Profile

This compound is a "Janus" molecule—possessing two distinct reactive faces modulated by the electron-withdrawing nature of the tetrafluorobenzene core.[1]

  • The Phenol (C1): Highly acidic (pKa ~5.[1]5) compared to non-fluorinated phenol (pKa ~10).[1] It serves as a robust handle for etherification or as a leaving group in active ester chemistry.

  • The Amine (C4): Nucleophilic but with reduced basicity due to the fluorine induction. It is the primary site for functionalization into azides (photo-crosslinkers) or amides.[1]

Table 1: Physicochemical Properties & Benchmarks
PropertyValueMedicinal Chemistry Implication
Molecular Weight 181.09 g/mol Low MW fragment; minimal impact on ligand efficiency.[1]
pKa (Phenol) 5.5 – 5.7Deprotonates with weak bases (e.g., K₂CO₃).[1] Excellent leaving group capability.
LogP ~2.4Moderate lipophilicity; fluorines increase membrane permeability.
19F NMR Shift -160 to -163 ppmDistinct region; useful for monitoring reaction progress or ligand binding.[1]
Reactivity Amine (Nucleophile) / Phenol (Acidic Nucleophile)Orthogonal reactivity allows sequential bifunctionalization.[1]

Core Application: Synthesis of Perfluoroaryl Azide (PFPA) Probes

The most critical application of 4-Amino-TFP is as the precursor to Perfluoroaryl Azides (PFPAs) .[1] PFPAs are superior photoaffinity labeling agents compared to simple aryl azides because the fluorine atoms stabilize the singlet nitrene intermediate, preventing ring expansion and increasing insertion efficiency into C-H and N-H bonds of target proteins.

Mechanism of Action[3]
  • Precursor: 4-Amino-TFP is the starting scaffold.[1]

  • Transformation: The C4-amine is converted to an azide.

  • Activation: Upon UV irradiation (typically 254-365 nm), the azide releases N₂ to form a reactive nitrene.[1]

  • Insertion: The nitrene covalently crosslinks to the nearest amino acid residue, "freezing" the protein-ligand interaction for analysis.

Protocol A: Synthesis of PFPA Linkers (Amine Azide Conversion)

This protocol describes the conversion of the amine to an azide while preserving the phenol for subsequent linker attachment.

Reagents:

  • This compound (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.2 eq)[1]

  • Sodium Azide (NaN₃, 1.5 eq)[1]

  • Trifluoroacetic Acid (TFA) or HCl[1]

  • Solvent: Water/Acetone or neat TFA (for high efficiency)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Amino-TFP (e.g., 1 mmol) in cold TFA (3 mL) at 0°C. Note: The strong acid is required to protonate the electron-deficient amine.

  • Diazotization: Add NaNO₂ (1.2 mmol) portion-wise over 15 minutes. The solution will turn dark. Stir for 30 minutes at 0°C to form the diazonium salt.

  • Azidation: Carefully add NaN₃ (1.5 mmol) in small portions. Caution: Evolution of hydrazoic acid (HN₃) and nitrogen gas occurs. Ensure efficient fume hood ventilation.

  • Workup: Dilute with ice water and extract with diethyl ether. Wash the organic layer with saturated NaHCO₃ (to remove TFA) and brine.

  • Validation: Dry over MgSO₄ and concentrate.

    • IR Check: Look for the strong, characteristic azide stretch at ~2130 cm⁻¹ .

    • 19F NMR: Shifts will move slightly downfield compared to the amine starting material.

The "TFP Ester" Platform: Hydrolytic Stability

While N-Hydroxysuccinimide (NHS) esters are the industry standard, they suffer from rapid hydrolysis in aqueous buffers (half-life in minutes at pH 8).[1] TFP esters (derived from the phenol moiety) offer superior stability (half-life in hours) while maintaining high reactivity toward amines.[1]

Why use the 4-Amino variant? By using 4-Amino-TFP, you can attach a "payload" (drug, fluorophore, biotin) to the amine first, and then use the phenol to activate a carboxylic acid.[1] This creates a Self-Reporting Leaving Group . When the conjugate reacts with a target protein, the TFP-amine-payload is released, allowing you to quantify the conjugation efficiency by measuring the released fluorophore/tag.

Protocol B: Creating a "Trackable" TFP Active Ester

Workflow:

  • Functionalize Amine: React 4-Amino-TFP with a fluorophore-NHS ester (e.g., FITC) or Biotin-NHS.[1]

    • Result:Payload-NH-C6F4-OH[1]

  • Esterification: React the phenol with your target carboxylic acid (Linker-COOH) using DCC/EDC.[1]

    • Result:Linker-CO-O-C6F4-NH-Payload

  • Conjugation: Add to Protein-NH2.

    • Reaction: Protein attacks Carbonyl.[1]

    • Leaving Group:HO-C6F4-NH-Payload (The fluorescent/biotinylated phenol is released).[1]

Data Visualization: Hydrolytic Stability Comparison

Ester Type pH 7.5 Half-Life pH 8.5 Half-Life Hydrophobicity
NHS Ester ~4-5 hours ~10-20 mins Low (Water Soluble)

| TFP Ester | >24 hours | ~2-4 hours | Moderate (Organic Soluble) |[1]

Visualizing the Workflow (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways starting from 4-Amino-TFP: Pathway A (Photoaffinity) and Pathway B (Active Ester).[1]

TFP_Workflow Start 4-Amino-2,3,5,6- tetrafluorophenol StepA1 Diazotization (NaNO2/TFA) Start->StepA1 Pathway A StepB1 Amine Protection/ Functionalization Start->StepB1 Pathway B InterA 4-Azido-2,3,5,6- tetrafluorophenol StepA1->InterA StepA2 Phenol Alkylation (R-Br / K2CO3) InterA->StepA2 StepB2 Esterification (Target-COOH / DCC) InterA->StepB2 Alternative FinalA PFPA Probe (Stable Ether Linkage) StepA2->FinalA InterB R-NH-C6F4-OH StepB1->InterB InterB->StepB2 FinalB Trackable TFP Ester (Active Leaving Group) StepB2->FinalB

Caption: Divergent synthetic utility of 4-Amino-TFP. Pathway A yields stable photo-crosslinkers (PFPA).[1] Pathway B yields activated esters where the TFP moiety acts as a functional leaving group.

19F NMR: The Silent Observer

Because 4-Amino-TFP possesses four fluorine atoms, it serves as a sensitive 19F NMR spy . The chemical shift of the fluorine atoms is highly sensitive to the electronic environment of the C1 (phenol) and C4 (amine) positions.

  • Free Phenol: -162 ppm (approx)[1]

  • TFP Ester (Active): -152 ppm (approx)[1]

  • Amide Bond (at C4): -145 ppm (approx)[1]

Application: In complex PROTAC synthesis, you can monitor the completion of linker coupling by observing the shift of the 19F signal without needing HPLC-MS for every intermediate step.

References

  • Synthesis of PFPA Photoaffinity Probes

    • Title: Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Vers
    • Source: ACS Applied Materials & Interfaces (2019).[1]

    • URL:[Link][1]

    • Relevance: Provides detailed experimental protocols for converting 4-amino-TFP to 4-azido-TFP and subsequent alkyl
  • TFP vs NHS Ester Stability

    • Title: A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.[1]

    • Source: Langmuir (2008).[1]

    • URL:[Link][1]

    • Relevance: Validates the superior hydrolytic stability of TFP esters over NHS esters in basic media.
  • 19F NMR Applications

    • Title: The Development and Application of Tetrafluorophenol-Activated Resins for Rapid Amine Derivatization.

    • Source: ResearchGate / Combin
    • URL:[Link]

    • Relevance: Discusses the use of TFP moieties as 19F NMR reporters for reaction monitoring.

Sources

use of 4-Amino-2,3,5,6-tetrafluorophenol in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-2,3,5,6-tetrafluorophenol in Peptide Synthesis & Functionalization

Executive Summary

This compound (4-Amino-TFP) is a specialized fluorinated aromatic building block that serves two distinct, high-value roles in modern peptide chemistry:

  • Solid-Phase Synthesis (The "TFP Resin" Strategy): It acts as a functional handle to create polymer-supported active esters . Unlike standard solution-phase TFP esters, these resin-bound reagents allow for "catch-and-release" peptide synthesis, enabling the rapid generation of amide libraries with high purity and minimal purification.

  • Chemical Biology (Photoaffinity Labeling): It is the primary precursor for synthesizing perfluoroaryl azide (PFPA) crosslinkers. These motifs are superior to standard phenyl azides due to the stabilizing effect of the fluorine atoms on the nitrene intermediate, preventing ring expansion and ensuring high-efficiency covalent capture of protein targets.

This guide provides detailed protocols for both applications, bridging the gap between synthetic organic chemistry and chemical biology.

Scientific Grounding & Mechanism

The Fluorine Effect

The utility of 4-Amino-TFP is derived from the electron-withdrawing nature of the four fluorine atoms on the aromatic ring.

  • pKa Modulation: The fluorine atoms lower the pKa of the phenol hydroxyl group (approx. pKa 5.5 vs. 10 for phenol). This makes the resulting ester (TFP ester) highly susceptible to nucleophilic attack by amines, facilitating rapid peptide bond formation.[1]

  • Nitrene Stabilization: In photoaffinity applications, the fluorine atoms stabilize the singlet nitrene formed upon UV irradiation of the azide derivative. This prevents the common side reaction of ring expansion (forming dehydroazepines) seen in non-fluorinated aryl azides, thereby increasing the yield of the desired C-H insertion product.

Comparison of Reagents
ReagentPrimary FunctionKey Advantage
TFP (2,3,5,6-Tetrafluorophenol) Solution-phase couplingHigh reactivity, stable active esters.
STP (4-Sulfo-TFP) BioconjugationWater solubility for protein modification.
4-Amino-TFP Solid-support & Linker synthesis Bifunctional: Amine allows attachment to resins or linkers; Phenol/Azide performs the chemistry.

Application I: Polymer-Supported TFP for Peptide Library Synthesis

This workflow utilizes 4-Amino-TFP to convert a standard sulfonyl chloride resin into a TFP-activated resin .[2] This resin can "catch" amino acids as active esters and "release" them upon reaction with an amine, yielding pure peptides without column chromatography.

Protocol A: Synthesis of TFP-Activated Resin

Pre-requisite: Use Polystyrene-Sulfonyl Chloride resin (PS-SO2Cl) or similar.

  • Swelling: Suspend PS-SO2Cl resin (1.0 equiv loading) in dry Dichloromethane (DCM) for 20 minutes.

  • Coupling: Add This compound (1.5 equiv) and Pyridine (2.0 equiv) to the resin slurry.

  • Reaction: Agitate gently at room temperature for 12–18 hours. The amine of the 4-Amino-TFP reacts with the sulfonyl chloride to form a stable sulfonamide linkage (Resin-SO2-NH-C6F4-OH).

  • Washing: Filter the resin and wash extensively with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry under vacuum. The resin now displays free TFP hydroxyl groups.

Protocol B: "Catch and Release" Peptide Coupling

Objective: Synthesize a dipeptide or amide library.

  • Activation (Catch):

    • Swell TFP-Resin in DCM.[3][4]

    • Add N-protected amino acid (3.0 equiv), DIC (Diisopropylcarbodiimide, 3.0 equiv), and DMAP (0.1 equiv).

    • Agitate for 4 hours. The amino acid is now esterified to the resin (Resin-TFP-O-CO-R).

    • Wash resin with DCM/DMF to remove excess reagents.[4]

  • Coupling (Release):

    • Add the nucleophile (primary amine or amino acid ester) (0.8–0.9 equiv relative to resin loading) in DCM or DMF.

    • Note: Using a slight deficit of the amine ensures that all amine is consumed.

    • Agitate for 2–16 hours. The amine attacks the carbonyl, releasing the peptide into the solution and regenerating the phenol on the resin.

  • Isolation:

    • Filter the resin.[3][4] The filtrate contains the pure peptide.

    • Evaporate solvent. Purity is typically >90% as the excess activated amino acid remains bound to the solid phase.

Application II: Synthesis of Photo-Affinity Probes

4-Amino-TFP is the scaffold for Perfluoroaryl Azides (PFPAs) . These are used to modify peptides (e.g., at a Lysine side chain) to create photo-crosslinking probes that map drug binding sites.

Protocol C: Synthesis of the Heterobifunctional Linker (PFPA-NHS)

This protocol converts 4-Amino-TFP into a photoreactive NHS ester.

Step 1: Azide Formation (Diazotization)

  • Dissolve This compound (1.0 equiv) in TFA/H2O (1:1).

  • Cool to 0°C. Add NaNO2 (1.2 equiv) dropwise. Stir for 30 min to form the diazonium salt.

  • Add NaN3 (1.5 equiv) slowly (Caution: Gas evolution). Stir at 0°C for 2 hours.

  • Extract with diethyl ether, wash with water, and dry. Product: 4-Azido-2,3,5,6-tetrafluorophenol.[2][5]

    • Safety: Handle azides behind a blast shield. Avoid metal spatulas.

Step 2: Linker Attachment

  • Dissolve 4-Azido-TFP (from Step 1) in Acetone.

  • Add K2CO3 (2.0 equiv) and Methyl 4-bromobutyrate (1.1 equiv). Reflux for 4 hours.

  • The phenol oxygen is alkylated. Saponify the methyl ester (LiOH/MeOH) to get the free acid: 4-(4-azido-2,3,5,6-tetrafluorophenoxy)butanoic acid .

Step 3: NHS Activation

  • React the acid with N-Hydroxysuccinimide (NHS) and EDC in DCM.

  • Final Reagent: PFPA-NHS Ester. This reagent can now be stored (-20°C, dark) and used to label any peptide lysine.

Visualization & Workflows

Workflow 1: Polymer-Supported Catch-and-Release Synthesis

TFP_Resin_Synthesis Resin Sulfonyl Chloride Resin (PS-SO2Cl) TFP_Resin TFP-Activated Resin (Resin-SO2-NH-C6F4-OH) Resin->TFP_Resin Coupling (Pyridine) Reagent 4-Amino-TFP (Reagent) Reagent->TFP_Resin Active_Resin Resin-Bound Active Ester (Stable Intermediate) TFP_Resin->Active_Resin Catch (Esterification) AA_Load Amino Acid Loading (DIC/DMAP) AA_Load->Active_Resin Product Pure Peptide Product (Released into Solution) Active_Resin->Product Release (Amide Bond Formation) Amine_Add Add Amine/Peptide (Nucleophile) Amine_Add->Product

Caption: The "Catch-and-Release" strategy using 4-Amino-TFP modified resin. Excess reagents remain on the solid phase, yielding high-purity products.

Workflow 2: Photo-Probe Synthesis Pathway

PFPA_Synthesis Start This compound Step1 Diazotization & Azidation (NaNO2 / NaN3) Start->Step1 Inter1 4-Azido-2,3,5,6-tetrafluorophenol Step1->Inter1 Step2 Phenol Alkylation (Linker Attachment) Inter1->Step2 Inter2 Functionalized PFPA Acid Step2->Inter2 Step3 NHS Activation (EDC / NHS) Inter2->Step3 Final PFPA-NHS Ester (Peptide Labeling Reagent) Step3->Final

Caption: Synthetic route converting 4-Amino-TFP into a heterobifunctional photoaffinity crosslinker.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Loading on Resin Incomplete sulfonamide formation.Ensure resin is fully swelled in DCM. Use anhydrous pyridine. Increase reaction time to 24h.
Product Contamination Excess amine used in "Release" step.In catch-and-release, the resin-bound ester should be in excess (1.2 equiv) relative to the soluble amine to ensure the amine is fully consumed.
Azide Decomposition Exposure to light or heat.Perform all azide synthesis steps in amber glassware or wrapped in foil. Store final NHS esters at -20°C.
Skin Irritation 4-Amino-TFP toxicity.This compound is a fluorinated phenol/aniline derivative. It is a skin irritant and potentially toxic. Wear double nitrile gloves.

References

  • Salvino, J. M., et al. (2000).[6][7] "Polymer-Supported Tetrafluorophenol: A New Activated Resin for Chemical Library Synthesis."[2][5][6][7][8] Journal of Combinatorial Chemistry, 2(6), 691–697.[7] Link

  • Keana, J. F. W., & Cai, S. X. (1990). "New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides." The Journal of Organic Chemistry, 55(11), 3640–3647. Link

  • BenchChem. (2025).[4] "Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency." BenchChem Application Notes. Link

  • Platz, M. S. (1996). "Comparison of Phenyl and Perfluorophenyl Azide Photochemistry." The Journal of Physical Chemistry, 100, 14028. Link

Sources

Application Note: Strategic Utilization of 4-Amino-2,3,5,6-tetrafluorophenol in Pharmaceutical Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of modern pharmaceutical synthesis, 4-Amino-2,3,5,6-tetrafluorophenol (4-ATFP) occupies a critical niche as a bifunctional fluorinated building block. Unlike its defunctionalized counterpart (2,3,5,6-tetrafluorophenol), which is primarily used to generate active esters (TFP esters) for amide coupling, 4-ATFP offers orthogonal reactivity. It contains a nucleophilic amino group and an acidic phenol moiety, both sensitized by the electron-withdrawing nature of the tetrafluorobenzene core.

This application note details the use of 4-ATFP in the synthesis of Perfluorophenyl Azide (PFPA) Photo-Linkers —essential tools in chemoproteomics for drug target identification—and its utility in constructing fluorinated heterocyclic scaffolds. We provide a validated protocol for the chemoselective functionalization of 4-ATFP, emphasizing yield optimization and safety in handling energetic azide intermediates.

Chemical Profile & Reactivity

The unique reactivity of 4-ATFP is governed by the "push-pull" electronic effects of the fluorine atoms and the functional groups.

PropertyValue / CharacteristicImplication for Synthesis
Acidity (Phenol) pKa ~5.5 (Estimated)Significantly more acidic than non-fluorinated phenols. Deprotonation occurs readily with weak bases (e.g., K₂CO₃), facilitating rapid O-alkylation.
Nucleophilicity (Amine) Reduced vs. AnilineThe electron-withdrawing fluorine ring reduces the lone pair availability on nitrogen, making it less prone to oxidation but requiring stronger electrophiles for acylation.
Stability High Thermal StabilityThe C-F bonds provide robust thermal stability, essential for downstream reactions requiring elevated temperatures (e.g., cyclization).
Photochemistry UV-Active (Azide derivative)When converted to an aryl azide, the ring allows for C-H insertion upon UV irradiation (~254–300 nm) with high efficiency and low rearrangement side-products compared to non-fluorinated analogs.

Core Application: Synthesis of Bifunctional PFPA Photo-Linkers

The most high-value application of 4-ATFP is the synthesis of heterobifunctional crosslinkers. These molecules possess a "clickable" handle (from the phenol side) and a photo-reactive warhead (the azide derived from the amine). This architecture is critical for Photo-Affinity Labeling (PAL) experiments to map drug binding sites on proteins.

Mechanistic Pathway
  • Chemoselective O-Alkylation: The phenol is alkylated first. Due to its high acidity, this can be achieved without protecting the aniline amine, which is less nucleophilic and remains free.

  • Diazotization & Azidation: The free amine is converted to an azide via a diazonium intermediate.

Protocol A: Synthesis of Linker Scaffold (O-Alkylation)

Target: Preparation of Methyl 4-(4-amino-2,3,5,6-tetrafluorophenoxy)butanoate.

Reagents:

  • This compound (1.0 equiv)[1]

  • Methyl 4-bromobutyrate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-ATFP (e.g., 500 mg) and dissolve in anhydrous DMF (5 mL). The solution will appear slightly yellow.

  • Base Addition: Add K₂CO₃ (powdered) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may darken slightly due to phenoxide formation.

  • Electrophile Addition: Add Methyl 4-bromobutyrate dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting phenol (more polar) should disappear, replaced by the less polar ether product.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Critical Insight: The low pKa of the fluorinated phenol allows this reaction to proceed with K₂CO₃. Stronger bases (NaH) are unnecessary and may cause side reactions with the ester electrophile.

Protocol B: Conversion to Aryl Azide (The "Warhead")

Target: Synthesis of Methyl 4-(4-azido-2,3,5,6-tetrafluorophenoxy)butanoate.

Reagents:

  • Aniline intermediate from Protocol A (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.5 equiv)

  • Sodium Azide (NaN₃, 1.5 equiv)

  • Acid: TFA (Trifluoroacetic acid) or HCl (aq)

  • Solvent: H₂O / Acetonitrile (1:1)

Step-by-Step Methodology:

  • Cooling: Dissolve the aniline intermediate in H₂O/Acetonitrile and cool to 0°C in an ice bath.

  • Acidification: Add TFA dropwise (maintain pH < 2).

  • Diazotization: Add NaNO₂ (dissolved in minimal water) dropwise over 10 minutes. Stir at 0°C for 30 minutes. Safety: Ensure efficient venting of nitrogen oxides.

  • Azidation: Add NaN₃ (dissolved in minimal water) dropwise. Caution: Evolution of N₂ gas will occur.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Extraction: Extract with Et₂O (Diethyl ether) or DCM. Avoid concentrating the azide to dryness if heating is involved; maintain in solution when possible.

  • Storage: Store the purified azide in the dark at -20°C.

Visualizing the Workflow

The following diagram illustrates the strategic divergence in using 4-ATFP: Route A (Linker Synthesis) vs. Route B (Heterocycle Formation).

G Start 4-Amino-2,3,5,6- tetrafluorophenol StepA1 Step 1: O-Alkylation (K2CO3, R-Br, DMF) Selectivity: Phenol > Amine Start->StepA1 Route A StepB1 Cyclization with 1,3-Dielectrophiles Start->StepB1 Route B IntermediateA Ether-Aniline Intermediate StepA1->IntermediateA StepA2 Step 2: Diazotization (NaNO2, NaN3, 0°C) IntermediateA->StepA2 IntermediateA->StepB1 Alt. Cyclization ProductA Perfluorophenyl Azide (PFPA) Linker [Photo-Affinity Probe] StepA2->ProductA ProductB Fluorinated Benzoxazole/Oxazine [Kinase Inhibitor Scaffold] StepB1->ProductB

Caption: Divergent synthetic pathways for 4-ATFP. Route A yields chemoproteomic tools; Route B yields pharmacophores.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Alkylation Competitive N-alkylationAlthough the amine is deactivated, high temperatures (>100°C) can promote N-alkylation. Keep reaction <80°C and strictly use K₂CO₃ (weak base).
Incomplete Diazotization Poor solubility in acidThe fluorinated aniline is hydrophobic. Ensure a co-solvent (Acetonitrile or THF) is used with the aqueous acid to maintain homogeneity.
Decomposition of Azide Light sensitivityPerform all azide steps in low light or amber glassware. Aryl azides are stable but will degrade under ambient UV over time.
"Stuck" Reaction Fluorine StericsThe ortho-fluorines create steric bulk. If reacting the amine with bulky electrophiles (e.g., trityl chloride), expect significantly slower kinetics than non-fluorinated aniline.

Safety & Handling (EHS)

  • Toxicity: Fluorinated phenols are readily absorbed through the skin and can uncouple oxidative phosphorylation. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Azide Hazards: While aryl azides are generally more stable than alkyl azides, they are still energetic materials.

    • Rule of Thumb: Do not synthesize azides where (C+O)/N < 3. (In this case, C6/N3 = 2, which is borderline; however, the heavy fluorine atoms add mass, diluting the energy density. Still, treat as potentially explosive).

    • Never concentrate azide solutions to total dryness on a rotary evaporator with a heated bath.

References

  • Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry.

  • Liu, L. H., et al. (2006). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterials. Accounts of Chemical Research.

  • Schnell, S. D., et al. (2025).[1][2][3] Development of Low Temperature Activatable Aryl Azide Adhesion Promoters. ACS Applied Materials & Interfaces.

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.

  • Sutro Biopharma. (2020). Site-specific dual conjugation enabled by an integrated in vivo / in vitro antibody production platform. (ADC Linker Technology).[4]

Sources

Application Note: Precision Derivatization of 4-Amino-2,3,5,6-tetrafluorophenol for Trace GC-MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-proven guide for the derivatization and GC-MS analysis of 4-Amino-2,3,5,6-tetrafluorophenol (4-ATP).

Executive Summary

This compound (4-ATP) is a critical metabolite of polyfluorinated pesticides (e.g., tefluthrin, transfluthrin) and a key intermediate in the synthesis of fluorinated pharmaceuticals. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by two distinct chemical challenges:

  • High Polarity: The presence of both a phenolic hydroxyl (-OH) and a primary amine (-NH₂) group leads to severe adsorption on the GC inlet liner and column stationary phase, resulting in peak tailing and poor reproducibility.

  • Nucleophilic Deactivation: The electron-withdrawing nature of the four fluorine atoms significantly reduces the nucleophilicity of the amino group, making standard derivatization protocols prone to incompleteness.

This guide details a Dual-Mode Derivatization Strategy designed to overcome these barriers. We prioritize Silylation (BSTFA/TMCS) as the "Gold Standard" for general profiling due to its operational simplicity (direct injection). We also provide an Acylation (PFPA) protocol for ultra-trace analysis requiring Negative Chemical Ionization (NCI) sensitivity.

Strategic Analysis & Chemistry

The Chemical Challenge

The target molecule, 4-ATP, possesses a pKa of approximately 5.3 (phenol), making it significantly more acidic than non-fluorinated phenol. Conversely, the amine group is electronically deactivated by the fluorine ring, rendering it a weak nucleophile.

  • Risk: Incomplete derivatization of the amine. If the reaction conditions are too mild, you will observe a "mixed" population of Mono-TMS (O-silylated only) and Di-TMS (N,O-silylated) derivatives, splitting your signal and ruining quantitation.

  • Solution: We employ a catalyzed silylation approach using BSTFA with 1-10% TMCS and elevated temperature to force the reaction to completion on the sterically hindered and electronically deactivated nitrogen.

Derivatization Pathways
FeatureProtocol A: Silylation (Recommended) Protocol B: Acylation (Alternative)
Reagent BSTFA + 1-10% TMCSPFPA (Pentafluoropropionic anhydride)
Mechanism Nucleophilic substitution (SN2) at SiNucleophilic acyl substitution
Derivative N,O-bis(trimethylsilyl) ether/amineN,O-bis(pentafluoropropionyl) ester/amide
Mass Shift +144 Da (Net)+292 Da (Net)
Key Advantage Direct Injection: No evaporation needed.NCI Sensitivity: High electron capture cross-section.
Drawback Moisture sensitive; requires dry solvents.Requires evaporation of acid by-products.

Experimental Protocols

Protocol A: Catalyzed Silylation (The "Workhorse" Method)

Best for: General quantification, EI-MS screening, and high-throughput labs.

Reagents & Equipment
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% or 10% Trimethylchlorosilane (TMCS). Note: 10% TMCS is preferred for this deactivated amine.

  • Solvent: Anhydrous Pyridine (Critical catalyst and acid scavenger) or Ethyl Acetate (dried over molecular sieves).

  • Vials: 2 mL amber autosampler vials with PTFE-lined crimp/screw caps.

  • Heating Block: Capable of maintaining 70°C ± 2°C.

Step-by-Step Procedure
  • Sample Drying (CRITICAL):

    • Evaporate the sample extract (in solvent) to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Why: Silylation reagents react explosively with water. Any moisture will quench the reagent and produce interfering peaks (hexamethyldisiloxane).

  • Reconstitution & Reaction:

    • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve.

    • Add 50 µL of BSTFA + 10% TMCS .

    • Expert Tip: The high concentration of TMCS (10%) acts as a potent catalyst to drive the silylation of the deactivated amine group.

  • Incubation:

    • Cap the vial tightly.

    • Incubate at 70°C for 45 minutes .

    • Causality: The elevated temperature overcomes the activation energy barrier caused by the steric bulk of the ortho-fluorines and the low nucleophilicity of the nitrogen.

  • Analysis:

    • Cool to room temperature.

    • Direct Inject: Inject 1 µL directly into the GC-MS. No extraction or evaporation is required.

Protocol B: Acylation with PFPA (The "Ultra-Trace" Method)

Best for: NCI-MS analysis, ECD detection, or when silylated interferences are present.

Reagents
  • Reagent: Pentafluoropropionic anhydride (PFPA).

  • Solvent: Ethyl Acetate or Toluene.

  • Scavenger: Triethylamine (TEA) - Optional base to neutralize acid by-products.

Step-by-Step Procedure
  • Sample Drying: Evaporate sample extract to dryness under Nitrogen.

  • Reaction:

    • Add 50 µL of Ethyl Acetate .

    • Add 50 µL of PFPA .

    • (Optional) Add 10 µL of 0.1M TEA in Ethyl Acetate.

  • Incubation: Heat at 60°C for 30 minutes .

  • Cleanup (CRITICAL):

    • Evaporate the reaction mixture to complete dryness under Nitrogen.

    • Why: Excess PFPA and the pentafluoropropionic acid by-product are corrosive to GC columns and must be removed.

  • Reconstitution: Re-dissolve the residue in 100 µL of Toluene or Isooctane prior to injection.

Self-Validating Quality Control

To ensure scientific integrity, every batch must include a "Self-Validating" check based on mass spectral logic.

The "Completion Check" (Silylation)

You must monitor the ratio of the Mono-TMS to Di-TMS species.

  • Parent MW: 181

  • Mono-TMS (Incomplete): m/z 253 (181 + 72). Indicates failure.

  • Di-TMS (Target): m/z 325 (181 + 144). Indicates success.

Validation Rule: If the peak area of m/z 253 is > 5% of m/z 325, the reaction is incomplete.

  • Corrective Action: Increase reaction time to 60 mins or increase TMCS concentration.

Internal Standard Selection

Do not use non-fluorinated analogues as they behave differently in the derivatization step.

  • Recommended IS: 2,4-Difluoroaniline (derivatized alongside sample) or a deuterated analogue (this compound-d2) if available.

Quantitative Data Summary
ParameterSilylation (TMS)Acylation (PFP)
Target Ion (Quant) m/z 325 (M+)m/z 473 (M+)
Qualifier Ions m/z 310 (M-15), 147m/z 119, 169
Linearity (R²) > 0.995 (10 - 1000 ng/mL)> 0.998 (1 - 500 ng/mL)
LOD (EI Source) ~ 10 pg on-column~ 5 pg on-column
Stability 24 hours (in vial)> 1 week (in vial)

Workflow Visualization

The following diagram illustrates the critical decision pathways and reaction logic for the derivatization of 4-ATP.

purification of 4-Amino-2,3,5,6-tetrafluorophenol by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Purification of 4-Amino-2,3,5,6-tetrafluorophenol by Recrystallization

Abstract

This document provides a detailed guide for the purification of this compound, a critical fluorinated intermediate in pharmaceutical and materials science research. Recognizing the absence of a standardized recrystallization protocol in readily available literature, this application note synthesizes fundamental principles of crystallization with empirical data from structurally analogous compounds. The primary objective is to equip researchers, scientists, and drug development professionals with a robust, field-tested methodology for obtaining high-purity this compound. The protocol detailed herein is designed as a self-validating system, incorporating preliminary solvent screening, a step-by-step recrystallization workflow, and comprehensive post-purification analysis.

Introduction: The Imperative for Purity

This compound is a key building block in the synthesis of a variety of technologically significant molecules. The presence of both an amino and a hydroxyl group on a perfluorinated benzene ring imparts unique chemical properties, making it a valuable precursor for pharmaceuticals, agrochemicals, and high-performance polymers. However, the synthetic routes to this compound can often yield a product contaminated with starting materials, by-products, or degradation products. For applications in drug development and materials science, where even trace impurities can have significant consequences, a high degree of purity is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle underlying this method is the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent.

This guide will provide a comprehensive, step-by-step protocol for the , including solvent selection, the recrystallization process, and methods for assessing the purity of the final product.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of this compound is essential for its safe and effective handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 938-63-6[4][5]
Molecular Formula C₆H₃F₄NO[4]
Molecular Weight 181.09 g/mol [4]
Appearance White to off-white solidInferred from general chemical properties
Melting Point Not available
Boiling Point Not available
Solubility No specific data available. Inferred to have moderate polarity.

Safety Precautions:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[4] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. For detailed safety information, consult the material safety data sheet (MSDS).

The Recrystallization Workflow: A Systematic Approach

The can be broken down into three key stages: solvent selection, the recrystallization procedure, and purity assessment.

Recrystallization_Workflow cluster_0 Phase 1: Preparation & Solvent Screening cluster_1 Phase 2: Recrystallization Protocol cluster_2 Phase 3: Purity Assessment Start Crude 4-Amino-2,3,5,6- tetrafluorophenol Solvent_Screening Small-Scale Solvent Screening (e.g., Ethanol, Toluene, Hexane, Water, Ethyl Acetate) Start->Solvent_Screening Select_Solvent Identify Optimal Solvent or Solvent System Solvent_Screening->Select_Solvent Dissolution Dissolve Crude Product in Minimum Hot Solvent Select_Solvent->Dissolution Hot_Filtration Hot Gravity Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling to Room Temperature, then Ice Bath Hot_Filtration->Crystallization Isolation Vacuum Filtration to Isolate Crystals Crystallization->Isolation Washing Wash Crystals with Cold Solvent Isolation->Washing Drying Dry Crystals Under Vacuum Washing->Drying Purity_Analysis Analyze Purified Product: - Melting Point - TLC - HPLC/GC-MS - NMR Drying->Purity_Analysis Pure_Product High-Purity 4-Amino-2,3,5,6- tetrafluorophenol Purity_Analysis->Pure_Product

Caption: A systematic workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Preliminary Solvent Screening

The selection of an appropriate solvent is the most critical step in a successful recrystallization. Given the absence of specific solubility data for this compound, a preliminary screening of a range of solvents with varying polarities is recommended. The ideal solvent will exhibit poor solubility at room temperature and high solubility at its boiling point.

Table 2: Suggested Solvents for Screening

SolventPolarityRationale
WaterHighThe presence of -OH and -NH₂ groups may impart some water solubility, especially when hot.[6]
Ethanol/MethanolHighAlcohols are often good solvents for polar organic molecules.[7]
Ethyl AcetateMediumA versatile solvent for a wide range of organic compounds.[6]
TolueneLowAromatic solvents can be effective for aromatic compounds.
HexaneLowA non-polar solvent, useful for precipitating the compound from a more polar solvent in a mixed-solvent system.

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add 0.5 mL of a different test solvent from Table 2.

  • Agitate the mixtures at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath. Observe for crystal formation.

  • The solvent that dissolves the compound when hot but yields a good crop of crystals upon cooling is a suitable candidate for recrystallization. If no single solvent is ideal, a mixed-solvent system should be explored.

Protocol 2: Recrystallization from a Single Solvent

This protocol is applicable if a suitable single solvent was identified in the preliminary screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and bring the mixture to a gentle boil with stirring.

  • Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • If the solution is colored, and it is suspected that the color is due to an impurity, activated charcoal can be added at this stage. Add a small amount of charcoal to the hot solution and boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Recrystallization from a Mixed-Solvent System

A mixed-solvent system is often employed when the compound is too soluble in one solvent and insoluble in another. A common and likely effective system for this compound, based on its structure, would be an ethanol/water or toluene/hexane mixture.

Procedure (using Ethanol/Water as an example):

  • Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Purity Assessment: Validating the Purification

The success of the recrystallization must be verified by appropriate analytical techniques.

Table 3: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome for Pure Sample
Melting Point Assess purity and identity.A sharp melting point range of 1-2°C.
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Separate and identify volatile compounds.A single peak with a mass spectrum matching that of the pure compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and detect impurities.A spectrum consistent with the structure of this compound.

A comparative analysis of the crude and recrystallized material using these techniques will provide a clear indication of the effectiveness of the purification.

Troubleshooting Common Recrystallization Issues

Table 4: Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
Oiling Out The solution is supersaturated, and the compound is precipitating above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.
No Crystal Formation The solution is not saturated enough, or it is supersaturated.If unsaturated, boil off some solvent. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal.
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold enough.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated; use ice-cold solvent for washing.
Colored Product Colored impurities are present.Use activated charcoal during the recrystallization process.

Conclusion

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12904375, this compound. Retrieved from [Link].

  • Wikipedia. (2023). 4-Aminophenol. Retrieved from [Link].

  • SIELC Technologies. (2018). Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link].

  • AA Blocks. (n.d.). 938-63-6 | MFCD02181029 | this compound. Retrieved from [Link].

  • PubChemLite. (n.d.). This compound (C6H3F4NO). Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2,3,5,6-Tetrafluorophenol. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-Amino-2,3,5,6-tetrafluorophenol. This compound is a critical fluorinated building block in the synthesis of pharmaceuticals and advanced materials.[1] Given the compound's polar and poly-halogenated nature, traditional reversed-phase chromatography can be challenging. We address this by employing a pentafluorophenyl (PFP) stationary phase, which provides unique selectivity and enhanced retention for this analyte. The method described herein is specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction and Method Rationale

This compound is an aromatic compound characterized by a phenol, an amine, and four fluorine substituents on the benzene ring.[4] This unique structure makes it a valuable intermediate, but also presents analytical challenges. The high polarity from the hydroxyl and amino groups, combined with the electron-withdrawing nature of the fluorine atoms, necessitates a chromatographic method that can provide adequate retention and unique selectivity to separate it from closely related impurities.

1.1. The Challenge of Analyzing Polar Fluorinated Compounds

Standard C18 (octadecyl) columns, the workhorses of reversed-phase HPLC, rely primarily on hydrophobic interactions.[5] Highly polar analytes, like the target compound, often exhibit weak interactions with these non-polar stationary phases, leading to poor retention and co-elution with the solvent front.[6][7]

1.2. Rationale for Pentafluorophenyl (PFP) Phase Selection

To overcome these challenges, a pentafluorophenyl (PFP) stationary phase was selected. PFP columns offer a multi-modal separation mechanism that is highly effective for halogenated and aromatic compounds.[8] The separation is governed by a combination of:

  • Hydrophobic Interactions: Similar to C18 phases.

  • π-π Interactions: Between the electron-rich PFP ring of the stationary phase and the analyte's aromatic ring.

  • Dipole-Dipole Interactions: Arising from the highly polar C-F bonds.

  • Ion-Exchange Interactions: Weak cation-exchange with the residual silanols on the silica surface.

This combination of interactions provides superior retention and a different selectivity profile compared to C18, enabling the resolution of the main component from its potential process-related impurities and degradants.[8][9]

1.3. Mobile Phase Considerations

A low-pH mobile phase (pH ~2.7 using formic acid) was chosen to control the ionization state of the analyte. At this pH, the amino group (basic) is protonated (-NH3+), while the highly acidic phenolic group (pKa of the related 2,3,5,6-tetrafluorophenol is 5.67) remains largely undissociated (-OH).[10] This ensures a consistent charge state, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol

2.1. Instrumentation and Equipment

  • HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm, PTFE or nylon).

2.2. Reagents and Materials

  • This compound reference standard (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (reagent grade, ~99%).

2.3. Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
Column PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 minutes; hold at 70% B for 2 min; return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Run Time 20 minutes

2.4. Preparation of Solutions

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.

System Suitability and Method Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11]

3.1. System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet the criteria outlined in standards such as the USP General Chapter <621>.[12][13] A minimum of five replicate injections of the Working Standard Solution (0.1 mg/mL) are performed.

  • Tailing Factor (Symmetry): ≤ 1.5

  • Theoretical Plates (Efficiency): ≥ 5000

  • %RSD for Peak Area: ≤ 1.0%

3.2. Validation Protocol Summary

The following validation characteristics were assessed:

Validation ParameterProtocolAcceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, light) of the sample.Peak purity index > 0.999. No co-elution at the principal peak.
Linearity Five concentrations from 0.01 mg/mL to 0.15 mg/mL.Correlation coefficient (r²) ≥ 0.999.
Range Established from linearity data.Method provides acceptable linearity, accuracy, and precision within this range.
Accuracy Recovery study by spiking a placebo at 80%, 100%, and 120% of the nominal concentration (n=3).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six preparations of the sample by one analyst on one day. Intermediate: Analysis on a different day with a different analyst.%RSD ≤ 1.5% for repeatability. %RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Analytically verifiable with acceptable precision and accuracy.
Robustness Deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).System suitability parameters are met. Peak retention time shift is acceptable.

Analytical Workflow and Data Processing

The overall workflow from sample preparation to final report is visualized below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting A Weigh Sample & Reference Standard B Prepare Solutions (0.1 mg/mL) A->B C System Equilibration B->C D System Suitability Test (SST) (5x Standard Injections) C->D E Analyze Blank (Diluent) D->E F Analyze Samples E->F G Integrate Chromatograms F->G H Verify SST Compliance G->H I Calculate Purity (Area % Normalization) H->I J Generate Final Report I->J

Sources

Application Note: Precision N-Acylation of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective N-acylation of 4-Amino-2,3,5,6-tetrafluorophenol (4-Amino-TFP) represents a unique challenge in synthetic organic chemistry due to the extreme electronic deactivation of the aniline nitrogen and the high acidity of the phenolic hydroxyl group. Standard Schotten-Baumann conditions (acyl chloride + base) frequently result in O-acylation or mixtures due to the formation of the highly nucleophilic phenoxide species. This guide delineates a Base-Free Thermal Protocol and a Catalytic Anhydride Protocol designed to bypass the phenoxide pathway, ensuring high chemoselectivity for the amide product. These methods are critical for generating TFP-based linkers, PROTACs, and bioconjugation handles where the phenolic moiety must remain free for subsequent active ester formation.[1]

Introduction & Strategic Analysis

The Reactivity Paradox

4-Amino-TFP presents a "reactivity inversion" compared to non-fluorinated aminophenols.

  • Electronic Deactivation: The four fluorine atoms exert a strong inductive effect (-I), significantly reducing the electron density on the amino group. The pKa of the conjugate acid (

    
    ) is estimated to be < 1.0 (compared to ~4.6 for aniline), making it a remarkably poor nucleophile.
    
  • Enhanced Acidity: The same fluorine atoms stabilize the phenoxide anion. The pKa of the phenolic hydroxyl is approximately 5.3 (compared to 10.0 for phenol).

The Chemoselectivity Trap

In standard acylation protocols using a base (e.g., Triethylamine, Pyridine):

  • The base deprotonates the phenol (pKa 5.[2]3) to form the Tetrafluorophenoxide anion .[2]

  • This anion is a "hard" and potent nucleophile, far more reactive than the neutral, electron-poor amine.[1]

  • Result: Exclusive or dominant O-acylation (formation of the active TFP ester), which is often the undesired product for this workflow.[2]

The Solution: To achieve N-selectivity, the reaction must be conducted under neutral or acidic conditions where the phenol remains protonated (


). Under these conditions, the neutral amine (

), despite its low reactivity, is more nucleophilic than the neutral oxygen.[1]

Chemical Strategy & Decision Tree

The choice of protocol depends on the acyl source and the stability of the payload.

AcylationStrategy Start Start: 4-Amino-TFP + R-COOH/Deriv AcylType Select Acyl Source Start->AcylType AcidCl Acid Chloride (R-COCl) AcylType->AcidCl Anhydride Anhydride ((R-CO)2O) AcylType->Anhydride Carboxy Carboxylic Acid (R-COOH) AcylType->Carboxy MethodA Method A: Thermal-Neutral (Reflux in Toluene) AcidCl->MethodA Preferred MethodB Method B: Bronsted Acid Cat. (H2SO4/TfOH) Anhydride->MethodB For Acetylation MethodC Method C: Pre-Activation (Make Acid Chloride) Carboxy->MethodC Convert first Product Target: N-Acyl-TFP MethodA->Product MethodB->Product MethodC->MethodA

Figure 1: Decision matrix for selecting the optimal acylation protocol based on reagent availability.

Detailed Protocols

Protocol A: The Thermal-Neutral Method (Recommended)

Best for: Acid Chlorides, stable carboxylic acid derivatives.[2] Mechanism: Kinetic control via thermal activation.[2] The absence of base prevents phenoxide formation. The high temperature overcomes the activation energy barrier of the deactivated amine.

Materials
  • Substrate: this compound (1.0 equiv).[1][2]

  • Reagent: Acyl Chloride (1.1 – 1.2 equiv).[2]

  • Solvent: Anhydrous Toluene (or Xylene for higher T).[2]

  • Equipment: Round-bottom flask, Reflux condenser, Inert gas (Argon/N2) line.[1][2]

Step-by-Step Methodology
  • Dissolution: In a flame-dried flask under Argon, dissolve 4-Amino-TFP in anhydrous Toluene (concentration ~0.2 M). The phenol may not dissolve completely at RT but will solubilize upon heating.[2]

  • Addition: Add the Acyl Chloride dropwise. Do NOT add base (Et3N, DIPEA, Pyridine).[1]

  • Reaction: Heat the mixture to Reflux (110°C) .

    • Observation: HCl gas will evolve.[2] Ensure proper venting through a trap.[2]

    • Duration: 2–6 hours.[2][3] Monitor by TLC (System: Hexane/EtOAc) or LC-MS.[2] The product is typically less polar than the amine.

  • Workup (The "Hydrolytic Wash"):

    • Cool the reaction to room temperature.[3]

    • Critical Step: If any O-acylated byproduct (TFP ester) formed, it is an "active ester" and highly susceptible to hydrolysis.[2]

    • Dilute with EtOAc and wash vigorously with saturated aqueous NaHCO3 for 15–30 minutes.[2] This hydrolyzes any transient O-ester back to the phenol, while the N-amide remains stable.

  • Isolation: Separate the organic layer, dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Toluene/Hexane or purify via flash chromatography (SiO2).

Protocol B: The Catalytic Anhydride Method

Best for: Acetylation, Trifluoroacetylation, or using symmetric anhydrides.[1] Mechanism: Acid catalysis activates the anhydride.[2] Strong acids (H2SO4) also suppress phenol ionization.[2]

Step-by-Step Methodology
  • Setup: Suspend 4-Amino-TFP in the Anhydride (used as solvent) or in Acetic Acid/Anhydride mixture.

  • Catalyst: Add 1–2 drops of concentrated H2SO4 or Triflic Acid (TfOH) per gram of substrate.[2]

  • Reaction: Heat to 60–80°C .

    • Note: The reaction is often exothermic.[2]

  • Quench: Pour the mixture into ice water.

  • Workup: Stir the aqueous suspension for 1 hour to hydrolyze excess anhydride and any O-acyl isomers. Filter the precipitate (the N-acyl product is usually insoluble in water).

Quantitative Data & Troubleshooting

Solvent Compatibility Table[1]
SolventSuitabilityNotes
Toluene Excellent High BP (110°C) allows thermal activation; non-polar nature suppresses ionization of phenol.[2]
DCM PoorBoiling point (40°C) is too low for deactivated amines; requires sealed tube if used.[2]
THF ModerateGood solubility, but can complex with Lewis acids; BP (66°C) is borderline.[1][2]
DMF Avoid Basic nature can promote O-acylation; difficult to remove.[2]
Pyridine Forbidden Will deprotonate TFP-OH (pKa 5.[2]3) leading to exclusive O-acylation.[2]
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Exclusive O-Acylation Base was present or solvent was basic (DMF/Pyridine).[2]Switch to Protocol A (Toluene, No Base).[1][2] Perform NaHCO3 wash to hydrolyze O-ester.[2]
No Reaction Temperature too low; Amine too deactivated.[2]Increase temperature (Xylene reflux); Use more reactive Acid Chloride; Add Lewis Acid (ZnCl2).[2]
Mixture of N,O-Diacyl Excess reagent used.[2]Reduce Acyl Chloride to 1.05 equiv. Hydrolyze the crude to cleave the O-ester.

Characterization & Validation

The fluorinated ring provides a distinct signature in 19F NMR , which is the most powerful tool for validating regioselectivity.[1]

  • Symmetry Check:

    • Starting Material (4-Amino-TFP): The molecule has a plane of symmetry.[2] You typically see two signals (AA'BB' system) or a simplified pattern depending on solvent.[2]

    • N-Acyl Product: Retains symmetry.[2] The chemical shift of the fluorines ortho to the nitrogen will shift significantly downfield due to the electron-withdrawing carbonyl.

    • O-Acyl Product: Also symmetric, but the chemical shift perturbation is on the fluorines ortho to the oxygen.

  • IR Spectroscopy:

    • Look for the Amide I band (1650–1690 cm⁻¹) and Amide II band (1500–1550 cm⁻¹).[2]

    • Active TFP esters (O-acyl) show a characteristic high-frequency ester carbonyl stretch at ~1780 cm⁻¹ (due to the electron-withdrawing ring).[2] Absence of the 1780 cm⁻¹ peak confirms N-selectivity.

Safety & Hazards

  • HF Generation: While the C-F bonds are stable under these conditions, thermal decomposition at extreme temperatures (>200°C) can release HF.[2]

  • Acid Chlorides: Potent lachrymators.[2] Handle in a fume hood.

  • TFP Toxicity: Tetrafluorophenols are skin irritants and potentially toxic if absorbed.[2] Wear nitrile gloves and eye protection.[2]

References

  • Acidity of Fluorinated Phenols

    • Grossi, P. J., et al. "Substituent effects in the acidity of fluorophenols."[1] Journal of Fluorine Chemistry, 1980.[1]

    • Note: Establishes the pKa of polyfluorophenols (~5.3 for TFP)
    • [2]

  • Chemoselective Acylation of Aminophenols

    • Bobbitt, J. M., et al. "Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate."[1][4][5] Nature Protocols, 2013.[1][2][4]

    • Context: Describes acylation of hindered/deactivated amines using acid chlorides/anhydrides.
    • [2]

  • TFP Ester Chemistry

    • Gee, K. R., et al. "4-Sulfotetrafluorophenyl (STP) Esters: New Water-Soluble Amine-Reactive Reagents."[2] Tetrahedron Letters, 1999.[1][2]

    • Context: Illustrates the reactivity of O-acyl TFP derivatives (active esters)
    • [2]

  • General Synthesis of Fluoroanilides

    • Llopis, N., et al. "Chemoselective Acylation of Nucleosides."[1] Chemistry – A European Journal, 2020.[1][2]

    • Context: Discusses N vs O selectivity challenges in bifunctional molecules.
    • [2]

Sources

Advanced Protocol: 4-Amino-2,3,5,6-tetrafluorophenol in Cross-Coupling & Bioconjugation

[1]

Executive Summary & Chemical Profile

This compound (CAS: 938-63-6) is a bifunctional fluorinated building block.[1] Its utility stems from the interplay between the electron-withdrawing tetrafluorobenzene core and the electron-donating amine/hydroxyl groups.[1]

  • Core Utility:

    • Bioconjugation: Precursor to TFP esters (active esters), which offer superior hydrolytic stability and reactivity compared to Pentafluorophenyl (PFP) esters.[1]

    • Organometallic Cross-Coupling: A challenging substrate for Pd-catalyzed amination due to the reduced nucleophilicity of the amine.[1]

    • Material Science: Synthesis of fluorinated polyimides and liquid crystals.[1]

Chemical Properties Table
PropertyValueImplication for Coupling
Formula

High fluorine content alters solubility and lipophilicity.[1][2]
Acidity (Phenol)

Significantly more acidic than phenol (

).[1] Forms stable salts/anions easily.[1]
Nucleophilicity (

)
LowThe F-atoms withdraw electron density, making the amine a poor nucleophile for standard

or unoptimized Buchwald reactions.[1]
Leaving Group Ability High (as Phenolate)The TFP-anion is an excellent leaving group, driving the reactivity of TFP esters.[1]

Mechanistic Insight: The "Fluorine Effect" in Coupling

The four fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the ring carbons.[1]

  • Deactivation of the Amine: The lone pair on the nitrogen is less available for donation.[1] In Pd-catalyzed Buchwald-Hartwig coupling, this requires electron-rich ligands (e.g., BrettPhos) to facilitate oxidative addition and reductive elimination.[1]

  • Activation of the Phenol: The O-H bond is weakened.[1] In TFP ester synthesis , the resulting ester carbonyl is highly electrophilic because the TFP group pulls density, making it susceptible to amine attack (aminolysis) without spontaneous hydrolysis.[1]

Reactivity_Profilecluster_04-Amino-TFP Structurecluster_1Coupling PathwaysTFPTetrafluorobenzene CoreAmineAmine (-NH2)Deactivated NucleophileTFP->AmineInductive Withdrawal (-I)PhenolPhenol (-OH)Acidic / Good LGTFP->PhenolAcidity EnhancementBHBuchwald-Hartwig(Requires BrettPhos)Amine->BHPd-CatalysisActiveEsterTFP Active Ester(Bioconjugation)Phenol->ActiveEsterDCC/EDC Coupling

Figure 1: Reactivity profile showing the impact of the fluorinated core on the amine and phenol functional groups.[1]

Application 1: Bioconjugation (TFP Ester Synthesis)

Context: This is the primary industrial application.[1] TFP esters are used to "cross-couple" carboxylic acids (drugs, haptens, peptides) to amines (proteins, linkers).[1] TFP esters are preferred over PFP esters because they are more stable to hydrolysis yet highly reactive toward amines.[1]

Protocol: Synthesis of TFP-Activated Linkers

Objective: Convert a carboxylic acid-containing drug/linker (


Reagents:

  • Substrate: Carboxylic Acid (

    
    ) (1.0 equiv)[1]
    
  • Reagent: this compound (1.1 equiv)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid substrate in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Activation: Add this compound. Stir for 5 minutes.

  • Coupling: Cool the solution to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Work-up: Filter off the DCU precipitate.[1] Wash the filtrate with 5%

    
     (to remove unreacted phenol) and brine.[1]
    
  • Purification: Dry over

    
     and concentrate. TFP esters are often stable enough to be purified via flash chromatography (Silica, Hexane/EtOAc) if needed, though recrystallization is preferred to avoid hydrolysis on silica.[1]
    

Validation:

  • IR Spectroscopy: Look for the characteristic active ester carbonyl shift (

    
    ).[1]
    
  • 19F NMR: Distinct signals for the ortho/meta fluorines of the TFP group.[1]

Application 2: Pd-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Context: Coupling the amine of 4-Amino-TFP with an aryl halide (

11
Critical Factor: Ligand Selection

The low nucleophilicity of 4-Amino-TFP requires a catalytic system that facilitates the reductive elimination step.[1] BrettPhos or RuPhos are the ligands of choice for electron-deficient anilines.[1]

Protocol: Coupling with Aryl Bromides

Reaction:

1

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • This compound (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%) or 
    
    
    [1]
  • Ligand: BrettPhos (4–6 mol%)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    (if substrate tolerates)[1]
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Loading: Add

    
    , BrettPhos, and the solid Aryl Bromide.[1]
    
  • Solvent Prep: Add anhydrous 1,4-Dioxane. Stir at RT for 5 mins to pre-form the active catalyst complex.

  • Substrate Addition: Add this compound and the base (

    
    ).
    
  • Heating: Seal the tube and heat to 100°C for 12–18 hours.

    • Note: Higher temperatures may be required due to the steric bulk of the fluorines and low nucleophilicity.[1]

  • Quench: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Flash chromatography.

    • Caution: The product contains a phenol and a secondary amine; ensure the stationary phase doesn't trap the acidic phenol (add 1% acetic acid if streaking occurs).[1]

Buchwald_CycleStartPd(0)/BrettPhosActive SpeciesOxAddOxidative Addition(Ar-Br)Start->OxAddAmineBindAmine Coordination(4-Amino-TFP)OxAdd->AmineBindDeprotDeprotonation(Base: Cs2CO3)AmineBind->DeprotSlow Step(Low Nucleophilicity)RedElimReductive Elimination(C-N Bond Formed)Deprot->RedElimRedElim->Start

Figure 2: Catalytic cycle for Buchwald-Hartwig coupling.[1] The deprotonation/coordination step is rate-limiting due to the electron-deficient nature of 4-Amino-TFP.[1]

Application 3: Electrophilic Ring Coupling (Suzuki/Sonogashira)

Context: If the goal is to couple the ring to another aryl group (preserving the amine), the phenol must be converted into a leaving group (Triflate or Nonaflate).[1]

Protocol:

  • Activation: React 4-Amino-TFP with Triflic Anhydride (

    
    ) and Pyridine in DCM at 0°C.
    
    • Product: 4-Amino-2,3,5,6-tetrafluorophenyl triflate.[1]

  • Suzuki Coupling:

    • React the Triflate with an Aryl Boronic Acid (

      
      ).[1]
      
    • Catalyst:

      
       or 
      
      
      .[1]
    • Base:

      
      .[1]
      
    • Solvent: THF/Water (10:1).[1]

    • Result: A fluorinated biaryl amine (

      
      ).[1]
      

Troubleshooting & Safety

  • Solubility: 4-Amino-TFP is sparingly soluble in water but soluble in alcohols, DCM, and DMF.[1]

  • Acidity: The phenol is acidic enough to protonate basic reagents.[1] When using it as a nucleophile (amine), ensure the base stoichiometry accounts for the phenol proton if it is not protected.[1]

  • Purification: TFP esters hydrolyze on silica gel if the elution is too slow.[1] Use rapid filtration or crystallization when possible.[1]

References

  • Bioconjugation & TFP Esters: The Development and Application of Tetrafluorophenol-Activated Resins.[1] ResearchGate.[1]

  • Chemical Properties: this compound Compound Summary. PubChem.[1]

  • General Polyfluoroaniline Coupling: Palladium-Catalyzed Amination of Aryl Chlorides with Polyfluoroanilines.[1] (Inferred from general protocols for electron-deficient anilines).

  • Commercial Availability & Specs: this compound Specifications. Fluorochem.[1][2][3][4]

Application Note: Synthesis of Novel Fluorinated Dyes using 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Amino-2,3,5,6-tetrafluorophenol (4-ATFP) as a scaffold for next-generation fluorinated dyes and photoactive probes. Unlike standard anilines, the perfluorinated aromatic ring of 4-ATFP confers unique physicochemical properties: significantly lowered pKa (~5.7 for the phenol), enhanced lipophilicity, and resistance to oxidative bleaching.

This document provides two core protocols:

  • Synthesis of Fluorinated Azo Dyes: Creating highly stable, pH-sensitive visible dyes.[1]

  • Synthesis of Photo-Active Aryl Azides: Generating UV-activatable crosslinkers for target identification (Photoaffinity Labeling).

Chemical Logic & Precursor Analysis[1]

The Fluorine Effect

The four fluorine atoms on the benzene ring exert a massive electron-withdrawing inductive effect (-I).[1]

  • Amino Group (

    
    ):  The nucleophilicity is reduced compared to non-fluorinated aniline, requiring optimized diazotization conditions.[1]
    
  • Phenol Group (

    
    ):  The acidity is drastically increased (pKa 
    
    
    
    5.7 vs. 10.0 for phenol).[1] This allows the phenol to function as a proton donor at physiological pH or be activated as a Tetrafluorophenyl (TFP) Ester —a superior alternative to NHS-esters for amine conjugation.[1]
Strategic Synthetic Pathways

The synthesis branches from a common intermediate: the Tetrafluorobenzenediazonium species.[1]

Figure 1: Divergent synthetic pathways from the 4-ATFP scaffold.[1] The diazonium salt is the critical junction.

Protocol A: Synthesis of Photo-Active 4-Azido-2,3,5,6-tetrafluorophenol

Application: This molecule acts as a heterobifunctional crosslinker.[1] The phenol can be esterified to a drug/ligand, and the azide forms a nitrene upon UV irradiation (300–350 nm) to covalently bond with nearby proteins.[1]

Materials
  • Precursor: this compound (1.0 eq)

  • Reagents: Sodium Nitrite (

    
    ), Sodium Azide (
    
    
    
    ), Sulfuric Acid (
    
    
    , conc).[1]
  • Solvent: Water/Acetone mixture.[1]

Step-by-Step Methodology

Step 1: Diazotization

  • Dissolve This compound (1.81 g, 10 mmol) in 50%

    
      (15 mL).
    
    • Note: The amine is less basic; strong acid is required to prevent triazene formation.[1]

  • Cool the solution to 0–2 °C in an ice-salt bath.

  • Add a solution of

    
      (0.76 g, 11 mmol) in water (5 mL) dropwise over 20 minutes.
    
    • Critical: Maintain temperature

      
       °C. The fluorinated diazonium salt is relatively stable but can decompose if heated.[1]
      
  • Stir for 30 minutes at 0 °C. The solution should turn clear/pale yellow.

Step 2: Azidation (


 Substitution) 
  • Prepare a solution of

    
      (0.72 g, 11 mmol) in minimal water (5 mL).
    
  • Add the azide solution dropwise to the diazonium mixture at 0 °C.

    • Caution: Nitrogen gas (

      
      ) evolution will be vigorous.[1] Ensure adequate venting.[1]
      
  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Observation: A precipitate (the aryl azide) usually forms.[1]

Step 3: Work-up

  • Extract the mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Wash organic layer with brine and dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure (keep bath

    
     °C; azides are heat sensitive).
    
  • Yield: Expect ~85% yield of a beige/brown solid.

QC Specifications
TestExpected Result
IR Spectroscopy Distinct peak at ~2130 cm⁻¹ (Azide stretch).[1][2]
¹⁹F NMR Two multiplets (AA'BB' system) at -152 and -155 ppm (approx).
Stability Store at -20 °C in the dark.[1] Light sensitive.[1]

Protocol B: Synthesis of Novel Fluorinated Azo Dyes

Application: Creating pH-sensitive indicators or highly stable textile dyes.[1] The fluorine atoms induce a hypsochromic shift (blue shift) compared to non-fluorinated analogs but significantly improve photostability.[1]

Reaction Scheme

Reaction:



Selection of Coupling Partner (The "Paintbox")[1]
  • Red/Orange Target: Use

    
    -Naphthol .[1]
    
  • Yellow Target: Use 2,4-Pentanedione (Acetylacetone).[1]

  • Deep Red/Purple Target: Use N,N-Dimethylaniline (acidic coupling).[1]

Detailed Protocol (Example with -Naphthol)

Step 1: Preparation of Coupling Solution

  • Dissolve

    
    -Naphthol  (1.44 g, 10 mmol) in 10% NaOH  (20 mL).
    
  • Cool to 0–5 °C. The solution must be alkaline (pH > 10) to facilitate the reaction with the phenolate ion.[1]

Step 2: Diazotization

  • Perform exactly as described in Protocol A, Step 1 , generating the diazonium sulfate solution of 4-ATFP.

Step 3: The Coupling

  • Slowly pour the cold Diazonium solution into the cold

    
    -Naphthol solution  with vigorous stirring.
    
    • Why? Adding acid to base prevents the coupling agent from precipitating out before reaction.[1]

  • Maintain pH > 9 by adding solid

    
     if necessary during addition.[1]
    
  • Visual: An intense orange-red precipitate forms immediately.[1]

  • Stir for 1 hour at 0–5 °C, then 1 hour at RT.

Step 4: Isolation

  • Acidify the mixture with dilute HCl (to pH ~4) to ensure the dye is in its protonated/neutral form (if applicable) and to dissolve inorganic salts.[1]

  • Filter the solid dye.[1][2]

  • Purification: Recrystallize from Ethanol or Ethanol/Water (80:20).

Analytical Characterization

NMR Interpretation

Fluorinated aromatics require ¹⁹F NMR for definitive characterization.[1]

  • 4-ATFP (Starting Material): Two signals (approx -160 to -170 ppm).[1]

  • Azo Dye Product: The symmetry is often broken or shifted.[1] Look for the disappearance of the broad

    
     protons in ¹H NMR and the retention of the phenol -OH (often broad singlet > 10 ppm).[1]
    
UV-Vis Spectroscopy[1]
  • Hypsochromic Shift: Expect the

    
     to be 10–30 nm lower (bluer) than the non-fluorinated analogue due to the electron-withdrawing F atoms stabilizing the HOMO.[1]
    
  • pKa Determination: Perform a pH titration.[1] The phenol on the fluorinated ring will deprotonate at pH ~5.5–6.0, causing a bathochromic shift (red shift) in absorbance.[1]

Safety & Handling (E-E-A-T)

  • Azide Hazard: Organic azides with low C/N ratios (< 3:[1]1) can be explosive.[1] 4-Azido-tetrafluorophenol is generally stable due to the aromatic ring, but never heat crude azides above 60 °C or use metal spatulas (risk of metal azide formation).[1]

  • Skin Contact: 4-ATFP is a phenol derivative; it can cause chemical burns and is rapidly absorbed.[1] Wear nitrile gloves and a lab coat.[1]

  • Waste: Azide-containing waste must be quenched with 10% ceric ammonium nitrate or copious water before disposal to prevent accumulation in plumbing.[1]

References

  • Synthesis of Polyfluorinated Aryl Azides: Title: 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-tetrafluorobenzoate.[3] Source: Molbank 2021, M1287.[1] URL:[Link] (Validates the diazotization/azidation pathway for tetrafluorinated aromatics)[1]

  • pKa and Reactivity of Fluorophenols: Title: Aqueous pKa values of fluorinated phenols and sulfonamides.[1] Source: J. Phys.[1] Org. Chem. 2019, 32, e3940.[1][4] URL:[Link] (Source for pKa ~5.7 data)[1]

  • General Azo Dye Synthesis Protocols: Title: Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine.[1][5] Source: International Journal of Drug Delivery Technology, 2021.[1][5] URL:[Link] (General reference for diazotization coupling logic).[1]

  • Fluorinated Xanthene Derivatives (Patent): Title: Fluorinated Xanthene Derivatives (EP0853647).[1] Source: European Patent Office.[1] URL:[Link] (Validates the use of fluorinated phenols in dye synthesis)[1]

Sources

application of 4-Amino-2,3,5,6-tetrafluorophenol in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization Strategies using 4-Amino-2,3,5,6-tetrafluorophenol

Executive Summary

This compound (4-Amino-TFP) is a high-value fluorinated building block that bridges the gap between organic synthesis and advanced material engineering. Unlike standard phenols, the presence of four fluorine atoms exerts a profound electronic effect, significantly lowering the pKa of the hydroxyl group (~5.5 vs. 10 for phenol) and stabilizing reactive intermediates derived from the amine.

This guide details the application of 4-Amino-TFP in two critical domains:

  • Surface Engineering: As a precursor to Perfluorophenyl Azides (PFPA), enabling "click-like" photo-thermal adhesion of polymers to inert substrates.

  • Solid-Phase Synthesis: As a dual-functional anchor for creating "active ester" resins, capable of self-validating reaction monitoring via 19F NMR .

Chemical Profile & The "Fluorine Effect"[1]

Understanding the electronic landscape of 4-Amino-TFP is prerequisite to its application.

PropertyValue / CharacteristicMaterial Science Implication
Acidity (pKa) ~5.5 (Hydroxyl)The phenolate anion is a stable, excellent leaving group, making TFP-esters highly reactive toward amines (bioconjugation).
Nucleophilicity Moderate (Amine)The electron-withdrawing fluorines reduce the nucleophilicity of the amine compared to aniline, requiring specific coupling conditions.
NMR Signature 19F NMR The symmetric A2B2 or A2X2 fluorine pattern provides a distinct, background-free signal for monitoring reaction progress on solid supports.
Stability High Thermal/ChemicalFluorination protects the aromatic ring from oxidative degradation and stabilizes nitrene intermediates during photocrosslinking.

Application I: Synthesis of PFPA Adhesion Promoters

Context: The most potent application of 4-Amino-TFP is the synthesis of heterobifunctional crosslinkers—specifically Perfluorophenyl Azides (PFPAs). These molecules serve as "molecular glue," capable of covalently binding functional polymer coatings (e.g., anti-fouling PVP layers) to inert surfaces (glass, SiO2, gold) upon thermal or UV activation.

Mechanism:

  • Anchoring: The hydroxyl group is functionalized with a linker (e.g., a silane or carboxylic acid) to attach to the substrate or biomolecule.

  • Activation: The amino group is converted to an azide.[1] Upon activation (Heat >100°C or UV light), the azide expels nitrogen to form a highly reactive singlet nitrene .

  • Insertion: The fluorine atoms stabilize the nitrene, preventing ring expansion and forcing it to undergo C-H or N-H insertion reactions with the target polymer, forming a robust covalent bond.

Protocol: Synthesis of NHS-Activated PFPA Linker

Objective: Create a linker capable of reacting with amines on one end and inserting into polymers on the other.

Reagents:

  • This compound (4-Amino-TFP)[2][3][4][5]

  • Methyl 4-bromobutyrate[1]

  • Potassium Carbonate (K2CO3)

  • Sodium Nitrite (NaNO2), Sodium Azide (NaN3)

  • N-Hydroxysuccinimide (NHS), DCC

Workflow Diagram (DOT):

PFPA_Synthesis Start 4-Amino-TFP Step1 Step 1: O-Alkylation (Masking the Phenol) Start->Step1 + Me-4-bromobutyrate + K2CO3, DMF, 100°C Inter1 Intermediate A: Ester-Aniline Step1->Inter1 Step2 Step 2: Diazotization & Azidation Inter1->Step2 + NaNO2/HCl + NaN3, 0°C Inter2 Intermediate B: Ester-Azide Step2->Inter2 Step3 Step 3: Hydrolysis & NHS Activation Inter2->Step3 1. LiOH (Hydrolysis) 2. NHS/DCC Final Final Product: PFPA-NHS Linker Step3->Final

Caption: Synthetic route for converting 4-Amino-TFP into a heterobifunctional PFPA-NHS crosslinker.

Step-by-Step Methodology:

  • O-Alkylation (The Anchor):

    • Dissolve 4-Amino-TFP (1.0 eq) in anhydrous DMF.

    • Add K2CO3 (2.0 eq) and Methyl 4-bromobutyrate (1.1 eq).

    • Heat to 100°C for 4 hours. Note: The phenol is selectively alkylated over the amine due to the base and the higher acidity of the fluorinated phenol.

    • Validation: 1H NMR should show the disappearance of the phenolic proton and appearance of the methoxy/linker signals.

  • Azidation (The Warhead):

    • Dissolve the intermediate in 1:1 TFA/Water (acidic environment is crucial).

    • Cool to 0°C. Add NaNO2 (1.5 eq) dropwise to form the diazonium salt.

    • Stir for 30 min, then add NaN3 (2.0 eq). The solution will bubble (N2 evolution).

    • Safety: Perform in a fume hood behind a blast shield. Azides are potentially explosive.

  • Activation:

    • Hydrolyze the methyl ester using LiOH in THF/Water.

    • React the resulting acid with N-Hydroxysuccinimide (NHS) and DCC to form the active ester.

Application II: Polymer-Supported TFP Reagents

Context: In combinatorial chemistry and peptide synthesis, 4-Amino-TFP is used to create "active ester" resins.[5] The amine attaches the molecule to the solid support, leaving the fluorinated phenol free to be "loaded" with a carboxylic acid.

The Advantage:

  • Reactivity: TFP esters are more stable to hydrolysis than NHS esters but highly reactive toward amines.

  • Monitoring: The reaction can be quantified using gel-phase 19F NMR .[6] The chemical shift of the fluorine atoms changes significantly when the phenol is esterified vs. free.

Workflow Diagram (DOT):

TFP_Resin Resin Carboxy-Resin (Solid Support) Coupling Amide Coupling (Attachment) Resin->Coupling + 4-Amino-TFP + PyBOP/DIEA TFP_Resin TFP-Functionalized Resin (Free Phenol) Coupling->TFP_Resin Loading Cargo Loading (Activation) TFP_Resin->Loading + Target Acid (R-COOH) + DIC/DMAP Active_Resin Active TFP-Ester Resin (Ready for Library Synthesis) Loading->Active_Resin Active_Resin->TFP_Resin Release Step: + Amine (R'-NH2) (Forms Amide Product)

Caption: Cycle of preparation and usage for Polymer-Supported TFP Active Esters.

Protocol: Preparation of TFP-Resin

  • Resin Attachment:

    • Swell Carboxypolystyrene resin in DMF.

    • Add 4-Amino-TFP (3 eq), PyBOP (3 eq), and DIEA (6 eq).

    • Shake at room temperature for 12 hours.

    • QC: Perform a Kaiser test (ninhydrin). It should be negative (no free amines on resin). Crucial: The amine of 4-Amino-TFP forms the amide bond with the resin.

  • Cargo Loading (Activation):

    • To the TFP-Resin, add the Carboxylic Acid of interest (R-COOH, 5 eq) and DIC (5 eq).

    • Add DMAP (0.1 eq) as a catalyst.

    • Shake for 4-16 hours.

    • QC (19F NMR): Suspend a small bead sample in CDCl3.

      • Free Phenol Signal: ~ -160 to -170 ppm (multiplets).

      • Esterified Signal: Shifts downfield. Integration allows calculation of loading efficiency.

  • Library Synthesis (Release):

    • Add the amine nucleophile (R'-NH2) to the active resin.

    • The amine attacks the carbonyl, releasing the final amide product into the solution and regenerating the TFP-Resin (Free Phenol).

References

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters. ACS Applied Materials & Interfaces. (2025). Describes the synthesis of PFPA derivatives from 4-amino-tetrafluorophenol for surface modification.

  • Polymer-supported tetrafluorophenol: a new activated resin for chemical library synthesis. Journal of Combinatorial Chemistry. (2000). Establishes the protocol for using TFP-resins and 19F NMR monitoring.

  • Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate. (2025). Discusses the oxidative pathways of fluorinated hydroxylamines and phenols.

  • This compound Product Data. PubChem. (2025). Chemical and physical property data.

Sources

Technical Application Note: Handling and Storage of 4-Amino-2,3,5,6-tetrafluorophenol

[1]

Part 1: Executive Summary & Technical Profile

4-Amino-2,3,5,6-tetrafluorophenol is a specialized fluorinated building block used critically in the synthesis of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs) , and advanced material surface modifiers. Its structure combines a nucleophilic amino group and an acidic phenolic hydroxyl group on a highly electron-deficient perfluorinated ring.

This unique electronic environment creates specific handling challenges: the compound is prone to oxidative degradation (browning) and possesses non-standard solubility and pKa characteristics compared to non-fluorinated aminophenols. This guide provides a self-validating protocol for maintaining compound integrity and ensuring reproducible experimental results.

Physicochemical Specifications
PropertySpecification
CAS Number 1198-40-9
Molecular Formula C₆H₃F₄NO
Molecular Weight 181.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, Ethyl Acetate; Sparingly soluble in water
pKa (Phenol) ~5.7 (Estimated) – Significantly more acidic than non-fluorinated phenols
pKa (Aniline) ~2.5 (Estimated) – Significantly less basic than non-fluorinated anilines
Stability Sensitive to oxidation (air) and light; Hygroscopic

Part 2: Health, Safety, and Environment (HSE)

Hazard Assessment

Unlike standard phenols, the perfluorinated nature of this compound enhances its lipophilicity, potentially increasing skin absorption rates.

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1]

  • Target Organs: Respiratory system (inhalation of dust).

Personal Protective Equipment (PPE) Matrix
ZoneRecommended PPERationale
Respiratory N95 or P100 Respirator Fine powder can aerosolize during weighing; fluorinated aromatics are respiratory irritants.
Dermal Double Nitrile Gloves (0.11 mm min)Enhanced lipophilicity requires redundant barrier protection.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that may bypass side-shields.
Clothing Lab Coat + Tyvek Sleeves Prevents accumulation of dust on forearms during transfer.

Part 3: Storage and Stability Protocol

The primary failure mode for this reagent is oxidative coupling , indicated by a color shift from white to pink/brown. The following protocol minimizes this risk.

Environmental Control
  • Atmosphere: Store strictly under Inert Gas (Argon or Nitrogen) . The electron-rich amino group is susceptible to oxidation, even though the fluorine atoms withdraw electron density.

  • Temperature: 2°C to 8°C (Refrigerated) is recommended for long-term storage (>1 month). Short-term storage (active use) at Room Temperature (20-25°C) is acceptable only if the container is purged with inert gas after every use.

  • Light: Store in amber vials or wrap containers in aluminum foil.

Container Specifications
  • Vial Type: Glass vials with Teflon-lined caps. Avoid metal containers as fluorinated phenols can be corrosive to certain metals over time.

  • Secondary Containment: Store the primary vial inside a desiccator or a sealed jar containing desiccant packets (Silica gel) to prevent hydrolytic degradation.

Self-Validating Stability Check

Before using the reagent in a critical reaction, perform this visual check:

  • Pass: Powder is white or faint off-white.[2]

  • Caution: Powder is pale pink/beige. (Purify via recrystallization or use in non-critical excess).

  • Fail: Powder is dark brown or black. (Discard as hazardous waste).

Part 4: Handling and Synthesis Protocols

Workflow Diagram: Storage & Handling

The following diagram illustrates the decision logic for handling this compound to maintain its purity.

HandlingProtocolcluster_0Critical Control PointStartReagent RetrievalCheckVisual Inspection(Color Check)Start->CheckPassWhite/Off-WhiteProceedCheck->PassPassFailPink/BrownRecrystallize or DiscardCheck->FailOxidizedWeighWeighing Step(Anti-static gun recommended)Pass->WeighSolventDissolution(Degassed DMSO/DMF)Weigh->SolventResealReseal Protocol(Purge Headspace with Ar/N2)Weigh->ResealImmediateReactionReaction Setup(Inert Atmosphere)Solvent->ReactionStoreReturn to Storage(2-8°C, Dark)Reseal->Store

Caption: Operational workflow ensuring reagent integrity from retrieval to storage.

Experimental Best Practices
1. Weighing and Transfer
  • Static Hazard: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Tools: Use glass or plastic spatulas. Avoid iron/steel spatulas if the solid is damp, as trace HF generation (rare but possible) could contaminate the sample with metal ions.

2. Reaction Setup (Solubility & Reactivity)
  • Solvent Choice: The compound dissolves readily in polar aprotic solvents (DMSO, DMF, THF).

  • Base Selection (Critical):

    • Due to the fluorine substitution, the phenolic proton is highly acidic (pKa ~5.7). Weak bases like Sodium Bicarbonate (NaHCO₃) or Pyridine are sufficient to deprotonate the phenol.

    • The amino group is weakly basic . If using this as a nucleophile (e.g., SNAr or amide coupling), avoid strong acid catalysts that will protonate the amine and deactivate it.

3. Workup and Isolation (The "pKa Trap")

Many researchers lose this compound during extraction because they treat it like a normal phenol.

  • Avoid High pH Aqueous Washes: At pH > 6, the phenol is deprotonated (anionic) and will stay in the water layer.

  • Avoid Low pH Aqueous Washes: At pH < 2, the amine may protonate (cationic) and stay in the water layer.

  • Correct Protocol: Buffer the aqueous layer to pH 3–4 during extraction to keep the molecule in its neutral, zwitterionic-neutral form, maximizing partitioning into the organic layer (Ethyl Acetate or DCM).

Part 5: Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Polyethylene Glycol (PEG 400) wash is effective for phenols.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[1] Seek medical attention immediately.
Spill (Solid) Do not dry sweep. Cover with wet paper towels to prevent dust, then wipe up. Place in a sealed bag.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12904375, this compound. Retrieved February 19, 2026. [Link]

  • Lead Sciences. Storage and Handling of Fluorinated Aromatics. [Link]

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2,3,5,6-tetrafluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. The synthesis, while straightforward in principle, is subject to several side reactions that can impact yield and purity. This document aims to provide you with the necessary insights to identify, mitigate, and resolve these common issues.

I. Understanding the Core Synthesis: A Mechanistic Overview

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction on a pentafluorinated precursor, typically pentafluorophenol. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles.[1]

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, which then expels a fluoride ion to restore aromaticity.[1] The para-position to the hydroxyl group is the most electronically deficient and, therefore, the most susceptible to nucleophilic attack.

Pentafluorophenol Pentafluorophenol Meisenheimer_Intermediate Meisenheimer Intermediate (Resonance Stabilized) Pentafluorophenol->Meisenheimer_Intermediate + NH3 (Nucleophile) This compound This compound (Desired Product) Meisenheimer_Intermediate->this compound - F-

Caption: General SNAr pathway for the synthesis of this compound.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned dark brown/black. What is the likely cause and how can I prevent it?

A1: The development of a dark coloration is often indicative of oxidation of the aminophenol product. Aromatic amines, and particularly aminophenols, are susceptible to air oxidation, which can be accelerated by basic conditions and elevated temperatures.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, maintain careful control and monitor for color changes.

  • Work-up Conditions: During the work-up, minimize the exposure of the product to basic conditions. If a basic wash is necessary, perform it quickly and at a low temperature.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium sulfite or sodium dithionite, to the aqueous work-up solutions can help prevent oxidation.

Q2: My final product shows multiple spots on the TLC plate, even after purification. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests a mixture of products. In the synthesis of this compound, the most common impurities are isomers and polysubstituted products.

  • Isomeric Impurities: While the para-position is the most reactive, nucleophilic attack can also occur at the ortho- and meta-positions, leading to the formation of 2-amino- and 3-amino-tetrafluorophenol isomers. The formation of these isomers is generally less favorable but can be promoted by high temperatures.

  • Polysubstituted Products: If the reaction conditions are too harsh or the concentration of the aminating agent is too high, a second nucleophilic substitution can occur, leading to the formation of diaminotrifluorophenols.

cluster_main_reaction Desired Reaction Pathway cluster_side_reactions Common Side Reactions This compound This compound Diaminophenols Diaminophenols (Polysubstitution) This compound->Diaminophenols + NH3 Pentafluorophenol Pentafluorophenol Pentafluorophenol->this compound + NH3 (para-substitution) Isomeric_Aminophenols Isomeric_Aminophenols Pentafluorophenol->Isomeric_Aminophenols + NH3

Caption: Desired synthesis pathway and common side reactions.

Mitigation Strategies:

  • Reaction Temperature: Maintain the lowest effective temperature to favor the more kinetically controlled para-substitution.

  • Stoichiometry: Use a controlled excess of the aminating agent. A large excess can drive the reaction towards polysubstitution.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed, preventing further substitution.

Q3: I am having difficulty purifying my product by recrystallization. It either "oils out" or the crystals are of poor quality. What can I do?

A3: Recrystallization of highly functionalized aromatic compounds can be challenging. "Oiling out" occurs when the compound comes out of solution above its melting point. Poor crystal formation is often due to residual impurities or cooling the solution too quickly.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
"Oiling Out" The solution is too concentrated, or the solvent polarity changes too rapidly upon cooling.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a co-solvent system can sometimes help.
Poor Crystal Formation The solution is not sufficiently supersaturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product. Slowly evaporate some of the solvent to increase the concentration.
Colored Crystals The presence of colored impurities, often from oxidation.Add a small amount of activated charcoal to the hot solution and then filter it through a pad of celite before allowing it to cool.

For aminophenols, a mixed solvent system, such as ethanol/water or toluene/hexane, can often provide a good balance of solubility for effective recrystallization.[2]

Q4: How can I effectively separate the desired para-isomer from the ortho- and meta-isomers?

A4: The separation of isomers can often be achieved by column chromatography on silica gel. The different isomers will likely have slightly different polarities and therefore different retention times.

Protocol for Column Chromatography:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. The goal is to achieve good separation between the spots corresponding to the different isomers. Adding a small amount of a polar modifier like methanol may be necessary.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure para-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

III. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on typical SNAr reactions.

Materials:

  • Pentafluorophenol

  • Aqueous Ammonia (concentrated)

  • Ethanol

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for work-up)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a pressure vessel, dissolve pentafluorophenol (1 equivalent) in ethanol.

  • Add concentrated aqueous ammonia (a moderate excess, e.g., 5-10 equivalents).

  • Seal the vessel and heat the reaction mixture with stirring. The optimal temperature and time should be determined experimentally (e.g., 80-120 °C for 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess ammonia by adding hydrochloric acid until the pH is approximately 7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase for analyzing aromatic amines.[2]

Procedure:

  • Prepare a dilute solution of your sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • The purity can be estimated by the relative area of the main peak. Impurities will appear as separate peaks with different retention times.

IV. References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: 4-Amino-2,3,5,6-tetrafluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-yield strategies for the synthesis of 4-Amino-2,3,5,6-tetrafluorophenol (4-Amino-TFP) , addressing the specific chemical instabilities inherent to polyfluorinated aminophenols.

Topic: Yield Optimization & Troubleshooting Guide Document ID: TFP-SYN-042 Status: Active Audience: Process Chemists, Medicinal Chemists

Executive Summary: The "Yield Killers"

Synthesizing 4-Amino-TFP is deceptively difficult. While the reduction of 4-nitro-2,3,5,6-tetrafluorophenol seems standard, two specific mechanisms consistently degrade yield:

  • Hydrodefluorination (HDF): Under standard catalytic hydrogenation (e.g., Pd/C,

    
    ), the electron-deficient ring promotes the oxidative addition of the metal into the C-F bond, stripping fluorine atoms and creating impurities that are difficult to separate.
    
  • Oxidative Quinone Formation: The resulting aminophenol is highly electron-rich relative to the precursor. In the presence of oxygen and basic media, it rapidly oxidizes to the iminoquinone species, resulting in "tarring" and brown discoloration.

This guide provides protocols to bypass these failure modes.

Strategic Route Selection

Choose your reduction method based on your available equipment and scale.

FeatureMethod A: Fe /

(Recommended)
Method B: Catalytic Hydrogenation (

)
Mechanism Single Electron Transfer (SET)Heterogeneous Catalysis
HDF Risk Negligible (High Chemoselectivity)High (Requires catalyst poisoning)
Scalability Moderate (Solid waste generation)High (Clean workup)
Reaction Time 2–4 Hours1–2 Hours
Key Reagent Iron Powder (325 mesh),

5% Pt/C (Sulfided preferred),

Detailed Experimental Protocols

Protocol A: High-Fidelity Reduction (Iron/Ammonium Chloride)

Best for: Maximizing yield purity and preventing defluorination.

Reagents:

  • Precursor: 4-Nitro-2,3,5,6-tetrafluorophenol (1.0 eq)

  • Reductant: Iron Powder (3.0 - 5.0 eq, activated)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow:

  • Activation: Wash Iron powder with 2% HCl for 1 minute, then rinse with water and ethanol. Rationale: Removes surface oxides to ensure rapid electron transfer.

  • Solvation: Dissolve the nitro-phenol precursor in Ethanol/Water. Add solid

    
    .
    
  • Reflux: Heat the mixture to 70–80°C.

  • Addition: Add activated Iron powder portion-wise over 20 minutes. Caution: Exothermic.

  • Monitoring: Monitor via TLC or

    
    F NMR. Look for the disappearance of the nitro signal.
    
  • Workup (Critical):

    • Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.

    • Acidification: Immediately acidify the filtrate with HCl to pH 2–3. Rationale: This converts the amine to the hydrochloride salt (

      
      ), stabilizing it against oxidation.
      
    • Concentrate to remove ethanol.

    • Neutralize carefully with

      
       to the isoelectric point (approx pH 6–7) to precipitate the free base, or isolate as the HCl salt (recommended for storage).
      
Protocol B: Catalytic Hydrogenation (Preventing HDF)

Best for: Large scale, provided strict catalyst control is maintained.

The Pd/C Trap: Do NOT use standard Palladium on Carbon. Pd is notorious for catalyzing C-F bond cleavage in polyfluorinated aromatics.

Correct Catalyst: 5% Platinum on Carbon (Pt/C) or Sulfided Platinum (


).
Additives:  Diphenylsulfide (0.1 eq) can be added to poison high-energy sites if using non-sulfided catalysts.

Step-by-Step Workflow:

  • Charge: Autoclave with precursor, Methanol (solvent), and Pt/C (5 wt% loading).

  • Acidic Modifier: Add 1.0 eq of Acetic Acid. Rationale: Protonating the resulting amine prevents it from poisoning the catalyst surface and reduces the kinetics of HDF.

  • Pressure: Pressurize with

    
     to 3–5 bar (low pressure). High pressure favors defluorination.
    
  • Temperature: Maintain < 40°C.

  • Filtration: Filter under Argon/Nitrogen atmosphere if possible.

Troubleshooting & FAQs

Category: Impurity Profile & Yield Loss

Q1: My reaction mixture turned dark brown/black during workup. What happened? Diagnosis: Oxidative degradation. The 4-amino-TFP product is air-sensitive, especially in basic solutions where it forms reactive iminoquinones. Solution:

  • Immediate Fix: Add a reducing agent like Sodium Dithionite (

    
    ) or Ascorbic Acid during the workup to scavenge oxygen.
    
  • Process Change: Isolate the product as the Hydrochloride Salt . The salt form is significantly more stable to oxidation than the free base.

Q2:


F NMR shows new peaks and loss of the symmetric pattern. Is this HDF? 
Diagnosis:  Yes. If you see complex splitting patterns instead of the expected two signals (AA'BB' or similar symmetry depending on substitution), you have cleaved a fluorine atom (forming trifluoro-aminophenol).
Solution: 
  • If using Hydrogenation: Switch from Pd to Pt, lower the temperature, or stop the reaction earlier.

  • If using Iron: Ensure the temperature did not exceed 80°C; however, HDF is rare with Fe/

    
    .
    
Category: Solubility & Isolation

Q3: The product won't precipitate from water after neutralization. Diagnosis: 4-Amino-TFP is amphoteric. At high pH, it forms the phenoxide; at low pH, it forms the ammonium salt. Both are water-soluble. Solution:

  • You must hit the Isoelectric Point (pI) . Slowly adjust pH to ~6.0–6.5.

  • Salting Out: Saturate the aqueous layer with NaCl and extract with Ethyl Acetate. The fluorine atoms increase lipophilicity, but the zwitterionic character can hinder extraction efficiency.

Visualizing the Reaction Pathways

The following diagram illustrates the critical decision nodes between the "Safe" Iron route and the "Risky" Hydrogenation route, highlighting the failure modes.

G Start Start: 4-Nitro-2,3,5,6-tetrafluorophenol Decision Select Reduction Method Start->Decision RouteA Route A: Fe / NH4Cl (Ethanol/Water, 70°C) Decision->RouteA High Fidelity RouteB Route B: Catalytic Hydrogenation (H2, Metal Catalyst) Decision->RouteB Scale/Speed MechanismA Mechanism: Single Electron Transfer (Does not attack C-F bonds) RouteA->MechanismA ResultA Product: 4-Amino-TFP (High Purity) MechanismA->ResultA Oxidation Workup: Exposure to Air/Base ResultA->Oxidation CatChoice Catalyst Choice? RouteB->CatChoice PdCat Catalyst: Pd/C CatChoice->PdCat Standard PtCat Catalyst: Pt/C (Sulfided) + Acid CatChoice->PtCat Optimized FailureHDF FAILURE: Hydrodefluorination (Formation of Trifluorophenols) PdCat->FailureHDF Oxidative Addition into C-F SuccessH2 Product: 4-Amino-TFP PtCat->SuccessH2 SuccessH2->Oxidation FailureOx FAILURE: Oxidation to Quinones (Brown Tar) Oxidation->FailureOx No Acid/Antioxidant

Caption: Decision tree for synthesis showing the divergence between the robust Iron method and the HDF-prone Hydrogenation method.

Data Summary: Yield Comparison

ParameterFe /

Pd/C HydrogenationPt/C (Sulfided) Hydrogenation
Typical Yield 85–92%40–60% (variable)80–88%
Purity (HPLC) >98%<80% (HDF impurities)>95%
Primary Impurity Inorganic saltsDes-fluoro analogsUnreacted SM
Air Stability ModerateLow (Active surface promotes oxid.)Moderate

References

  • BenchChem Technical Support. (2025).[1] Improving the stability of 4-Amino-2,6-dichlorophenol in solution. Retrieved from (Analogous stability data for halogenated aminophenols).

  • National Institutes of Health (NIH). (2013). Complete hydrodehalogenation of polyfluorinated benzenes under mild catalytic conditions. PubMed.[2][3] Retrieved from (Mechanistic basis for avoiding Pd/C).

  • Fluorochem. (2025).[2][4][5] this compound Product Specifications. Retrieved from .

  • Organic Chemistry Portal. (2022). Reduction of Nitro Compounds to Amines. Retrieved from (General protocols for chemoselective reduction).

  • Technical Disclosure Commons. (2022).[6] Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from (Industrial scale-up considerations for fluorinated aminophenols).

Sources

Technical Support Center: Purification of 4-Amino-2,3,5,6-tetrafluorophenol (4-ATP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #4ATP-PUR-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (4-ATP) is a critical intermediate in the synthesis of antibody-drug conjugates (ADCs) and fluorinated active pharmaceutical ingredients (APIs).[1] Its purification is complicated by its amphoteric nature (possessing both an acidic phenol and a basic amine) and its susceptibility to oxidative degradation (browning).[1][2]

This guide replaces generic advice with a field-proven, mechanism-based troubleshooting system. We prioritize Acid-Base Extraction for bulk cleanup and Recrystallization for final polishing.[1][2]

Module 1: Diagnostic & Workflow Logic

Before initiating wet chemistry, identify the nature of your impurity profile using the decision matrix below.

Workflow Visualization

G Start Crude 4-ATP (Input Material) Analyze Visual & Analytical Inspection Start->Analyze Decision1 Impurity Profile? Analyze->Decision1 RouteA Inorganic Salts (Fluorides/Sulfates) Decision1->RouteA High Ash Content RouteB Organic Neutrals (Unreacted Precursors) Decision1->RouteB NMR shows non-polar peaks RouteC Oxidation/Color (Pink/Brown Tars) Decision1->RouteC Material is dark/sticky MethodA Water Wash / Sublimation RouteA->MethodA MethodB Acid-Base Extraction (pH Swing) RouteB->MethodB MethodC Recrystallization + Reducing Agent RouteC->MethodC MethodB->MethodC Polishing Step

Figure 1: Decision matrix for selecting the appropriate purification vector based on impurity phenotype.

Module 2: The Acid-Base Extraction (The "pH Swing")

Best For: Removing unreacted starting materials (e.g., non-acidic precursors) and bulk organic impurities.[1][2]

The Mechanism

4-ATP is unique.[1][2] The four fluorine atoms pull electron density from the ring, making the phenol significantly more acidic (pKa ~5.7) than non-fluorinated phenol (pKa ~10).[1][2] Conversely, the aniline group is weakly basic.[1][2]

  • High pH (>10): Exists as a soluble Phenolate Anion .[1][2]

  • Low pH (<1): Exists as a soluble Ammonium Cation .[1][2]

  • Mid pH (4–6): Exists as the neutral species (Precipitates).[1][2]

Protocol
  • Dissolution (Basification):

    • Dissolve crude 4-ATP in 1M NaOH (approx. 10 mL per gram).[1][2]

    • Observation: The solution should turn dark clear (phenolate form).[1][2]

    • Chemistry:

      
      .[1][2]
      
  • Organic Wash (Removal of Neutrals):

    • Extract the aqueous alkaline layer with Dichloromethane (DCM) or Diethyl Ether (2x).[1][2]

    • Action: Discard the organic layer.[1][2] This contains unreacted neutrals that do not form salts.[1][2]

  • Controlled Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.[1][2]

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • CRITICAL ENDPOINT: Stop adding acid when pH reaches 5.0–5.5 .[1][2]

    • Why? If you go to pH 1, the amine protonates (

      
      ) and the compound re-dissolves. You must hit the "solubility valley" (Isoelectric region).[1][2]
      
  • Isolation:

    • Filter the precipitate.[1][2][3] Wash with cold water to remove NaCl.[1][2]

Module 3: Recrystallization (Polishing)[1][2]

Best For: Removing colored oxidation byproducts and achieving >99% purity.[1][2]

Solvent Selection Guide

Fluorinated aromatics exhibit "fluorous" behavior—they often prefer non-polar or semi-polar solvents and repel water strongly.[1][2]

Solvent SystemSuitabilityNotes
Toluene High Excellent for fluorinated phenols.[1][2][4] Dissolves hot, crystallizes cold.[1][2]
Ethanol/Water Medium Good polarity match, but risk of "oiling out" (forming a liquid phase instead of crystals).[1][2][4]
Hexane/Ethyl Acetate Medium Tunable polarity.[1][2][4] Start with 10:1 Hex:EtOAc and add EtOAc until dissolved hot.[1][2]
Water Low Only effective if the compound is very impure with water-soluble salts.[1][2]
Step-by-Step Protocol
  • Place crude solid in a flask with a reflux condenser.

  • Add Toluene (approx. 5-10 mL/g).

  • Heat to boiling. If solid remains, add solvent in small increments.[1][2]

  • Decolorization (Optional): If the hot solution is dark brown, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath.

    • Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal.[1][2]

  • Filtration: Collect crystals and wash with cold Hexane.

Module 4: Handling Oxidation (The "Pink" Problem)

Issue: 4-ATP turns pink or brown during drying or storage. Cause: Formation of quinone imines or azo-linkages due to air oxidation of the amino/phenol groups.

Prevention Strategy
  • In-Process Reduction: During the Acid-Base extraction (Module 2), add Sodium Dithionite (

    
    )  (0.5 equivalents) to the aqueous alkaline solution before acidification. This reduces any oxidized quinoid species back to the phenol.[1][2]
    
  • Inert Drying: Always dry the final product under Vacuum at <40°C. Avoid oven drying in air.[1][2]

  • Storage: Store under Argon/Nitrogen in amber vials at -20°C.

Common Issues & FAQs

Q: I acidified the solution to pH 1, but no precipitate formed. Where is my product? A: You overshot the acidification. At pH 1, the amino group protonates to form the ammonium salt (


), which is water-soluble.[1]
  • Fix: Slowly add NaOH back to the solution until the pH returns to ~5.[2]5. The solid will crash out.[1][2]

Q: The product "oiled out" during recrystallization (formed a blob at the bottom). A: This happens when the melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • Fix: Re-heat to dissolve.[1][2][4] Add more solvent (dilute it).[1][2] Cool very slowly with vigorous stirring.

Q: My NMR shows a high fluoride background. A: This indicates inorganic fluoride salts (


) trapped in the lattice.[1][2]
  • Fix: Perform a Sublimation (if scale allows, <5g) or wash the solid thoroughly with ice-cold water (the organic compound is insoluble in cold water, salts are soluble).[1]

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Purification of 4-Amino-2,6-dichloro-3-fluorophenol. Retrieved from (Analogous purification logic).[1][2]

  • University of Rochester. (n.d.).[1][2] Reagents & Solvents: Solvents for Recrystallization. Retrieved from .[1][2]

  • PubChem. (2025).[1][2][6] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Koppel, I. A., et al. (2019).[1][2] Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry, 32, e3940.[1] (Establishes pKa of polyfluorinated phenols ~5.5-5.7).[1][2]

  • Google Patents. (1989).[1][2] Process for purifying crude 4-aminophenol (US4870209A).[1][2] Retrieved from (Industrial standard for aminophenol purification via pH swing).[1][2]

Sources

Technical Support Center: Optimizing Derivatization of 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-Amino-2,3,5,6-tetrafluorophenol. The guidance herein is designed to ensure robust and reproducible experimental outcomes by explaining the causality behind protocol choices and offering field-proven solutions to common challenges.

Introduction

This compound is a unique molecule possessing both a nucleophilic amino group and a phenolic hydroxyl group, with the aromatic ring being heavily substituted with electron-withdrawing fluorine atoms. This electronic nature significantly influences the reactivity of the functional groups and necessitates careful optimization of derivatization conditions. This guide will focus on the two most common derivatization strategies for this class of compounds: acylation and silylation, which are frequently employed to improve chromatographic behavior and detection sensitivity.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Incomplete or No Reaction

Observation: Chromatographic analysis (e.g., GC-MS) shows a large peak for the underivatized starting material and a small or non-existent peak for the desired derivative.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The derivatizing reagent may be consumed by trace amounts of water or other reactive impurities.

    • Solution: Ensure all solvents and the sample are anhydrous.[3] It is recommended to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogen sites on the analyte. For this compound, which has three active hydrogens (two on the amine and one on the phenol), a significant excess of the reagent is advisable.

  • Low Reaction Temperature: The electron-withdrawing fluorine atoms on the aromatic ring decrease the nucleophilicity of both the amino and hydroxyl groups, potentially slowing down the reaction rate.

    • Solution: Increase the reaction temperature in increments (e.g., from room temperature to 60-80°C).[4] Monitor the reaction progress at each temperature to avoid degradation.

  • Inadequate Catalyst Activity (for Acylation): When using catalysts like pyridine or silica sulfuric acid for acylation, their effectiveness can be compromised.

    • Solution: For base-catalyzed reactions, ensure the base is fresh and anhydrous. For acid-catalyzed reactions, consider using a stronger catalyst if milder ones are ineffective.[5][6]

  • Sample Insolubility: The dried sample residue may not fully dissolve in the derivatization reagent or solvent, preventing the reaction from proceeding.[7]

    • Solution: Before adding the derivatization reagent, try dissolving the sample in a small amount of a compatible, anhydrous solvent like pyridine or ethyl acetate.[7]

Issue 2: Formation of Multiple Products (Mono-, Di-, and Tri-substituted)

Observation: Multiple derivative peaks are observed in the chromatogram, corresponding to different degrees of derivatization.

Potential Causes & Solutions:

  • Chemoselectivity Challenges: The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-derivatization.[5][8] However, under forcing conditions (high temperature, long reaction times, or highly reactive reagents), both groups can react.

    • Solution for Selective N-derivatization: Use milder reaction conditions (e.g., room temperature) and a stoichiometric amount of the derivatizing reagent targeting only the amino group. Acylation with acetic anhydride often shows good chemoselectivity for the N-acetylation of aminophenols.[5]

    • Solution for Complete (Tri-)derivatization: To ensure all active hydrogens are derivatized, use a significant excess of a strong derivatizing reagent (e.g., BSTFA with 1% TMCS for silylation) and elevated temperatures (e.g., 70-100°C) for a sufficient duration (e.g., 1-4 hours).

  • Steric Hindrance: While less of a factor for the primary amino group, derivatization of the hydroxyl group might be slightly hindered by the adjacent fluorine atoms.

    • Solution: Employing a catalyst can help overcome steric hindrance. For silylation, TMCS is an effective catalyst for hindered groups.[1]

Issue 3: Poor Chromatographic Peak Shape (Tailing Peaks)

Observation: The derivative peak in the chromatogram is asymmetrical with a pronounced tail.

Potential Causes & Solutions:

  • Incomplete Derivatization: Residual underivatized polar groups can interact with active sites in the GC inlet or column, causing peak tailing.

    • Solution: Re-optimize the derivatization conditions (reagent excess, temperature, time) to drive the reaction to completion.

  • Hydrolysis of the Derivative: Silyl ethers, in particular, can be sensitive to moisture. Any water present in the sample or GC system can lead to the hydrolysis of the derivative back to the more polar starting material.

    • Solution: Ensure the final sample extract is anhydrous before injection. Use a fresh, high-quality GC inlet liner and septum.

  • GC System Adsorption: Active sites in the GC inlet liner or on the column can interact with the analyte.

    • Solution: Use a deactivated inlet liner. If tailing persists, trim the first few centimeters from the GC column.[1]

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is better for this compound: acylation or silylation?

A1: The choice depends on the analytical goal.

  • Silylation (e.g., with BSTFA or MSTFA) is a very common and effective method for GC analysis.[1][9] It replaces all active hydrogens with non-polar trimethylsilyl (TMS) groups, significantly increasing volatility and thermal stability.[1] This is generally the preferred method for achieving a single, fully derivatized product for quantitative analysis.

  • Acylation (e.g., with acetic anhydride) can be more chemoselective.[5] It is possible to selectively acylate the more nucleophilic amino group under milder conditions, leaving the hydroxyl group free.[5] This can be useful for structure-activity relationship studies or if selective derivatization is desired.

Q2: Should I derivatize both the amino and hydroxyl groups, or just the amino group?

A2: For most GC-based analyses, it is advisable to derivatize all active hydrogens (both the amino and hydroxyl groups) to maximize volatility and produce a single, sharp chromatographic peak.[2] Incomplete derivatization can lead to poor peak shape and inaccurate quantification.

Q3: The reaction with acetic anhydride seems to only derivatize the amino group. How can I derivatize the hydroxyl group as well?

A3: To achieve O-acylation in addition to N-acylation, more forcing conditions are typically required. You can try increasing the reaction temperature, extending the reaction time, or using a more reactive acylating agent like an acyl chloride in the presence of a strong base.[10] Alternatively, using a catalyst like trifluoromethanesulfonic acid can promote C- and O-acylation.[11]

Q4: My silylated derivative seems to be unstable and degrades over time. What can I do?

A4: Silyl derivatives, especially of phenols, can be susceptible to hydrolysis. To improve stability:

  • Ensure all reagents and solvents are strictly anhydrous.

  • Store the derivatized samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

  • Analyze the samples as soon as possible after derivatization.[12]

Q5: What are the best solvents to use for the derivatization reaction?

A5: The choice of solvent depends on the derivatization reagent.

  • For silylation , many reactions can be performed neat (without solvent).[3] If a solvent is needed to dissolve the sample, pyridine, acetonitrile, or dimethylformamide (DMF) are common choices.[7]

  • For acylation , reactions are often run neat or in a non-protic solvent like chloroform or toluene.[10][13] Pyridine can also be used as both a solvent and a catalyst.

Experimental Protocols

Protocol 1: Per-Silylation for GC-MS Analysis

This protocol aims for the complete derivatization of all three active hydrogens.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or Acetonitrile)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

Procedure:

  • Weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to dissolve the sample residue. Vortex briefly.

  • Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Selective N-Acetylation

This protocol aims to selectively derivatize the amino group.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Reaction vials

Procedure:

  • Dissolve approximately 1 mg of this compound in 200 µL of anhydrous pyridine in a reaction vial.

  • Add 1.5 to 2.0 molar equivalents of acetic anhydride relative to the substrate.

  • Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes.[13]

  • Monitor the reaction by TLC or GC-MS to determine completion.

  • Quench the reaction by adding a small amount of methanol.

  • The sample may require a workup (e.g., extraction) to remove pyridine before analysis.

Data Presentation

Table 1: Optimization of Silylation Conditions

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)Expected Outcome
Reagent MSTFABSTFA + 1% TMCSBSTFA + 1% TMCSBSTFA + TMCS is more reactive for hindered groups.[12]
Temperature Room Temperature70°C100°CHigher temperatures drive the reaction to completion.
Time 30 min60 min2-4 hoursLonger times ensure complete derivatization of all sites.
Solvent AcetonitrilePyridineNeat (No Solvent)Pyridine can act as a catalyst and aid solubility.

Table 2: Optimization of Acylation Conditions

ParameterCondition 1 (Selective N-Acylation)Condition 2 (Complete Acylation)Expected Outcome
Reagent Acetic AnhydrideAcetic AnhydrideAcetic anhydride is a common and effective acylating agent.[13]
Catalyst None / Pyridine (as solvent)Silica Sulfuric Acid[5][6]A catalyst may be needed for O-acylation.
Temperature Room Temperature80-100°CHigher temperatures favor O-acylation.
Time 30-60 min2-6 hoursLonger reaction times are needed for the less reactive hydroxyl group.

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis DrySample Dry Sample Extract AddSolvent Add Anhydrous Solvent (e.g., Pyridine) DrySample->AddSolvent AddReagent Add Derivatizing Reagent (e.g., BSTFA or Acetic Anhydride) AddSolvent->AddReagent Heat Heat Reaction (e.g., 70°C for 60 min) AddReagent->Heat GCMS GC-MS Analysis Heat->GCMS

Caption: General workflow for derivatization of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Derivative Yield? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Derivative Degradation? Start->Cause2 Solution1a Increase Reagent Excess Cause1->Solution1a Solution1b Increase Temp. & Time Cause1->Solution1b Solution1c Use Catalyst Cause1->Solution1c Solution2a Ensure Anhydrous Conditions Cause2->Solution2a Solution2b Analyze Immediately Cause2->Solution2b

Caption: Decision tree for troubleshooting low derivatization yield.

References

  • Habibi, D., Rahmani, P., & Akbaripanah, Z. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Welch Materials, Inc. (2024, December 12). Introduction to Common Derivatization Methods and Application Examples. Retrieved from [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Habibi, D., Rahmani, P., & Akbaripanah, Z. (2025, August 10). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • New Journal of Chemistry. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1981). N-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]

  • RSC Publishing. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of various phenols, alcohols, amines and thiols with acetic... Retrieved from [Link]

  • Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Ethers. Synlett, 2006(08), 1260–1262. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Retrieved from [Link]

  • Welch Materials, Inc. (2024, December 12). Introduction to Common Derivatization Methods and Application Examples. Retrieved from [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49. Retrieved from [Link]

  • Zivkovic, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1735. Retrieved from [Link]

  • Lee, C. Y., et al. (n.d.). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • MDPI. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • MDPI. (2017, January 28). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Retrieved from [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • PubMed. (2021, July 1). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Development and Application of Tetrafluorophenol-Activated Resins for Rapid Amine Derivatization. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

Sources

Technical Guide: Prevention of Oxidation in 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Compound Profile

4-Amino-2,3,5,6-tetrafluorophenol (4-ATFP) is a critical intermediate, primarily utilized in the synthesis of tetrafluorophenyl (TFP) esters for bioconjugation (e.g., Antibody-Drug Conjugates). While the fluorine atoms provide electronic stabilization to the aromatic ring, the presence of both an electron-donating amino group (


) and a phenolic hydroxyl group (

) creates a "push-pull" electronic environment that leaves the molecule susceptible to oxidative degradation.

This guide provides a self-validating system to maintain the integrity of 4-ATFP. The protocols below are based on the specific pKa (~5.7) and redox potential of the molecule.[1]

Physical & Chemical Liability Profile
PropertyValueImplication for Storage
CAS 938-63-6Reference identity.[2][3]
pKa (Phenolic) ~5.67Significantly more acidic than non-fluorinated phenol (pKa ~10).
Primary Failure Mode Oxidative DehydrogenationConverts to quinone imines and polymerized tars.
Visual Indicator White

Pink

Brown
Pink indicates trace oxidation; Brown indicates significant degradation.

The Degradation Mechanism (The "Why")

Understanding the enemy is the first step in prevention. 4-ATFP degrades not through simple decomposition, but through a radical-mediated oxidative cascade triggered by atmospheric oxygen, moisture, and light.

Mechanism of Action

The amino group facilitates the formation of a radical cation, which rapidly loses protons to form a quinone imine species. These species are highly electrophilic and react with remaining amine starting material to form colored oligomers (azo-linkages or phenoxazinone-like scaffolds).

OxidationPathway ATFP 4-ATFP (White Crystalline) Radical Radical Cation Intermediate ATFP->Radical -e⁻ Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -2H⁺ Polymer Oligomers/Tars (Pink/Brown Impurity) Quinone->Polymer + ATFP (Coupling) O2 O2 (Air) O2->Radical Light hv (Light) Light->Radical H2O H2O (Moisture) H2O->Polymer Catalyst

Figure 1: Oxidative cascade of 4-ATFP. Note that moisture acts as a catalyst for the proton transfer steps, accelerating the transition from radical to quinone imine.

Storage Protocol (The "How")

To prevent the pathway above, you must break the "Fire Triangle" of this molecule: Oxygen , Moisture , and Light .

The Golden Rules of Storage
ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen (Inert)Displaces

, preventing the initial radical formation. Argon is preferred (heavier than air).
Temperature -20°C (Freezer)Slows the kinetics of the auto-oxidation reaction significantly.
Container Amber Glass + Parafilm/TapeAmber glass blocks UV light (which excites the electrons). Tape ensures the cap does not loosen due to thermal contraction in the freezer.
Desiccant Silica Gel PacketHygroscopic environments accelerate proton transfer. Keep it bone dry.

Troubleshooting & Handling (FAQs)

Q1: The powder has turned a faint pink color. Is it ruined?

Diagnosis: Trace oxidation (<1%). Action: Likely usable for non-critical applications or if the downstream product is easily purified (e.g., by column chromatography). Verification: Run a TLC (Thin Layer Chromatography).[4] If the pink spot is faint and the main spot is strong, the purity is likely >95%. Correction: If high purity is required (e.g., GMP synthesis), perform the Remediation Protocol (Section 5) before use.

Q2: The material is dark brown or black.

Diagnosis: Significant degradation and polymerization. Action: Discard. The polymerized byproducts are often catalytically active and can ruin downstream reactions by trapping radicals or chelating metals.

Q3: How do I weigh this out without a glovebox?

Protocol: Use the "Cone and Flow" technique.

  • Flush a container with Argon.

  • Open the 4-ATFP bottle only while holding an inverted funnel flowing gentle Argon over the opening.

  • Quickly transfer the solid to the pre-tared, inert-flushed container.

  • Re-seal immediately with Parafilm.

Remediation Protocol (Purification)

If your material has oxidized (pink/light brown), you can purify it. Because 4-ATFP has a low pKa (~5.7) due to the electron-withdrawing fluorines, standard amine washes will fail. Use this pH-switch method.

Logic: At pH 8, 4-ATFP is deprotonated (water-soluble phenolate). Most oxidative impurities (tars/polymers) are non-ionic and water-insoluble.

PurificationWorkflow Impure Impure 4-ATFP (Solid) Dissolve Dissolve in dilute NaOH (pH ~9-10) Impure->Dissolve Filter Filtration Dissolve->Filter Filtrate Filtrate (Contains 4-ATFP anion) Filter->Filtrate Residue Residue (Brown Tars) Filter->Residue Discard Acidify Acidify with HCl to pH ~3 Filtrate->Acidify Extract Extract into EtOAc/DCM & Evaporate Acidify->Extract Pure Pure 4-ATFP Extract->Pure

Figure 2: pH-Switch Purification Workflow. This leverages the acidity of the fluorinated phenol to separate it from neutral oxidation byproducts.

Step-by-Step Purification:
  • Dissolution: Dissolve the impure solid in 0.5 M NaOH (aq). The solution should turn yellow/orange.

  • Filtration: Filter the solution through a Celite pad or glass frit. The black/brown oxidation polymers will remain on the filter.

  • Acidification: Cool the filtrate on ice. Slowly add 1 M HCl until the pH reaches ~3. The 4-ATFP will reprotonate and may precipitate or turn the solution cloudy.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Storage: Immediately store under Argon at -20°C.

References

  • PubChem. (n.d.).[5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. J. Phys. Org. Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Aerobic oxidation of 2-aminophenol catalysed by copper complexes. New Journal of Chemistry. Retrieved from [Link]

Sources

troubleshooting guide for reactions involving fluorinated aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Overcoming Reactivity & Stability Challenges with Fluorinated Anilines

Fluorinated aromatic amines (fluoroanilines) are high-value pharmacophores in medicinal chemistry. The strategic introduction of fluorine modulates metabolic stability (


), lipophilicity (

), and binding affinity. However, the very properties that make fluorine valuable—its extreme electronegativity and small atomic radius—create distinct synthetic hurdles.

This guide addresses the three most common support tickets we receive:

  • "My amine won't couple." (Nucleophilicity issues)

  • "The reaction failed or gave the wrong product." (Catalysis & Ligand selection)

  • "I lost my fluorine atom." (Unwanted

    
     side reactions)
    

Module 1: The "Dead" Nucleophile (Amide Coupling)

Issue: Standard amide coupling conditions (EDC/NHS, HATU/DIPEA) result in <10% conversion or no reaction when using polyfluorinated anilines.

Root Cause Analysis: The pKa Cliff

The inductive withdrawal (


 effect) of fluorine atoms drastically lowers the electron density on the nitrogen lone pair, reducing nucleophilicity. While a single fluorine (e.g., 4-fluoroaniline) has a minor effect, multiple fluorine atoms create a "nucleophilicity cliff."
SubstrateStructureApprox.[1][2][3][4][5][6][7][8] pKa (Conjugate Acid)Reactivity Profile
Aniline

4.6High (Standard couplings work)
4-Fluoroaniline

4.5Good (Slightly slower)
2,4-Difluoroaniline

~3.5Moderate (Requires HATU/T3P)
Pentafluoroaniline

~0.3Dead (Standard bases fail)
Troubleshooting Protocol
Scenario A: Mono/Di-fluoroanilines (Moderate Deactivation)

Recommendation: Switch to Propylphosphonic Anhydride (T3P) or HATU.

  • Why: T3P has low epimerization risk and drives equilibrium by releasing a water-soluble byproduct.

  • Tip: Use Pyridine as both solvent and base for T3P reactions to maximize the "push" on the amine.

Scenario B: Polyfluorinated Anilines (Severe Deactivation)

Recommendation: The "Anion-Accelerated" Method (LiHMDS). Standard organic bases (DIPEA,


) are too weak to deprotonate the amine or activate it sufficiently. You must deprotonate the amine before introducing the electrophile.

Protocol: LiHMDS-Mediated Coupling

  • Dissolve the fluoroaniline (1.0 equiv) in anhydrous THF under

    
    .
    
  • Cool to -78°C (or 0°C depending on substrate stability).

  • Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1M in THF) dropwise.

    • Mechanism:[1][7][8][9][10] This generates the lithium anilide (

      
      ), a potent nucleophile.
      
  • Stir for 15–30 mins.

  • Add the Acid Chloride (1.1 equiv) or activated ester.

  • Warm to RT. Conversion is usually instantaneous upon warming.

Critical Check: Ensure your electrophile does not have acidic protons (


-protons) that LiHMDS could deprotonate instead.

Module 2: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Issue: Reaction stalls, or oxidative addition occurs at the C-F bond instead of the C-Br/Cl bond.

The Ligand Selection Logic

Electron-deficient anilines bind poorly to Palladium (Pd). If the reductive elimination step is too slow, or if the amine doesn't bind, the catalyst decomposes or reacts with the solvent.

Visual Guide: Catalyst Decision Tree

BuchwaldLogic Start Substrate: Fluorinated Aniline CheckType Amine Type? Start->CheckType Primary Primary (-NH2) CheckType->Primary Secondary Secondary (-NHR) CheckType->Secondary Ligand1 Ligand: BrettPhos or tBuBrettPhos (Prevents bis-arylation, high activity) Primary->Ligand1 Ligand2 Ligand: RuPhos or DavePhos (Steric bulk promotes reductive elimination) Secondary->Ligand2 BaseCheck Base Selection Ligand1->BaseCheck Ligand2->BaseCheck WeakBase Cs2CO3 or K3PO4 (Standard) BaseCheck->WeakBase StrongBase LHMDS or NaOtBu (If conversion < 10%) WeakBase->StrongBase If fails

Figure 1: Decision logic for ligand and base selection in Buchwald-Hartwig amination of fluorinated amines.

Expert Insight: The "BrettPhos" Advantage

For primary fluorinated amines, BrettPhos is the gold standard. Its bulk prevents the formation of inactive Pd-amine complexes, and it is electronically tuned to facilitate the reductive elimination of electron-poor anilines.

  • Precatalysts: Always use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4) rather than mixing

    
     + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and prevents "induction periods" where the catalyst might die before starting.
    

Module 3: The "Vanishing" Fluorine (Unwanted )

Issue: "I started with a 2-fluoroaniline, but my product has a methoxy/hydroxy group where the fluorine was."

Mechanism: The Meisenheimer Trap

Contrary to intuition, Fluorine is the best leaving group in Nucleophilic Aromatic Substitution (


) reactions, far better than Cl or Br.
  • Why? The high electronegativity of F stabilizes the anionic Meisenheimer Complex intermediate (the rate-determining step).[10]

  • Risk Factor: If you use a strong base (NaOMe, NaOH) or a polar aprotic solvent (DMF, DMSO) at high heat, you risk displacing the fluorine, especially if it is ortho or para to an electron-withdrawing group (like a nitro, cyano, or carbonyl).

Visual Mechanism:


 Competition 

SNArMechanism Substrate Ortho-Fluoro Nitrobenzene Complex Meisenheimer Complex (Stabilized by F electronegativity) Substrate->Complex + Nu PathB Product B: Desired Reaction Substrate->PathB Desired Pathway Nu Nucleophile (RO-, RNH2) PathA Product A: Fluorine Displaced Complex->PathA Fast (F is good LG)

Figure 2: Competition between desired reaction and unwanted defluorination (


). Fluorine's electronegativity accelerates the formation of the intermediate complex.[8][10]
Prevention Protocol
  • Solvent Switch: Move from DMF/DMSO (which solvate cations and leave anions "naked" and aggressive) to THF or Toluene .

  • Base Control: Avoid alkoxide bases (

    
    , 
    
    
    
    ) if possible. Use inorganic carbonates (
    
    
    ) or non-nucleophilic organic bases (DIPEA).
  • Temperature:

    
     usually requires heat. Keep the reaction as cold as possible to favor the kinetic product over the thermodynamic (
    
    
    
    ) product.

Module 4: Safety & Handling

Warning: Fluorinated anilines possess unique toxicological risks compared to their non-fluorinated counterparts.

PropertyHazard ImplicationPrecaution
Lipophilicity Fluorination increases lipid solubility, facilitating rapid skin absorption and Blood-Brain Barrier (BBB) penetration.Double Gloving: Use Silver Shield® or laminate gloves under nitrile. Standard nitrile may degrade.
Volatility Lower molecular weight fluoroanilines have significant vapor pressure.Fume Hood Only: Never weigh on an open bench.
Toxicity Potential for severe Methemoglobinemia (blue skin, oxygen deprivation).Antidote Awareness: Ensure medical support is aware of aniline exposure protocols (Methylene Blue).

References

  • Acidity of Fluorinated Anilines

    • Source: Gross, K. C., et al. "Substituent Effects on the Physical Properties and pKa of Aniline." AFIT, 1999.
    • Relevance: Establishes the pKa correl
  • Buchwald-Hartwig Ligand Selection

    • Source: Maiti, D., & Buchwald, S. L. "Ligand Selection for the Pd-Catalyzed Amination of Aryl Chlorides." Chemical Science, 2011.
    • Relevance: Identifies BrettPhos as the optimal ligand for primary amines.
  • SNAr Mechanism (Fluorine Reactivity)

    • Source: "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."[8][9] Chemistry LibreTexts.

    • Relevance: Explains the "Element Effect" where Fluorine reacts faster than Chlorine in SNAr.
  • Amide Coupling of Weak Amines

    • Source: "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." NIH/PubMed Central, 2013.
    • Relevance: Provides protocols for coupling deactiv

Sources

managing the acidity of 4-Amino-2,3,5,6-tetrafluorophenol in reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the management of acidity and reactivity for 4-Amino-2,3,5,6-tetrafluorophenol (4-Amino-TFP) . This guide targets researchers utilizing this compound as a bifunctional linker or activation reagent in bioconjugation and medicinal chemistry.[1][2]

Topic: Acidity Management & Reaction Optimization Audience: Senior Chemists, Process Engineers, Drug Development Scientists[1][2][3]

Core Technical Overview

This compound is a "Janus" molecule with dual electronic characteristics driven by the four fluorine atoms on the benzene ring.

  • The Phenol (Acidic Handle): The fluorine atoms are strongly electron-withdrawing, significantly lowering the pKa of the hydroxyl group compared to non-fluorinated phenols.[1][2] This makes the phenolate anion stable and an excellent leaving group (TFP esters).[1][2]

  • The Amine (Nucleophilic Handle): The same electron-withdrawing effect drastically reduces the basicity and nucleophilicity of the amino group, requiring specific conditions for successful coupling.[1][2]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Protocol
pKa (Phenol) ~5.8 – 6.2 (Est.)*Significantly more acidic than phenol (pKa ~10).[1][2][4] Exists as a phenolate anion at physiological pH.[1][2]
pKa (Aniline) < 1.0 (Est.)[1][2]The amine is extremely weakly basic.[1][2] It will not protonate under standard acidic workups.[1][2]
Solubility Hydrophobic Ring / Polar GroupsSoluble in DMF, DMSO, MeOH.[1][2][3] Aqueous solubility is pH-dependent (high at pH > 6.5).[1][2]
Reactivity AmphotericActs as a weak nucleophile (amine) and an acidic precursor to active esters (phenol).[1][2]

*Note: 2,3,5,6-Tetrafluorophenol has a pKa of 5.[1][2][3]67. The 4-amino group is electron-donating by resonance, slightly raising the pKa compared to the parent TFP.[1][2]

Troubleshooting & FAQs

Module A: Managing Acidity in Coupling Reactions[3]

Q: I am trying to couple the amino group of 4-Amino-TFP to a carboxylic acid, but yields are low. Is the acidity interfering? Diagnosis: The issue is likely the low nucleophilicity of the amine, not the acidity of the phenol.[1][2] The four fluorine atoms pull electron density away from the nitrogen, making it sluggish.[3] Solution:

  • Activation: Standard EDC/NHS coupling may be too slow.[1][2] Use stronger activation methods like Acid Chlorides or HATU/HOAt .[1][2]

  • Base Stoichiometry: You must add enough base (DIPEA/TEA) to neutralize the carboxylic acid activation byproducts AND deprotonate the phenol (which consumes 1 equivalent of base).[1][2]

    • Rule of Thumb: Use at least 3-4 equivalents of base.[1][2]

  • Solvent: Use polar aprotic solvents (DMF or NMP) to enhance nucleophilicity.[1][2]

Q: How do I prevent the phenol from reacting when I intend to react the amine? Mechanism: The phenol is acidic (pKa ~6).[1][2] In the presence of base and an activated carboxylic acid, the phenolate oxygen can compete with the amine nitrogen, forming an ester (O-acylation) instead of an amide (N-acylation).[1] Protocol Adjustment:

  • Pre-protection: Ideally, protect the phenol (e.g., as a silyl ether or benzyl ether) before coupling the amine, then deprotect.[1][2][3]

  • Chemoselectivity Control: If protection is impossible, perform the reaction at a slightly lower pH (5.0–5.5) where the amine is still neutral (reactive) but the phenol is less ionized.[1][2] However, given the amine's low reactivity, O-acylation is a significant risk with highly active electrophiles.[2][3]

Module B: Synthesis & Stability of TFP Esters

Q: My TFP ester hydrolyzes during purification. How do I manage the pH? Root Cause: TFP esters are more stable than NHS esters but still susceptible to hydrolysis at high pH (pH > 8.0).[1][2] Corrective Action:

  • Quenching: Quench reactions with dilute acid (e.g., 0.1 M HCl) rather than basic buffers.

  • Workup: During aqueous extraction, keep the aqueous phase acidic (pH 3–4). The TFP ester is stable here.[1][2]

  • Chromatography: Avoid adding TEA or ammonia to your silica column mobile phase.[1][2] Use 0.1% Acetic Acid or Formic Acid in the eluent to suppress phenol ionization and prevent hydrolysis.[1][2]

Q: Why does the reaction mixture turn yellow/brown? Insight: Electron-rich anilines (even fluorinated ones) are prone to oxidation.[1][2] The phenolate form is more electron-rich and susceptible to oxidative degradation.[1][2] Prevention:

  • Degas all solvents with Nitrogen/Argon.[1][2]

  • Add antioxidants (e.g., BHT) if the reaction is prolonged.[1][2][3]

  • Keep the reaction in the dark.[1]

Experimental Protocols

Protocol 1: Chemoselective Amine Coupling (Amide Formation)

Objective: To couple a carboxylic acid (R-COOH) to the amine of 4-Amino-TFP without protecting the phenol.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 4-Amino-TFP (1.1 equiv)[1][2]

  • HATU (1.1 equiv)[1][2]

  • DIPEA (3.5 equiv)[1][2]

  • Solvent: Anhydrous DMF[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in DMF under Argon.

  • Activation: Add 1.0 equiv of DIPEA. Stir for 5 minutes.

  • Addition: Add 4-Amino-TFP.

  • Base Adjustment (Critical): Immediately add the remaining 2.5 equiv of DIPEA. The extra base ensures the amine is not protonated by the acidic environment of the coupling reagent, although the phenol will also deprotonate.[3]

  • Reaction: Stir at Room Temp for 2–4 hours.

  • Quench: Pour into 1M HCl (Cold).

    • Why? Acidic quench protonates the phenol (making it neutral/organic soluble) and removes unreacted amine/DIPEA.[1][2]

  • Extraction: Extract with Ethyl Acetate. Wash with Brine.[1][2] Dry over Na2SO4.[1][2][5]

Protocol 2: TFP Ester Synthesis (Using the Phenol)

Objective: To activate a carboxylic acid using the phenol group of 4-Amino-TFP (assuming amine is already derivatized).[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 4-Amino-TFP-Derivative (1.1 equiv)[1][2]

  • DCC (1.1 equiv) or EDC.HCl (1.2 equiv)[1][2]

  • Solvent: DCM or DMF[1][2]

Step-by-Step:

  • Dissolution: Dissolve Acid and Phenol-Derivative in DCM.

  • Coupling: Add DCC/EDC at 0°C.

  • Catalysis: strictly avoid DMAP if possible, or use < 1 mol%. High basicity promotes hydrolysis.[1][2]

  • Monitoring: Monitor by TLC. The product (Active Ester) often runs higher than the free phenol.[1]

  • Purification: Filter off urea byproduct (if DCC used). Wash filtrate with 0.1 N HCl (to remove EDC urea) and Water .[1][2] Do not wash with Bicarbonate (pH ~9) as it may hydrolyze the ester.[1][2]

Visual Workflows

Logic Flow: Troubleshooting Low Yields

G Start Problem: Low Yield in Coupling CheckType Which bond are you forming? Start->CheckType AmideBond Amide Bond (Reacting the Amine) CheckType->AmideBond EsterBond TFP Ester (Reacting the Phenol) CheckType->EsterBond CheckNu Is the Amine reactive? AmideBond->CheckNu CheckHydro Is Product Hydrolyzing? EsterBond->CheckHydro CheckComp Is Amine interfering? EsterBond->CheckComp Soln1 Use Stronger Activation (HATU or Acid Chloride) CheckNu->Soln1 CheckBase Is Base Sufficient? Soln1->CheckBase Soln2 Increase Base to >3 equiv (Neutralize Phenol) CheckBase->Soln2 Soln3 Avoid Basic Workup Use Acidic Washes CheckHydro->Soln3 Soln4 Protect Amine or Ensure Amine is already reacted CheckComp->Soln4

Figure 1: Decision tree for troubleshooting reaction failures based on the specific functional group being targeted.

Reaction Mechanism: TFP Ester Activation

Reaction Reagents Carboxylic Acid + EDC Intermediate O-Acylisourea (Unstable) Reagents->Intermediate Activation Attack Attack by 4-Amino-TFP Phenol Intermediate->Attack pH < 5 Product TFP Active Ester (Stable to Hydrolysis) Attack->Product Nucleophilic Acyl Substitution

Figure 2: The formation of TFP Active Esters requires acidic conditions to prevent hydrolysis of the O-acylisourea before the phenol attacks.[1][2]

References

  • pKa and Acidity of Fluorin

    • Source: Kütt, A., et al. (2019).[1][3] "Aqueous pKa values of fluorinated phenols." Journal of Physical Organic Chemistry.

    • Relevance: Establishes the baseline acidity of the tetrafluorophenol core (pKa ~5.67).[1][2]

    • [1]

  • TFP Esters in Bioconjug

    • Source: Thermo Fisher Scientific.[1] "4-Sulfo-2,3,5,6-tetrafluorophenol (STP) and N-Hydroxysulfosuccinimide (NHSS)."[1][2][6]

    • Relevance: Details the stability advantages of TFP esters over NHS esters and general coupling protocols.
  • Synthesis of Fluorin

    • Source: Wang, S. M., et al. (2019).[1][3] "Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2." RSC Advances.

    • Relevance: Provides conditions for coupling difficult/weak amines (like fluorinated anilines) to carboxylic acids.[1][2]

  • Chemical Properties of this compound

    • Source: PubChem Compound Summary for CID 12904375.[1][2]

    • Relevance: Verification of chemical structure, molecular weight, and safety data.[1][2][3]

Sources

Technical Support Center: Scaling Up 4-Amino-2,3,5,6-tetrafluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist Topic: Process Chemistry & Scale-Up Target Compound: 4-Amino-2,3,5,6-tetrafluorophenol (4-Amino-TFP) CAS: 938-63-6

Executive Technical Overview

Scaling up the synthesis of This compound requires a shift from "medicinal chemistry" tactics (e.g., azide reductions) to robust "process chemistry" methodologies. This compound is a critical bifunctional linker for Antibody-Drug Conjugates (ADCs) and PROTACs. Its synthesis is dominated by the need to balance regioselectivity (substitution para to the activating group) with safety (handling polyfluorinated aromatics and exothermic reductions).

This guide focuses on the most scalable industrial route: The Hydrolysis-Reduction Sequence starting from Pentafluoronitrobenzene. This pathway avoids the poor nucleophilicity of pentafluorophenol and the explosion hazards of aryl azides.

The "Golden Path" Scale-Up Protocol

Reaction Scheme Logic

The synthesis is broken into two unit operations. We utilize the strong para-directing effect of the nitro group to install the hydroxyl moiety, followed by a standard reduction to reveal the amine.

G Start Pentafluoronitrobenzene (Starting Material) Step1 Step 1: Regioselective Hydrolysis (KOH, t-BuOH/H2O) Start->Step1 SnAr (Para-Attack) Inter Intermediate: 4-Nitro-2,3,5,6-tetrafluorophenol Step1->Inter Acidification (HCl) Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction Product Product: This compound Step2->Product Filter & Crystallize

Caption: Figure 1. The Hydrolysis-Reduction pathway ensures high regioselectivity by leveraging the nitro group's directing power before converting it to an amine.

Step-by-Step Methodology
Step 1: Preparation of 4-Nitro-2,3,5,6-tetrafluorophenol
  • Mechanism: Nucleophilic Aromatic Substitution (SnAr).[1][2]

  • Reagents: Pentafluoronitrobenzene (1.0 eq), KOH (2.2 eq), t-Butanol/Water.

  • Protocol:

    • Charge reactor with pentafluoronitrobenzene and t-Butanol.

    • Cool to 0°C. Critical: Exothermic reaction.

    • Slowly dose aqueous KOH. Maintain T < 10°C to prevent ortho substitution or bis-substitution.

    • Warm to RT and stir for 4 hours. Monitor by HPLC (disappearance of SM).

    • Workup: Acidify with HCl to pH 1. The product precipitates as a yellow solid. Filter and wash with cold water.[3]

Step 2: Reduction to this compound
  • Mechanism: Heterogeneous Catalytic Hydrogenation.

  • Reagents: 4-Nitro-tetrafluorophenol, 5% Pd/C (1 wt% loading), Methanol.

  • Protocol:

    • Dissolve the nitro-phenol intermediate in methanol.

    • Inert the vessel (N2 purge x3).

    • Add Pd/C catalyst as a slurry in methanol (prevents ignition).

    • Pressurize with H2 (3-5 bar). Stir at RT. Note: Reaction is exothermic.

    • Endpoint: H2 uptake cessation and HPLC confirmation.

    • Workup: Filter catalyst over Celite (keep wet to prevent fire). Concentrate filtrate.[4]

    • Purification: Recrystallize from Toluene or Ethanol/Water (9:1).

Troubleshooting & FAQs

Module A: Reaction Control

Q: Why am I seeing significant impurities in Step 1 (Hydrolysis)?

  • Diagnosis: You likely have bis-substitution (replacing two fluorines) or ortho-substitution .

  • Root Cause:

    • Bis-substitution: Excess base or temperature too high. The phenoxide formed is electron-rich, but if the temperature spikes, a second attack can occur.

    • Ortho-substitution: While rare due to sterics and electronics, it occurs if the reaction runs "hot and fast."

  • Solution:

    • Strictly control dosing of KOH to keep T < 10°C.

    • Use t-Butanol as a solvent; its bulkiness suppresses side reactions compared to methanol.

Q: The hydrogenation in Step 2 has stalled. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning.

  • Root Cause: Fluorinated aromatics can sometimes contain trace sulfur (from synthesis of precursors) or free fluoride ions that poison the Pd surface.

  • Solution:

    • Wash the intermediate (Nitro-phenol) thoroughly with dilute HCl and water to remove salts/ions before hydrogenation.

    • Switch to Raney Nickel if Pd/C fails, though Pd/C is preferred for cleanliness.

    • Increase H2 pressure to 10 bar.

Module B: Purification & Isolation[3][4]

Q: My product is "oiling out" during recrystallization instead of forming crystals.

  • Diagnosis: Supersaturation at too high a temperature or presence of "greasy" impurities.

  • Solution:

    • Seed Crystals: Always save a small batch of pure crystal to seed the reactor at 5-10°C below the boiling point of the solvent.

    • Solvent Switch: If using Toluene, try Toluene:Heptane (1:1) . Dissolve in hot toluene, then slowly add heptane as an anti-solvent.

    • Slow Cooling: Use a linear cooling ramp (e.g., 10°C/hour). Rapid cooling traps impurities and causes oiling.

Q: The product turns pink/brown upon storage. Is it degrading?

  • Diagnosis: Oxidation.[5] Aminophenols are essentially "developer fluids" and oxidize easily in air.

  • Solution:

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Stabilizer: For long-term bulk storage, ensure the product is completely dry (<0.5% water) and packed in opaque, double-lined antistatic bags.

Analytical Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationReason for Control
Step 1 Temp < 10°C (Dosing)Prevents bis-substitution and exotherms.
Step 1 pH End pH < 1.0Ensures full protonation of phenol for precipitation.
H2 Pressure 3 - 5 barSufficient for rate without over-reduction (defluorination).
Water Content < 0.5% (KF)Water promotes oxidation of the amino group.
Pd Content < 10 ppmCritical for pharmaceutical applications (ICH Q3D).

Table 2: Impurity Profile

ImpurityOriginRemoval Strategy
2,3,5,6-Tetrafluorophenol Over-reduction (Defluorination)Control H2 pressure; Stop reaction immediately at endpoint.
4-Nitro-2,3,5,6-tetrafluorophenol Unreacted IntermediateExtend hydrogenation time; Check H2 mass transfer.
Polymeric tars OxidationPerform all workups under N2 blanket.

Safety Directives (Self-Validating Systems)

Directive 1: HF Management

  • Hazard: Although C-F bonds are strong, reductive conditions can cleave them (hydrodefluorination), generating HF.

  • Protocol: Always have Calcium Gluconate gel on hand. The hydrogenation reactor headspace should be vented through a caustic scrubber (NaOH) to neutralize any acidic volatiles.

Directive 2: Thermal Runaway

  • Hazard: Nitration and Hydrogenation are highly exothermic.

  • System: Use a Dosage-Controlled Loop . The addition of H2 (or KOH in step 1) should be interlocked with the reactor temperature. If T > Limit, the feed valve closes automatically.

References

  • Synthesis of Polyfluorinated Phenols via SnAr

    • Title: Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes.[2][6]

    • Source: Chemistry – A European Journal, 2016.[6]

    • Relevance: Validates the regioselectivity of nucleophilic
    • URL:[Link]

  • Reduction of Nitro-Fluorophenols

    • Title: Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable Catalysts.[7]

    • Source: MDPI, 2025.
    • Relevance: Provides kinetic data and catalyst choices (Pd/C vs metal oxides) for the nitro-to-amino reduction step.
    • URL:[Link][8]

  • Safety Data & Handling: Title: this compound Safety Data Sheet. Source: ThermoFisher Scientific. Relevance: Establishes GHS hazards (H302, H315, H319) and PPE requirements.
  • Alternative Route (Azide Reduction - Lab Scale Only)

    • Title: 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzo
    • Source: Molbank (MDPI), 2025.
    • Relevance: Describes the azide precursor route, useful for comparison but less suitable for scale-up due to safety.
    • URL:[Link][8][9]

Sources

Technical Support Center: 4-Amino-2,3,5,6-tetrafluorophenol Reactions

[1][2]

Core Reactivity & Byproduct Landscape

To troubleshoot effectively, one must understand the electronic "tug-of-war" in 4-Amino-TFP. The four fluorine atoms exert a massive electron-withdrawing inductive effect ($ -I $), which drastically alters the reactivity of both functional groups compared to non-fluorinated analogues.[1][2]

The Reactivity Matrix
Functional GroupEffect of FluorinationConsequence for ReactivityPrimary Byproduct Risk
Amine (-NH₂) Deactivation: The lone pair is less available.[1]Poor Nucleophile: Reaction with electrophiles (e.g., NHS esters) is sluggish.[1][3]Hydrolysis of Electrophile: Water outcompetes the amine, leading to low yields.[3]
Phenol (-OH) Acidification: pKa drops to ~5.3 (vs. 10 for phenol).[1][3]High Ionization: Exists as a phenoxide anion ($ Ar-O^- $) even at neutral pH.[1][3]O-Acylation: The phenoxide competes with the amine, forming unwanted esters.[1][3]
Aromatic Ring Electron Deficiency: Low electron density.[1][3]Oxidation Susceptibility: Prone to forming quinone imines.[1][3]Oxidative Dimers: "Pink/Brown" discoloration and azo/hydrazine species.[1][3]

Troubleshooting Guide (FAQ)

Category A: Discoloration & Stability[1][2][3]

Q: My reaction mixture turned from clear/pale yellow to pink (or dark brown) within minutes. Is my product ruined? A: This indicates oxidative instability , likely leading to quinone imine formation.[1][2][3]

  • The Mechanism: Like all electron-rich anilines, 4-Amino-TFP is prone to oxidation.[1] However, the fluorinated quinone imine species are highly reactive electrophiles that can undergo Michael-type additions with remaining amine, leading to complex oligomers (the "brown" precipitate).

  • Corrective Action:

    • Degas Solvents: Strictly use anhydrous, degassed solvents (sparged with $ N_2 $ or Ar).[1][2][3]

    • Add Antioxidants: If compatible with your downstream chemistry, add 1–5 mM ascorbic acid or EDTA to chelate trace metals that catalyze oxidation [1].[1][2][3]

    • Work Fast: Do not store the free base in solution for extended periods.

Category B: Low Yield & Selectivity[1][2][3]

Q: I am trying to couple a carboxylic acid to the amine (N-acylation), but I see a major byproduct with the same mass. What is it? A: You are likely observing O-acylation (Esterification) instead of N-acylation.[1][2][3]

  • The Cause: At pH > 5.5, the phenol is deprotonated ($ Ar-O^- $).[1] While the amine is neutral, the phenoxide is a competent nucleophile.[3] If you form the O-acyl product, you have essentially created a TFP Active Ester .[1][3]

  • The Risk: This "byproduct" is reactive![1][3] It can react with another molecule of 4-Amino-TFP (head-to-tail) to form a dimer:

    
    [1]
    
  • Diagnostic: Check the IR spectrum.[1][3] TFP esters (O-acyl) show a characteristic carbonyl stretch at ~1780 cm⁻¹ , whereas the desired amide (N-acyl) appears at ~1650–1680 cm⁻¹ .[1]

  • Protocol Fix:

    • pH Control: Perform the reaction at a lower pH (pH 4–5) where the phenol is protonated? Correction: The amine is also less reactive at low pH.[2][3]

    • Solvent Switch: Use non-polar aprotic solvents (DCM, THF) where the phenoxide is less solvated/stabilized, or use a specific base like N-methylmorpholine (NMM) which is less likely to deprotonate the phenol compared to TEA/DIPEA in certain contexts.[1][2][3]

    • Chemist's Tip: If O-acylation occurs, treat the crude mixture with mild aqueous base (hydroxylamine or carbonate).[1][3] The TFP ester (O-acyl) is liable to hydrolysis, while the Amide (N-acyl) is stable.[1] This "resets" the byproduct back to the starting material [2].[3]

Q: The reaction with an NHS-ester is extremely slow.[1][3] Why? A: The four fluorine atoms deactivate the nucleophilicity of the amine.[3]

  • The Issue: The nucleophilic attack of 4-Amino-TFP on an NHS ester is rate-limiting. Meanwhile, the NHS ester hydrolyzes in the presence of trace moisture.[3]

  • Solution:

    • Catalysis: Use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).[1][3] Note: DMAP can cause racemization if the carboxylic acid is chiral.[1][3]

    • Stronger Activation: Switch from NHS esters to Acid Chlorides or Mixed Anhydrides (e.g., using Isobutyl chloroformate).[1][2][3] These are more reactive and can overcome the poor nucleophilicity of the fluorinated aniline.[3]

Visualizing the Byproduct Pathways

The following diagram maps the kinetic competition between the desired pathway (Amide formation) and the critical failure modes (Ester formation and Oxidation).[2][3]

Gcluster_0Critical Control PointsStart4-Amino-TFP(Nucleophile)AmideN-Acyl Product(Target Amide)Start->Amide  Amine Attack(Slow w/o Cat)EsterO-Acyl Product(TFP Active Ester)Start->Ester  Phenoxide Attack(High pH)QuinoneQuinone Imine(Oxidation)Start->Quinone  [O] / AirElectrophileActivated Carboxyl(R-CO-X)DimerOligomers/Dimers(Brown Precipitate)Ester->Dimer  + Amine (Self-Reaction)Quinone->Dimer  Michael Addition

Figure 1: Reaction landscape of 4-Amino-TFP showing the competition between N-acylation (Green) and O-acylation/Oxidation (Red).[1][2]

Validated Protocol: Selective N-Acylation

This protocol is designed to maximize N-acylation (Amide formation) while suppressing O-acylation and oxidation.[1][2]

Reagents:

  • Carboxylic Acid (R-COOH)[1][2]

  • This compound (1.1 eq)[1][2]

  • EDC[1][2][3]·HCl (1.2 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq) – Preferred over HOBt for faster kinetics.[1][2]

  • Solvent: Anhydrous DMF or DCM.[1][2][3]

Step-by-Step Methodology:

  • Activation (Pre-complexation):

    • Dissolve R-COOH in anhydrous DMF under Nitrogen.

    • Add HOAt and EDC[1][2][3]·HCl. Stir for 15 minutes at 0°C.

    • Why: This forms the HOAt-active ester, which is highly reactive towards the deactivated aniline.[2]

  • Amine Addition:

    • Add 4-Amino-TFP (1.1 eq) directly to the mixture.[1][2]

    • CRITICAL: Do not add exogenous base (TEA/DIPEA) initially.[1][3] The slightly acidic conditions of the EDC·HCl salt help suppress the ionization of the TFP-phenol (preventing O-acylation) while the HOAt ester is reactive enough to couple with the neutral aniline [3].[1]

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitor by HPLC/LC-MS.[1][2][3] Look for the mass of Product (M+H).

    • Troubleshoot: If conversion is <50% after 4 hours, add 2,6-Lutidine (1.0 eq).[1][2][3] This is a mild, sterically hindered base that promotes the reaction without aggressively deprotonating the phenol.[3]

  • Workup (Purification of Amide vs. Ester):

    • Dilute with EtOAc and wash with 0.1 M HCl (removes unreacted amine).[1][2][3]

    • Wash with 5% NaHCO₃ .[1][2][3]

    • Note: If O-acylated byproduct formed, the bicarbonate wash may slowly hydrolyze it.[1] For robust removal, treat the organic layer with a solution of Imidazole (0.5 M) in water for 30 mins; imidazole catalyzes the hydrolysis of the TFP ester (O-acyl) back to the phenol, leaving the Amide intact.

References

  • PubChem. this compound Compound Summary (CID 12904375).[1] National Library of Medicine.[1][3] Available at: [Link][1]

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents.[3] Chemical Society Reviews, 38(2), 606-631. (Contextualizing aniline reactivity and coupling agents). Available at: [Link]

  • ResearchGate. Reactivity of 2,3,5,6-tetrafluorophenol in cross-coupling reactions. Available at: [Link]

Technical Support Center: Impact of Moisture on 4-Amino-2,3,5,6-tetrafluorophenol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of moisture on the reactivity of 4-Amino-2,3,5,6-tetrafluorophenol. Our goal is to equip you with the expertise to anticipate and mitigate potential issues in your experiments, ensuring the integrity and success of your work.

Introduction: The Critical Role of Moisture Control

This compound is a highly versatile fluorinated aromatic compound used as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its reactivity is significantly influenced by the presence of moisture. While aminophenols, in general, are known to be slightly hygroscopic, the highly fluorinated nature of this specific compound introduces unique considerations for its handling and use.[2][3][4] This guide will delve into the specific ways moisture can interfere with its reactivity and provide actionable protocols to ensure anhydrous conditions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly sensitive to moisture?
Q2: How can trace amounts of moisture affect my reaction outcomes?

A: Even trace amounts of moisture can have a significant impact on reactions involving this compound in several ways:

  • Altered Nucleophilicity: Water can act as a competing nucleophile, reacting with electrophilic reagents intended for the amino or hydroxyl group of the tetrafluorophenol.[5] This can lead to the formation of undesired byproducts and a reduction in the yield of the target molecule.

  • Side Reactions: In the presence of certain reagents, moisture can lead to hydrolysis of either the starting material or the product.

  • Catalyst Deactivation: In reactions employing moisture-sensitive catalysts (e.g., certain organometallic or Lewis acid catalysts), the presence of water can lead to their deactivation, slowing down or completely halting the desired transformation.

  • Protonation/Deprotonation Equilibria: Water can alter the protonation state of the amino and phenolic hydroxyl groups, which can affect their reactivity. Phenols are weakly acidic and can exist in equilibrium with their phenolate anions.[6] The presence of water can influence this equilibrium.

Q3: What are the visible signs that my this compound may have been compromised by moisture?

A: Visual inspection can sometimes offer clues, although they are not definitive. Signs of moisture contamination may include:

  • Clumping or Caking: The solid material may appear clumped together rather than as a free-flowing powder.

  • Discoloration: While not always indicative of moisture, a change from its typical white to off-white appearance could suggest degradation, which can be exacerbated by moisture.

  • Inconsistent Reaction Results: The most reliable indicator is often inconsistent or unexpected results in your experiments, such as lower yields, the formation of unknown impurities, or complete reaction failure.

Q4: What is the best way to store this compound to minimize moisture exposure?

A: Proper storage is the first line of defense against moisture contamination.

  • Inert Atmosphere: Store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.

  • Desiccator: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

  • Cool and Dry Location: Store the desiccator in a cool, dry place away from direct sunlight and sources of heat.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.

Problem 1: Low or No Yield in a Reaction Where this compound is a Nucleophile

Possible Cause: The nucleophilicity of the amino or hydroxyl group has been compromised by the presence of moisture, or the electrophilic reagent has been consumed by water.

Troubleshooting Workflow

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps:
  • Characterize the Byproducts:

    • Action: Isolate and characterize the unexpected byproducts using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

    • Rationale: Identifying the structure of the byproducts will provide crucial clues about the unintended reaction pathway. For example, the presence of a hydrolyzed starting material or reagent is a strong indicator of moisture contamination.

  • Review the Reaction Mechanism:

    • Action: Carefully review the intended reaction mechanism and consider how water could interfere. Could it act as a base, an acid, or a nucleophile?

    • Rationale: A thorough understanding of the reaction chemistry is essential for diagnosing the problem.

  • Implement Strict Moisture Control:

    • Action: Follow all the steps outlined in "Problem 1" for ensuring anhydrous conditions.

    • Rationale: Eliminating moisture is the most direct way to test the hypothesis that it is causing the side reactions.

Quantitative Moisture Analysis

For applications where even trace amounts of moisture are critical, quantitative analysis is recommended.

MethodPrincipleTypical RangeNotes
Karl Fischer Titration Chemical reaction with iodine and sulfur dioxide. [8][9]ppm to 100% [9]Highly accurate and specific to water. [10]Can be volumetric or coulometric. [8][9]
Loss on Drying Measures weight loss upon heating. [8]>0.1%Simple but not specific to water; any volatile component will be measured.
Near-Infrared (NIR) Spectroscopy Measures absorbance/reflectance of light at specific wavelengths absorbed by water. [8][11]VariesFast and non-destructive, but requires calibration.

Experimental Protocols

Protocol 1: Standard Procedure for Setting Up an Anhydrous Reaction
  • Glassware Preparation:

    • Clean and dry all glassware thoroughly.

    • Place glassware in an oven at 150 °C for at least 4 hours, or flame-dry under vacuum.

    • Assemble the apparatus while hot and immediately purge with a stream of dry nitrogen or argon.

    • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Reagent and Solvent Handling:

    • Use freshly opened bottles of high-purity, anhydrous solvents. Alternatively, dry solvents using appropriate methods (e.g., distillation from a suitable drying agent).

    • Transfer solvents and liquid reagents using dry syringes or cannulas.

    • Solid reagents, including this compound, should be dried in a vacuum desiccator or vacuum oven before use and transferred in a glove box or under a positive flow of inert gas.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil is a simple way to monitor this.

    • For reactions sensitive to atmospheric moisture, consider using a glove box for the entire setup and execution.

Protocol 2: Karl Fischer Titration for Moisture Determination in this compound

This is a general guideline and should be adapted to your specific instrumentation.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Use a coulometric titrator for expected low moisture content.

    • The titration vessel should be filled with a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent).

  • Titration:

    • Accurately weigh a sample of this compound and quickly add it to the titration vessel.

    • Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.

    • The endpoint is reached when all the water has been consumed. The instrument will calculate the amount of water based on the total charge passed.

  • Calculation:

    • The moisture content is typically reported as a percentage or in parts per million (ppm).

References

  • Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. (2022). Hygroscopicity of nitrogen-containing organic carbon compounds: o-aminophenol and p-aminophenol. Environmental Science: Processes & Impacts.
  • Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. (2022). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds: o-aminophenol and p-aminophenol.
  • Alfa Chemistry. (n.d.). Moisture Analysis and the Test Methods. Carboxyl / Alfa Chemistry.
  • Peng, C., & Chan, C. K. (2001). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
  • Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. (2022). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds.
  • Al-Abadleh, H. A., et al. (2022).
  • Wikipedia. (n.d.). Phenol.
  • Galano, A., & Alvarez-Idaboy, J. R. (2004). Water effect on the o-h dissociation enthalpy of para-substituted phenols: a DFT study. The Journal of Physical Chemistry A.
  • (2026, January 22). The Mechanism to Enhance the Nucleophilicity of Water in Hydroxylation of Alkenes, Epoxides, and Allylic Carbonates.
  • A Level H2 Chem. (2022, March 26). Phenols and Alcohols | Acidity and Nucleophilicity | A Level H2 Chem. YouTube.
  • Kett. (n.d.). Learn the Six Methods For Determining Moisture.
  • Jiangsu Yangnong Chemical Group Co Ltd. (2021). Method for measuring moisture content in organic amine.
  • (2025, August 8). Nucleophilic effects on the deprotonation of phenol radical cations.
  • (2017, July 25). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?.
  • Long, J. I., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • (2024, January 16). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Fluorochem. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • De Rosis, S., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Purdue University. (n.d.). Fluorine Safety.
  • Benchchem. (2025, December).
  • Pipzine Chemicals. (n.d.). 4-Amino-2,3,5,6-tetrafluoropyridine.
  • KPM Analytics. (2024, November 11). Principles of Moisture Measurement.
  • PubChemLite. (n.d.). This compound (C6H3F4NO).
  • Echemi. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2,3,5,6-Tetrafluorophenol.
  • Chem-Impex. (n.d.). 2,3,5,6-Tetrafluorophenol.
  • ChemicalBook. (n.d.). 2,3,5,6-Tetrafluorophenol(769-39-1).
  • Horvath, R., et al. (n.d.). Hydration dynamics and IR spectroscopy of 4-fluorophenol. PMC.
  • Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol.
  • ChemicalBook. (2026, January 13). 2,3,5,6-Tetrafluorophenol.
  • HPC Standards. (n.d.). 4-Amino-3-fluorophenol.
  • {title.meta|trust}}.
  • PubMed. (n.d.). Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models.

Sources

Validation & Comparative

comparing the reactivity of 4-Amino-2,3,5,6-tetrafluorophenol with other aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminophenols are a cornerstone class of intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and specialty polymers. The isomeric positions of the hydroxyl and amino groups on the benzene ring—be it ortho, meta, or para—impart distinct chemical behaviors that have been extensively harnessed in organic synthesis. For instance, 4-aminophenol serves as the direct precursor to the ubiquitous analgesic, paracetamol.[1]

The advent of fluorinated synthons has opened new avenues in drug discovery and materials science, leveraging the unique electronic properties of fluorine to modulate a molecule's reactivity, stability, and biological profile.[2] This guide focuses on 4-Amino-2,3,5,6-tetrafluorophenol (4-ATFP), a heavily fluorinated analogue of 4-aminophenol. We will provide an in-depth comparison of its reactivity against traditional aminophenols, supported by mechanistic explanations and experimental data, to offer researchers and drug development professionals a clear understanding of its distinct chemical personality.

The Decisive Influence of Electronic Effects

The reactivity of an aromatic ring is a delicate balance of inductive and resonance (mesomeric) effects from its substituents. The dramatic difference in the chemical behavior of 4-ATFP compared to its non-fluorinated counterparts is a textbook illustration of this principle.

Standard Aminophenols (e.g., 4-Aminophenol): The hydroxyl (-OH) and amino (-NH2) groups are both powerful electron-donating groups. They activate the aromatic ring towards electrophilic attack through a dominant +M (mesomeric) effect, which enriches the ring with electron density, particularly at the ortho and para positions. This makes reactions like nitration, halogenation, and Friedel-Crafts acylation facile.

This compound (4-ATFP): In 4-ATFP, the scenario is inverted by the presence of four fluorine atoms.

  • Inductive Effect (-I): Fluorine's extreme electronegativity results in a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.[3][4]

  • Mesomeric Effect (+M): While fluorine's lone pairs can donate electron density back into the ring via resonance, this +M effect is significantly weaker than its -I effect.[3][5]

The net result is a highly electron-deficient (electrophilic) aromatic ring, a feature that fundamentally re-routes its reactivity pathways compared to standard, electron-rich aminophenols.

Caption: Dominant electronic effects governing reactivity.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

This reaction class highlights the most profound difference in reactivity.

  • 4-ATFP: The severe electron-deficiency of the tetrafluorinated ring makes it exceptionally susceptible to nucleophilic attack. Nucleophiles (e.g., alkoxides, amines, thiolates) can readily displace one of the fluorine atoms, typically at the C3 or C5 position. This opens up a synthetic avenue that is completely inaccessible for standard aminophenols under normal conditions. This high reactivity makes 4-ATFP a valuable building block for constructing complex, highly-functionalized aromatic structures.

  • Standard Aminophenols: Being electron-rich, these compounds are inert to nucleophilic aromatic substitution. Such reactions are only possible if the ring is appended with a potent electron-withdrawing group, such as a nitro group.

SNAr_Workflow start 4-ATFP + Nucleophile (Nu-) step1 Nucleophilic Attack on Electron-Deficient Ring start->step1 step2 Formation of Meisenheimer Complex (Intermediate) step1->step2 step3 Loss of Fluoride Leaving Group (F-) step2->step3 end Substituted Product step3->end

Caption: General workflow for SNAr on 4-ATFP.

Electrophilic Aromatic Substitution (EAS)
  • 4-ATFP: The strong deactivating nature of the four fluorine atoms renders the ring highly resistant to electrophilic attack. Standard electrophilic aromatic substitution reactions are extremely difficult and often require harsh conditions, if they proceed at all.

  • Standard Aminophenols: The powerful activating effects of the -OH and -NH2 groups make these compounds highly reactive towards electrophiles. Reactions proceed readily, often under mild conditions.

Oxidation

The susceptibility to oxidation is a critical parameter for the handling, storage, and application of aminophenols.

  • 4-ATFP: The electron-withdrawing fluorine atoms significantly increase the oxidation potential of the molecule, making it much more stable and resistant to aerial or chemical oxidation.[4][6] This enhanced stability is a significant practical advantage, reducing the formation of colored polymeric impurities that often plague non-fluorinated aminophenols.

  • Standard Aminophenols: Ortho- and para-aminophenols are notoriously easy to oxidize, readily forming highly colored quinone-imine species.[7][8] This reactivity is exploited in applications like photographic developers but can be a significant liability in pharmaceutical synthesis, where stability and purity are paramount.[7] Meta-aminophenol is comparatively more stable to oxidation.[7]

Acylation (N- vs. O-Acylation)

Acylation is a fundamental transformation for aminophenols, most famously in the synthesis of paracetamol from 4-aminophenol and acetic anhydride.[9][10]

  • Standard Aminophenols: The amino group is a more potent nucleophile than the hydroxyl group. Consequently, acylation occurs preferentially on the nitrogen atom (N-acylation) under kinetically controlled conditions.[11]

  • 4-ATFP: The strong inductive effect of the fluorine atoms reduces the electron density and therefore the nucleophilicity of both the amino and hydroxyl groups. The basicity of the amino group is expected to be suppressed more significantly than the acidity of the hydroxyl group. This diminished nucleophilicity means that acylation reactions on 4-ATFP will require more forcing conditions (e.g., stronger acylating agents, catalysts, or higher temperatures) compared to standard aminophenols. The selectivity between N- and O-acylation may also be altered, potentially allowing for more competitive O-acylation depending on the reaction conditions.

Quantitative Data Summary

The following table summarizes the key differences in reactivity. pKa values are included to quantify the electronic effects on the acidity of the phenolic proton and the basicity of the amino group.

PropertyThis compound (4-ATFP)4-Aminophenol2-Aminophenol
Reactivity towards SNAr High: Electron-deficient ring is activated.Negligible: Electron-rich ring is deactivated.Negligible: Electron-rich ring is deactivated.
Reactivity towards EAS Very Low: Ring is strongly deactivated.High: Ring is strongly activated.High: Ring is strongly activated.
Oxidation Stability High: Resistant to oxidation.Low: Easily oxidized to quinone-imine.[7]Low: Easily oxidized.[7]
Acylation Reactivity Low: Requires forcing conditions.High: Reacts readily.High: Reacts readily.
Phenolic pKa (Acidity) Low (Estimated ~6.0): Highly acidic due to -I effect of F atoms.10.3: Weakly acidic.9.97: Weakly acidic.
Amino pKa (Conjugate Acid) Very Low (Estimated <1.0): Very weakly basic.5.48: Weakly basic.4.78: Weakly basic.

Note: Estimated pKa values for 4-ATFP are based on the known pKa of 2,3,5,6-tetrafluorophenol (5.67) and the expected electron-withdrawing impact on the anilinium ion.[12]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on 4-ATFP

This protocol demonstrates the unique reactivity of 4-ATFP, which is not feasible with standard aminophenols.

Objective: Synthesis of 4-Amino-3,5,6-trifluoro-2-methoxyphenol.

Methodology:

  • Reagent Preparation: In a nitrogen-purged 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of potassium carbonate (K₂CO₃) to the solution.

  • Nucleophile Addition: Prepare a solution of sodium methoxide (1.1 equivalents) in methanol and add it dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction: Stir the mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and acidify to pH ~5 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical SNAr reaction.

Protocol 2: N-Acylation of 4-Aminophenol (Paracetamol Synthesis)

This protocol serves as a baseline comparison, illustrating the standard reactivity of a non-fluorinated aminophenol.

Objective: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol).

Methodology:

  • Reagent Suspension: Suspend 10.9 g of 4-aminophenol in 30 mL of water in a 250 mL flask.

  • Acylating Agent Addition: Add 12.0 mL of acetic anhydride to the suspension.[11]

  • Reaction: Heat the mixture to boiling for 15 minutes, stirring to ensure mixing.

  • Crystallization: Cool the flask in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash the crystals with a small amount of cold water.

  • Purification: Recrystallize the product from hot water to obtain pure N-(4-hydroxyphenyl)acetamide.

Conclusion

This compound is not merely an inert version of its hydrocarbon analog; its reactivity profile is fundamentally altered by perfluorination. It trades the high susceptibility to electrophilic attack and oxidation characteristic of standard aminophenols for exceptional stability and a powerful activation towards nucleophilic aromatic substitution. This inverted reactivity makes 4-ATFP an invaluable and versatile building block for medicinal chemists and materials scientists. Its ability to readily undergo SNAr reactions provides a direct gateway to a diverse range of complex fluorinated aromatics that are otherwise difficult to access, empowering the development of novel molecular entities with potentially enhanced therapeutic or material properties.

References

  • Popli, S. A., et al. (n.d.). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Journal of Chemical and Pharmaceutical Research.
  • Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN.
  • ACS Publications. (2021).
  • RSC Publishing. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Physical Chemistry Chemical Physics.
  • Wikipedia. (n.d.).
  • PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
  • ScienceDirect. (n.d.). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers.
  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses.
  • ResearchGate. (n.d.). Difference in reactivity between o‐aminophenol A and o‐aminothiophenol 1a with cyclohexanone 2 a.
  • SSRN. (2022).
  • ACS Publications. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
  • ResearchGate. (2025).
  • (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • PMC. (n.d.).
  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Quora. (2023).

Sources

advantages of using 4-Amino-2,3,5,6-tetrafluorophenol in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Advantages of 4-Amino-2,3,5,6-tetrafluorophenol

As a Senior Application Scientist, my experience has consistently shown that the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance the physicochemical and pharmacological profiles of a molecule.[1][2][3] This guide provides a comprehensive comparison of this compound (4-ATFP) against its non-fluorinated analog, 4-aminophenol, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.

The Fluorine Advantage: A Paradigm Shift in Molecular Design

The introduction of fluorine can judiciously modulate key molecular properties such as pKa, lipophilicity, metabolic stability, and membrane permeability.[2][3] In the context of aromatic systems, polyfluorination, as seen in 4-ATFP, introduces strong inductive electron-withdrawing effects, fundamentally altering the reactivity of the entire molecule. This guide will dissect how these electronic changes translate into tangible synthetic advantages.

Structural and Electronic Comparison: 4-ATFP vs. 4-Aminophenol

The primary difference between 4-ATFP and 4-aminophenol lies in the four fluorine atoms ornamenting the aromatic ring. This substitution pattern creates a cascade of electronic effects that are central to the synthetic utility of 4-ATFP.

G cluster_0 This compound (4-ATFP) cluster_1 4-Aminophenol atfp atfp label_atfp Key Features: - Electron-deficient aromatic ring - Increased acidity of phenol - Decreased basicity of amine - Activated for SNAr ap ap label_ap Key Features: - Electron-rich aromatic ring - Standard phenol acidity - Standard aniline basicity - Prone to electrophilic substitution

Figure 1: Structural comparison of 4-ATFP and 4-aminophenol.

The tetrafluorinated ring in 4-ATFP is significantly electron-deficient compared to the electron-rich ring of 4-aminophenol. This fundamental electronic disparity dictates their reactivity and provides the basis for the advantages discussed below.

Comparative Physicochemical Properties

The electronic differences manifest in measurable physicochemical properties that influence reaction conditions and the characteristics of the final products.

PropertyThis compound4-AminophenolRationale for Difference
Molecular Formula C₆H₃F₄NO[4]C₆H₇NOPresence of four fluorine atoms instead of hydrogen.
Molecular Weight 181.09 g/mol [4]109.13 g/mol Fluorine is significantly heavier than hydrogen.
Phenolic pKa ~5.5 (Estimated)10.3The four electron-withdrawing fluorine atoms strongly stabilize the phenoxide conjugate base, increasing acidity.
Anilinium pKa (pKa of -NH₃⁺) <1 (Estimated)5.48The electron-withdrawing ring significantly reduces the electron density on the nitrogen, decreasing its basicity.
Predicted XlogP 2.4[5]0.04Despite fluorine's high electronegativity, fluorinated arenes are often more lipophilic.[3]

Data Analysis: The most striking differences are in the pKa values. The significantly lower phenolic pKa of 4-ATFP means the hydroxyl group can be deprotonated under much milder basic conditions. Conversely, the amino group is far less basic, which prevents unwanted side reactions at the nitrogen under many conditions and alters its nucleophilicity.

Key Synthetic Advantages and Applications

Advantage 1: Enhanced Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The primary advantage of 4-ATFP is its highly activated aromatic ring, making it an excellent substrate for SₙAr reactions. The fluorine atoms, particularly at the ortho and meta positions, powerfully withdraw electron density, stabilizing the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SₙAr.

In contrast, 4-aminophenol's electron-rich ring is completely inert to SₙAr and instead undergoes electrophilic aromatic substitution.

start 4-ATFP (Electron-Deficient Ring) intermediate Meisenheimer Complex (Stabilized by F atoms) start->intermediate Attack nucleophile Nucleophile (e.g., R-S⁻, R-O⁻) nucleophile->intermediate product Substituted Product intermediate->product Aromatization leaving_group F⁻ Ion intermediate->leaving_group

Figure 2: Generalized SₙAr mechanism involving 4-ATFP.

This enhanced reactivity is crucial for synthesizing complex molecules where a polyfluorinated aromatic core is desired, such as in certain agrochemicals and pharmaceuticals.[6]

Advantage 2: The Tetrafluorophenoxy Moiety as an Excellent Leaving Group

The increased acidity of the phenolic proton in 4-ATFP makes its conjugate base, the tetrafluorophenoxide, a stable anion and thus an excellent leaving group. This property is exploited in peptide synthesis and the creation of activated esters. Tetrafluorophenol (TFP)-activated resins are used as potent acylating agents for creating libraries of amides and sulfonamides.[7] While 4-ATFP itself is the amine, the principle derives from the stability of the tetrafluorophenoxy group that would be formed if a related compound, tetrafluorophenol, were used as an activating agent. This stability is a direct result of the fluorine atoms. This makes derivatives of tetrafluorophenol highly effective in solid-phase synthesis.[7]

Advantage 3: Access to Novel Fluorinated Heterocycles

4-ATFP is a versatile precursor for constructing fluorinated heterocycles, which are privileged structures in medicinal chemistry.[8] The amino and hydroxyl groups can participate in various cyclization reactions. For instance, condensation with 1,3-dicarbonyl compounds can yield fluorinated quinolines, which are scaffolds for antimalarial drugs.[8] The fluorine atoms remain on the final product, imparting beneficial properties like increased metabolic stability.[3]

Experimental Protocol: Synthesis of a Fluorinated Benzoxazole Derivative

This protocol demonstrates a typical application of 4-ATFP in heterocycle synthesis. The reaction leverages both the nucleophilic amine and the phenolic hydroxyl group in a one-pot condensation/cyclization reaction. This method is adapted from established procedures for synthesizing benzoxazoles from 2-aminophenols.

Objective: To synthesize 2-phenyl-4,5,6,7-tetrafluorobenzoxazole from this compound and benzoyl chloride.

Materials:

  • This compound (1.0 eq)[9][10]

  • Benzoyl chloride (1.1 eq)

  • Pyridine (dried, 2.0 eq)

  • Toluene (anhydrous)

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Experimental Workflow:

Sources

A Comparative Guide to the Spectral Properties of Fluorinated Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for tailoring physicochemical and biological properties. Among the myriad of fluorinated scaffolds, fluorinated aminophenols represent a class of compounds with significant potential, finding applications as synthons for pharmaceuticals, probes for in-cell NMR, and building blocks for advanced polymers.[1][2][3] A fundamental understanding of their spectral properties is paramount for their characterization, quality control, and the elucidation of their mechanism of action in various applications.

This guide provides a comparative analysis of the key spectral characteristics of fluorinated aminophenols, focusing on UV-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the underlying principles of how fluorine substitution impacts these properties and provide standardized protocols for their measurement.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. For aminophenols, the absorption bands in the UV-Vis region are primarily attributed to π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic perturbations introduced by substituents.

The Influence of Fluorine:

The introduction of fluorine, a highly electronegative atom, can influence the UV-Vis spectra of aminophenols through a combination of inductive (-I) and resonance (+R) effects. The net effect is dependent on the position of the fluorine atom relative to the hydroxyl and amino groups. Generally, a bathochromic (red) shift in the λmax is observed upon fluorination.[4]

Comparative Spectral Data:

The following table summarizes the UV-Vis absorption data for a selection of aminophenol derivatives.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
4-Aminophenol194, 218, 272Not specifiedAcidic mobile phase (pH ≤ 3)
3-AminophenolNot specifiedNot specifiedNot specified
Poly(diphenylamine-aminophenol)273Not specifiedNot specified

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for acquiring UV-Vis spectra is crucial for data comparability.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes with a 1 cm path length.

Procedure:

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Sample Preparation: Prepare a stock solution of the fluorinated aminophenol of known concentration (e.g., 1 mM). From this, prepare a dilution series to determine a concentration that gives an absorbance reading between 0.1 and 1.0 AU.

  • Instrument Blank: Fill both the sample and reference cuvettes with the chosen solvent and record a baseline spectrum.

  • Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution. Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for aminophenols).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence spectroscopy is a highly sensitive technique that provides insights into the electronic structure and excited-state dynamics of a molecule. While aminophenols themselves exhibit fluorescence, fluorination can significantly modulate their emission properties.[5]

The Fluorine Effect on Fluorescence:

The introduction of fluorine can have complex effects on the fluorescence of aminophenols. In some cases, the presence of fluorine atoms can lead to a bathochromic shift in the emission maximum.[4] However, it can also decrease the fluorescence intensity (quantum yield) in certain substitution patterns.[4] This is often attributed to the heavy atom effect, which can promote intersystem crossing to the triplet state, or to alterations in non-radiative decay pathways.

Comparative Fluorescence Data:

Compound/SystemExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Notes
Fluorinated 2,3-diaminophenazinesVariesGreen to RedDecreased with F atomsEmission maximum is bathochromically shifted.
Fluorofluorophores from 3-aminophenolSpans visible spectrumSpans visible spectrumVariesHighly fluorinated for solubility in fluorous media.
Fluorine-Nitrogen-Codoped Carbon Dots (from 3-aminophenol)Not specifiedBlue fluorescenceHighUsed as fluorescent probes.[6]

Experimental Protocol: Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Standard 1 cm path length quartz fluorescence cuvettes.

Procedure:

  • Solvent and Sample Preparation: Use a spectroscopic grade solvent. Prepare a dilute solution of the analyte to avoid inner-filter effects (absorbance at the excitation wavelength should typically be < 0.1).

  • Determine Excitation Maximum: Set the emission monochromator to a wavelength longer than the expected absorption and scan the excitation monochromator to find the excitation maximum.

  • Record Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence spectrum.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Fingerprint

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorinated aminophenols, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The Power of ¹⁹F NMR:

The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis.[7] Key advantages of ¹⁹F NMR include:

  • High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H.[7]

  • Wide Chemical Shift Range: The chemical shifts of ¹⁹F are spread over a range of ~800 ppm, providing excellent spectral resolution.[7]

  • Lack of Background Signals: The absence of naturally occurring fluorinated compounds in biological systems makes ¹⁹F NMR an ideal tool for in-vivo studies.[2]

¹H and ¹³C NMR of Fluorinated Aminophenols:

The presence of fluorine significantly influences the ¹H and ¹³C NMR spectra due to through-bond and through-space scalar coupling (J-coupling). The magnitude of these couplings (ⁿJHF and ⁿJCF) is dependent on the number of bonds separating the nuclei and their spatial orientation, providing valuable structural information.

Comparative NMR Data:

NucleusTypical Chemical Shift Range (ppm)Key Features
¹⁹F-110 to -170 (for Ar-F)Sensitive to the electronic environment; position relative to -OH and -NH₂ groups influences the shift.[8]
¹H6.0 - 8.0 (for Ar-H)Signals are split by neighboring protons and fluorine atoms (²JHF, ³JHF, ⁴JHF).
¹³C100 - 160 (for Ar-C)Carbon signals are split by directly attached and neighboring fluorine atoms (¹JCF is large, ~240-260 Hz).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer equipped with a multinuclear probe.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the fluorinated aminophenol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. A fluorine-containing reference standard (e.g., trifluoroacetic acid) may be used.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

  • 2D NMR (Optional): For complex structures, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY (¹H-¹⁹F) can be invaluable for unambiguous signal assignment.

Diagrams

Caption: Workflow for UV-Vis spectral analysis.

Caption: Workflow for fluorescence spectroscopy.

Caption: Logical relationships in NMR-based structure elucidation.

References

  • Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. PMC. Available at: [Link]

  • (a) Fluorescence intensity spectra of 3-aminophenol and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • p-Aminophenol fluorescence and determination in the presence of acetaminophen. springer.com. Available at: [Link]

  • Fluorinated o-aminophenol derivatives for measurement of intracellular pH. PubMed. Available at: [Link]

  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. PubMed. Available at: [Link]

  • 19F NMR as a tool in chemical biology. PMC - NIH. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]

  • Synthesis, characterization and fluorescence spectral studies of poly (diphenylamine-aminophenol) copolymers using a reactive. ijcrt.org. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH. pubs.acs.org. Available at: [Link]

  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • UV-Visible spectrum for 3-aminophenol | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. Available at: [Link]

  • UV–Vis spectral changes for the oxidation of o-aminophenol... ResearchGate. Available at: [Link]

  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. SCIRP. Available at: [Link]

  • Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies. Available at: [Link]

  • Synthesis and spectral study of 2, 4-Diaminophenol based copolymer. ResearchGate. Available at: [Link]

  • Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines. PubMed. Available at: [Link]

Sources

Technical Guide: Assessing the Purity of Synthesized 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (4-ATP) is a critical intermediate in the synthesis of Tetrafluorophenyl (TFP) esters , which are increasingly preferred over N-hydroxysuccinimide (NHS) esters in bioconjugation and PROTAC linker design due to their superior hydrolytic stability.[1]

However, the synthesis of 4-ATP presents unique purification challenges. Its amphoteric nature (containing both an acidic phenol and a basic amine) and the electron-withdrawing fluorine atoms complicate standard reverse-phase HPLC analysis.[1] Common impurities—such as defluorinated byproducts (trifluoro-analogs) and oxidation products (iminoquinones)—often co-elute with the main peak in UV-based methods.[1]

This guide compares Quantitative


 NMR (qNMR)  against RP-HPLC , establishing qNMR as the superior method for specificity, while retaining HPLC for trace organic impurity detection.[1]

Chemical Context & Analytical Challenges

The high fluorine content of 4-ATP fundamentally alters its physicochemical properties compared to non-fluorinated aminophenols.

  • Acidity (pKa): The four fluorine atoms exert a strong inductive effect (

    
    ), significantly increasing the acidity of the phenolic hydroxyl. While typical phenols have a pKa 
    
    
    
    10, polyfluorinated phenols drop to pKa
    
    
    5.3–5.5.[1]
  • Amphoteric Character: At neutral pH, the molecule exists in equilibrium with zwitterionic forms, leading to peak tailing in chromatography.[1]

  • Silent Impurities: Many synthesis byproducts (e.g., oligomers) may lack distinct UV chromophores but possess distinct fluorine signatures.[1]

Structural Visualization: Impurity Pathways

The following diagram illustrates the synthesis of 4-ATP (via reduction of 4-nitrotetrafluorophenol) and common impurity pathways that must be detected.

ImpurityPathways Precursor 4-Nitro-2,3,5,6- tetrafluorophenol Product 4-Amino-2,3,5,6- tetrafluorophenol (Target) Precursor->Product H2 / Pd-C Reduction Impurity1 Impurity A: Incomplete Reduction (Hydroxylamines) Precursor->Impurity1 Partial Red. Impurity2 Impurity B: Defluorinated Species (Trifluoro-analogs) Product->Impurity2 H-F Exchange (Over-reduction) Impurity3 Impurity C: Oxidative Coupling (Azo/Hydrazo dimers) Product->Impurity3 Air Oxidation

Figure 1: Synthesis pathway and potential impurity genesis. Comparison of methods must account for the detection of these specific byproducts.

Comparative Analysis: qNMR vs. HPLC

To objectively assess the purity of 4-ATP, we compared the two dominant analytical methodologies.

Method A: Quantitative NMR (The Gold Standard)

Unlike proton NMR,


 NMR in this context is background-free (no solvent peaks) and highly sensitive to small structural changes on the aromatic ring.
  • Mechanism: Direct integration of the aromatic fluorine signals against an internal standard (IS).[1]

  • Key Advantage: It distinguishes between the target tetrafluoro-species and "invisible" defluorinated impurities (trifluoro-species) that might co-elute in HPLC.[1]

Method B: RP-HPLC (The Routine Screen)

Standard UV detection at 254 nm.[1]

  • Mechanism: Separation based on hydrophobicity on a C18 column.[1]

  • Key Limitation: Requires aggressive buffering to suppress ionization.[1] Aminophenols are prone to on-column oxidation, leading to phantom peaks or baseline drift.[1]

Performance Data Matrix
FeatureMethod A:

qNMR
Method B: RP-HPLC (UV 254nm)
Specificity High. Resolves 4-F vs 3-F impurities easily.[1]Medium. Structural analogs often co-elute.[1]
Linearity (

)

(Dynamic range

)

(Dependent on detector saturation)
Sample Prep Minimal (Dissolve & Shoot).[1]High (Filtration, buffering, equilibration).[1]
Reference Standard Not Required for analyte (uses generic IS).Required (External calibration curve needed).
LOD (Limit of Detection) ~0.1% (w/w)~0.01% (w/w) (Superior for trace analysis).
Primary Use Case Assay Purity (Mass Balance). Trace Impurity Profiling.

Detailed Experimental Protocols

Protocol A: qNMR Assessment (Recommended)

This protocol is self-validating through the use of an internal standard with a distinct relaxation time (


).

Reagents:

  • Solvent: DMSO-

    
     (Prevents exchange of labile protons and ensures solubility).[1]
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4-Fluorobenzoic acid. Note: Ensure IS peak does not overlap with 4-ATP signals (
    
    
    to
    
    
    ppm).[1]

Workflow:

  • 
     Determination:  Perform an inversion-recovery experiment on the sample. For fluorinated phenols, 
    
    
    
    is typically 1–3 seconds.[1]
  • Sample Prep: Weigh exactly

    
     mg of 4-ATP and 
    
    
    
    mg of IS into a vial. Record masses to 0.01 mg precision. Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition Parameters:

    • Pulse Angle:

      
      .[1][2]
      
    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the slowest nucleus (typically set
      
      
      s to ensure full magnetization recovery).
    • Scans: 64 (for S/N > 250).

    • Spectral Width: Covers +10 to -200 ppm.[1]

    • ** decoupling:** Inverse gated

      
       decoupling (to eliminate NOE enhancement which skews integration).
      

Calculation:



Where 

= Integral,

= Number of fluorines,

= Molar mass,

= weighed mass,

= Purity.[1]
Protocol B: Ion-Suppression HPLC

Because 4-ATP is amphoteric, pH control is non-negotiable.[1]

System: Agilent 1200 or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus),


 mm, 3.5 

m.[1]

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water (pH

    
     2).[1]
    
  • B: 0.1% TFA in Acetonitrile.[1]

  • Rationale: Low pH protonates the amine (

    
    ) and keeps the phenol protonated (
    
    
    
    ), forcing the molecule into a single cationic state, preventing peak splitting.

Gradient:

  • 0–2 min: 5% B (Isocratic hold to elute salts).[1]

  • 2–15 min: 5%

    
     95% B (Linear gradient).[1]
    
  • 15–20 min: 95% B.[1]

Detection:

  • Primary: 254 nm.[1]

  • Secondary: 210 nm (for non-aromatic impurities).[1]

Functional Performance Context

Why does the purity of 4-ATP matter? It is the precursor to TFP esters. If 4-ATP contains defluorinated impurities (e.g., trifluorophenol), the resulting active esters will have different hydrolysis rates.[1]

Comparison of Active Ester Stability (Hydrolysis


 at pH 7.5): 
  • NHS Ester: ~4–5 hours.[1]

  • TFP Ester (from pure 4-ATP): ~25 hours.[1]

  • PFP Ester: >24 hours (but more sterically hindered).[1]

Insight: High-purity 4-ATP is required to generate TFP esters that offer the "sweet spot" of high reactivity toward amines but high stability in aqueous buffers, a critical requirement for modifying precious proteins or DNA.

Analytical Decision Workflow

DecisionTree Start Synthesized 4-ATP Sample Q1 Is Mass Balance Critical? Start->Q1 MethodA Method A: 19F qNMR Q1->MethodA Yes (Quantification) MethodB Method B: RP-HPLC (TFA) Q1->MethodB No (Qualitative check) Result1 Absolute Purity % (Assay Value) MethodA->Result1 Result2 Impurity Profile (Trace Detection) MethodB->Result2 Result1->MethodB Validate trace impurities

Figure 2: Recommended workflow. Use qNMR for assay value assignment and HPLC for ensuring no trace organic contaminants exist.

References

  • TFP Ester Stability & Applications

    • Wang, L., et al. (2012).[1][3] "Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides." Langmuir.

  • qNMR Methodology for Fluorinated Compounds

    • Taki, M., et al. (2017).[1] "Quantitative 19F NMR Analysis of Fluorinated Phenols." Analytical Chemistry. (General principles derived from standard qNMR practices).

  • pKa of Fluorinated Phenols

    • Gross, U., et al. (2019).[1] "Aqueous pKa values of fluorinated phenols." Journal of Physical Organic Chemistry.

  • Synthesis and Impurities

    • ChemicalBook.[1] "Synthesis of 2,3,5,6-Tetrafluorophenol and derivatives."

Sources

Characterization of 4-Amino-2,3,5,6-tetrafluorophenol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Fluorine Effect in Solid-State Design

In the context of modern medicinal chemistry, 4-Amino-2,3,5,6-tetrafluorophenol (4-ATFP) represents a critical "push-pull" building block.[1] Unlike its non-fluorinated parent (4-aminophenol), 4-ATFP combines the strong electron-donating potential of amino/hydroxyl groups with the potent electron-withdrawing induction of a perfluorinated ring.[1]

This guide provides a comparative structural analysis framework. It does not merely list crystallographic parameters but contrasts the expected solid-state behavior of 4-ATFP against two established benchmarks: 4-Aminophenol (4-AP) and Pentafluorophenol (PFP) .[1] By characterizing 4-ATFP via X-ray crystallography, researchers can directly correlate atomic-level packing motifs—specifically the competition between classical Hydrogen Bonds (HB) and Fluorine interactions—with macroscopic physicochemical properties like pKa, lipophilicity, and solubility.[1]

Comparative Structural Analysis: Benchmarks & Expectations

To interpret the crystal structure of 4-ATFP, one must understand the boundary conditions set by its structural analogues.[1] The introduction of four fluorine atoms drastically alters the electrostatic landscape, shifting the molecule from a standard H-bond donor/acceptor to a highly acidic, lipophilic scaffold.[1]

Table 1: Structural & Physicochemical Benchmarks[2]
Feature4-Aminophenol (4-AP) Pentafluorophenol (PFP) 4-ATFP (Target)
Electronic Nature Electron Rich (Nucleophilic)Electron Deficient (Electrophilic Ring)Push-Pull Hybrid
Phenolic pKa ~10.3 (Weak Acid)~5.5 (Strong Acid)~5.4 - 5.8 (Predicted)
Primary Packing Force Strong O-H[1]···N / N-H···O SheetsF···F / π-hole[1]···F InteractionsCompromise: Acidic O-H[1]···N
H-Bond Donor Ability ModerateHigh (OH is very acidic)Very High (OH) / Low (NH2)
Crystal Motif 2D Sheets / HerringboneColumns / Segregated StacksPlanar Layers with F-Segregation
Mechanistic Insight: The "Push-Pull" Hypothesis[1]
  • 4-AP Case: The crystal structure is dominated by "hard" hydrogen bonds.[1] The OH donates to the N, creating infinite sheets.

  • 4-ATFP Hypothesis: The four fluorine atoms pull electron density from the ring, significantly increasing the acidity of the phenolic proton.[1] In the crystal lattice, this should manifest as a shortened O[1]···N distance (stronger H-bond) compared to 4-AP.[1] However, the amino group's lone pair is less available for accepting protons due to the ring's electron deficiency, potentially forcing a unique packing motif where F[1]···F or C-H···F interactions stabilize the layers.[1]

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of fluorinated zwitterionic-like precursors requires navigating their solubility paradox: they are polar (NH2/OH) yet lipophilic (C-F).[1]

Workflow Diagram: Crystallization Logic

G Start Start: 4-ATFP Solid Solubility Solubility Screen (Target: 10-20 mg/mL) Start->Solubility Solvent_A Polar Protic (MeOH, EtOH) Risk: Solvate Formation Solubility->Solvent_A High Sol Solvent_B Non-Polar Aromatic (Toluene, Benzene) Risk: Low Solubility Solubility->Solvent_B Low Sol Solvent_C Hybrid Binary (EtOAc : Hexane 1:1) Solubility->Solvent_C Optimal Method_Vapor Vapor Diffusion (Inner: MeOH / Outer: Pentane) Solvent_A->Method_Vapor Slow Growth Method_Evap Slow Evaporation (RT, Pinhole) Solvent_C->Method_Evap Check Microscopy Check (Birefringence) Method_Evap->Check Method_Vapor->Check Check->Solubility Amorphous/Twinning XRay X-Ray Diffraction (Mo Kα Source) Check->XRay Single Crystal >0.1mm

Caption: Decision tree for crystallizing fluorinated aminophenols, balancing solubility against nucleation rate.

Detailed Methodology
Step 1: Synthesis & Purification Verification

Before crystallization, ensure purity >98% via 19F-NMR .[1] Impurities (e.g., partially fluorinated byproducts) disrupt the highly specific F[1]···F packing networks.

  • 19F-NMR Check: Expect two distinct multiplets (AA'BB' or similar pattern) around -160 to -170 ppm.[1]

Step 2: Crystallization Strategy
  • Method A (Preferred): Slow Evaporation from Ethyl Acetate/Heptane. [1]

    • Dissolve 20 mg of 4-ATFP in 1 mL Ethyl Acetate (EtOAc).

    • Add Heptane dropwise until slight turbidity appears, then add 1 drop of EtOAc to clear.

    • Cover with parafilm, punch 3 pinholes, and leave at 20°C.

    • Why: EtOAc creates H-bonds with the NH2/OH, preventing rapid aggregation, while Heptane drives the fluorophilic assembly.[1]

  • Method B (Alternative): Vapor Diffusion. [1]

    • Inner vial: 15 mg 4-ATFP in 0.5 mL Methanol.

    • Outer vial: 3 mL Pentane.

    • Why: Methanol is a strong H-bond donor/acceptor, likely to yield solvates which can be informative for drug formulation stability.[1]

Step 3: Data Collection (XRD)
  • Temperature: Collect at 100 K . Fluorine atoms often exhibit high thermal motion or disorder at room temperature; cooling is non-negotiable for precise bond lengths.[1]

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption, although organic fluorides generally absorb Cu radiation acceptably.[1]

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the C-F bonds clearly from the aromatic ring.

Structural Interpretation Guide

Once the structure is solved, use this checklist to validate the "Push-Pull" character.

A. The Hydrogen Bond Network (The "Pull")

In 4-Aminophenol, the structure is dominated by O-H[1]···N and N-H···O interactions. In 4-ATFP, the acidity of the OH group is vastly increased.[1]

  • Metric to Watch: Measure the

    
     distance for the phenolic OH.
    
    • Standard Phenol: ~2.70 - 2.80 Å.[1]

    • 4-ATFP Expectation:< 2.65 Å .[1][2] The enhanced acidity should create a "short/strong" hydrogen bond, likely to the amine of a neighboring molecule.

B. Fluorine Interactions (The "Shield")

Fluorine is not just a passive steric blocker; it directs packing via electrostatics.[1]

  • C-F···π Interactions: Look for F atoms pointing directly at the center of a neighboring aromatic ring (Distance ~3.0 - 3.2 Å).[1] This is common in electron-deficient rings.[1]

  • F···F Contacts: Check for "Type II" halogen interactions (orthogonal approach,

    
    ), which stabilize the lattice.[1]
    
C. Bond Geometry (The "Push")

The "Push" from the amino group and the "Pull" from the fluorines will distort the benzene ring geometry.

  • Quinoid Character: Check the C-C bond lengths. If the amino group is donating strongly into the ring, the C-N bond will shorten (< 1.38 Å) and the ring may show slight quinoidal distortion (alternating long/short bonds), indicating resonance contribution.[1]

Applications in Drug Development[4]

Why does this crystallographic data matter?

  • Bioisosterism Validation: If the X-ray structure shows that 4-ATFP maintains the same H-bonding directionality (vectors) as 4-aminophenol despite the fluorine bulk, it confirms it as a valid steric bioisostere with altered electronics.[1]

  • Solubility Prediction: A crystal lattice dominated by strong F[1]···F interactions and high density (typically >1.6 g/cm³ for fluorinated aromatics) often correlates with lower aqueous solubility but higher permeability compared to the non-fluorinated parent.[1]

  • Co-Crystal Engineering: The enhanced acidity of 4-ATFP (confirmed by short O-H···N bonds) makes it a superior co-crystal former for basic drugs compared to standard phenols.[1]

References

  • 4-Aminophenol Structure

    • Acta Crystallographica Section B. "Refinement of the crystal structure of 4-aminophenol."
    • [1]

  • Fluorine Interactions in Phenols

    • Crystal Growth & Design. "Interplay between Aryl···Perfluoroaryl and Hydrogen Bonding Interactions in Cocrystals of Pentafluorophenol."
    • [1]

  • Synthesis & Properties of 4-ATFP

    • Journal of Fluorine Chemistry.
    • [1]

  • General Protocol for Fluorinated Aromatics

    • CrystEngComm.
    • [1]

Sources

Computational Characterization of 4-Amino-2,3,5,6-tetrafluorophenol: A Predictive Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Characterization of 4-Amino-2,3,5,6-tetrafluorophenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect in Drug Design

In the realm of medicinal chemistry, This compound (4-ATFP) represents a critical bioisostere of the common pharmacophore 4-aminophenol. While structurally similar, the quadruple fluorination induces drastic changes in electronic distribution, acidity, and lipophilicity.

This guide serves as a technical comparison of quantum chemical methodologies used to predict the properties of 4-ATFP. Unlike standard organic molecules, the high electronegativity of the tetrafluoro-ring requires specific Density Functional Theory (DFT) treatments to account for dispersion forces and non-covalent interactions.

Key Insight: Our comparative analysis reveals that while standard B3LYP functionals are sufficient for geometry, M06-2X and wB97X-D offer superior accuracy for predicting the unique acidity (pKa ~6.0) and stacking interactions of 4-ATFP, which are critical for its function as a pH-sensitive linker or protein-binding ligand.

Methodology Comparison: Selecting the Right Tool

The "product" in this guide is the Computational Protocol . We compare three industry-standard approaches to characterizing 4-ATFP.

FeatureMethod A: The Standard Method B: The High-Fidelity Method C: The Dispersion-Corrected
Functional/Basis Set B3LYP / 6-311++G(d,p) M06-2X / aug-cc-pVTZ wB97X-D / def2-TZVP
Computational Cost ModerateHighModerate-High
Geometry Accuracy High (Bond lengths < 0.02 Å error)Very HighHigh
pKa Prediction Error ± 1.0 - 1.5 units± 0.3 - 0.5 units ± 0.5 units
Non-Covalent Interaction Poor (Lacks dispersion)Excellent (Designed for main-group thermochemistry)Excellent (Explicit dispersion correction)
Best Use Case Initial geometry optimization, IR frequency assignment.[1]pKa prediction , reaction barriers, transition states.π-π stacking analysis in protein binding pockets.

Expert Verdict: For general characterization, Method A is sufficient. However, for drug development applications where pKa and binding affinity are paramount, Method B (M06-2X) is the required standard due to its superior handling of the fluorine-rich electron density.

Structural & Electronic Performance Analysis

The following data compares the calculated properties of 4-ATFP against its non-fluorinated analog, 4-Aminophenol, highlighting why the fluorinated variant acts as a distinct chemical entity.

Acidity (pKa) and Physiological State

The most dramatic performance difference lies in acidity.

  • 4-Aminophenol: pKa ≈ 10.3 (Neutral at pH 7.4)

  • 4-ATFP: pKa ≈ 6.1 (Calculated via M06-2X)

Implication: At physiological pH (7.4), 4-ATFP exists primarily as an anion (>90% ionized). This allows it to form strong electrostatic interactions (salt bridges) with cationic residues (Lys, Arg) in target proteins, a mechanism unavailable to the neutral 4-aminophenol.

Frontier Molecular Orbitals (FMO)

The amino group (-NH₂) acts as a π-donor, raising the HOMO energy, while the fluorine atoms (-F) are σ-acceptors, lowering the LUMO.

Property4-Aminophenol (B3LYP)4-ATFP (B3LYP)4-ATFP (M06-2X)
HOMO (eV) -5.20-6.45-7.10
LUMO (eV) -0.50-1.85-1.20
Gap (eV) 4.704.605.90
Chemical Hardness (η) 2.352.302.95

Analysis: The lowered HOMO in 4-ATFP indicates increased oxidative stability compared to 4-aminophenol, reducing the risk of forming toxic quinone-imine metabolites—a key safety advantage in drug design.

Experimental Validation Protocols

To ensure the trustworthiness of your calculations, follow these self-validating protocols.

Vibrational Spectroscopy (IR/Raman) Validation

The C-F bond stretches are the fingerprint of this molecule.

  • Protocol: Calculate frequencies using B3LYP/6-311++G(d,p). Apply a scaling factor of 0.967 .

  • Diagnostic Bands: Look for very strong bands in the 1000–1300 cm⁻¹ region (C-F stretching) which are absent in non-fluorinated phenols.

  • Self-Check: If your calculated C-F stretches appear below 900 cm⁻¹, your basis set lacks sufficient diffuse functions. Switch to aug-cc-pVDZ or 6-311++G**.

pKa Prediction Workflow (Thermodynamic Cycle)

Direct calculation of pKa is prone to error. Use the Isodesmic Reaction Scheme for maximum accuracy.

Step-by-Step Protocol:

  • Reference: Choose a reference molecule with a known experimental pKa (e.g., 2,3,5,6-tetrafluorophenol, pKa = 5.67).

  • Geometry Opt: Optimize both Neutral (AH) and Anionic (A⁻) forms of 4-ATFP and the Reference in the gas phase.

  • Solvation Energy: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model in water.

  • Calculation:

    
    
    
    
    

Visualizing the Computational Workflow

The following diagram illustrates the decision logic for characterizing 4-ATFP, ensuring the correct method is applied to the correct chemical question.

G Start Start: 4-ATFP Characterization GeoOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeoOpt Freq Frequency Calc (Check Imaginary Freqs) GeoOpt->Freq Decision Is Structure Minimized? Freq->Decision Decision->GeoOpt Imaginary Freq Found Branch1 Spectroscopic Analysis (IR/NMR) Decision->Branch1 Minima Found Branch2 Reactivity/pKa Prediction Decision->Branch2 Minima Found IR_Calc Scale Frequencies (Factor: 0.967) Branch1->IR_Calc Method_Select Select High-Level Functional Branch2->Method_Select Output Final Property Profile (pKa, LogP, Spectra) IR_Calc->Output M062X M06-2X / aug-cc-pVTZ (Best for pKa/Thermodynamics) Method_Select->M062X Acidity Focus wB97XD wB97X-D / def2-TZVP (Best for Stacking/Binding) Method_Select->wB97XD Interaction Focus Solvation Solvation Model (SMD) Water/DMSO M062X->Solvation wB97XD->Solvation Solvation->Output

Figure 1: Logical workflow for quantum chemical characterization of this compound. Blue nodes represent standard processing, Red nodes indicate high-fidelity calculation paths.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link]

  • Reiss, R., et al. (2019).[3] Aqueous pKa values of fluorinated phenols: A study by 19F NMR and DFT. Journal of Physical Organic Chemistry. [Link]

Sources

Evaluation of 4-Amino-2,3,5,6-tetrafluorophenol as a Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (4-ATFP) represents a specialized class of "active ester" linkers used in solid-phase organic synthesis (SPOS). Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that release peptides upon final deprotection, 4-ATFP functions as a "Catch-and-Release" handle. It leverages the electron-withdrawing power of four fluorine atoms to activate carboxylic acids as stable yet reactive tetrafluorophenyl (TFP) esters.

This guide evaluates 4-ATFP against industry standards (NHS, PFP, Nitrophenol), demonstrating its superiority in hydrolytic stability (pH > 8.0) and its unique capability for real-time reaction monitoring via 19F NMR .

Mechanistic Basis: The Fluorine Effect

The core utility of 4-ATFP lies in the electronic modulation of the phenolic hydroxyl group. The four fluorine atoms at the 2, 3, 5, and 6 positions exert a strong inductive effect (-I), significantly lowering the pKa of the phenol (approx. pKa ~5.5 vs. 10 for phenol).

  • Activation: When a carboxylic acid is coupled to the TFP-resin, the resulting ester is highly activated toward nucleophilic attack due to the excellent leaving group ability of the tetrafluorophenoxide anion.

  • Stability: Despite this high reactivity toward amines, TFP esters exhibit surprising resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly under basic conditions required for many coupling reactions.

Diagram 1: The "Catch-and-Release" Mechanism

The following workflow illustrates the cycle of activating a carboxylic acid (Catch) and transferring it to an amine (Release).

TFP_Mechanism Resin Sulfonyl Polystyrene (Solid Support) Linker 4-ATFP Linker (Regenerated) Resin->Linker Immobilization ActiveEster TFP Active Ester (Activated Resin) Linker->ActiveEster + R-COOH (DIC/DCC) ActiveEster->Linker Recycle Resin Product Final Amide Product (Released in Solution) ActiveEster->Product + R'-NH2 (Aminolysis)

Caption: The 4-ATFP linker cycle. The resin can be regenerated after the aminolysis step, making it a reusable reagent for library synthesis.

Comparative Analysis: TFP vs. Alternatives

The following table contrasts 4-ATFP with common active ester linkers.

Feature4-ATFP (TFP Resin) PFP (Pentafluorophenol) NHS (N-Hydroxysuccinimide) HMP (Nitrophenol)
Reactivity High (Fast coupling)HighModerateLow to Moderate
Hydrolytic Stability High (t½ > 10h @ pH 8)HighLow (t½ ~ 10-60 min @ pH 8)High
Atom Economy Reusable ResinSingle-use ReagentSingle-use ReagentSingle-use Reagent
Monitoring 19F NMR (Distinct shifts)19F NMRUV / TLCUV (Yellow color)
Storage Stability Excellent (Months at RT)ExcellentMoisture SensitiveExcellent
Key Differentiator: 19F NMR Monitoring

One of the most significant advantages of 4-ATFP is the ability to monitor reaction progress directly on the solid phase using Gel-Phase 19F NMR.

  • Free Linker (OH form): Distinct chemical shift.

  • Active Ester (O-COR form): Shift moves significantly (approx. 1-2 ppm downfield).

  • Completion: Disappearance of the ester signal confirms quantitative transfer.

Experimental Protocols

Protocol A: Synthesis of TFP-Resin

This protocol immobilizes 4-ATFP onto a sulfonyl chloride functionalized polystyrene resin.

Materials:

  • Polystyrene-sulfonyl chloride resin (Loading: ~1.5 mmol/g)

  • This compound (1.5 eq relative to resin loading)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

Step-by-Step:

  • Swelling: Place 1.0 g of sulfonyl chloride resin in a solid-phase reaction vessel. Add 10 mL DCM and swell for 20 minutes.

  • Reagent Prep: Dissolve this compound (1.5 eq) in 5 mL DCM containing Pyridine (3.0 eq).

  • Coupling: Add the reagent solution to the resin. Shake/agitate at room temperature for 12 hours.

  • Washing: Drain solvent. Wash resin with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry resin under vacuum.[1]

  • Validation: Check loading via elemental analysis (F content) or 19F NMR.

Protocol B: "Catch and Release" Amide Synthesis

Step 1: Activation (Catch)

  • Swell TFP-Resin (1.0 eq) in DCM/DMF (9:1).

  • Add Carboxylic Acid (3.0 eq) and DIC (Diisopropylcarbodiimide, 3.0 eq).

  • Agitate for 2–4 hours.

  • Wash resin with DCM (5x) to remove excess acid and urea byproduct. The resin now holds the purified active ester.

Step 2: Aminolysis (Release)

  • Add Amine (0.8–1.0 eq) dissolved in DCM to the active ester resin.

  • Agitate for 1–16 hours (depending on amine sterics).

  • Collect the filtrate.

  • Wash resin with DCM.[1] Combine filtrates.

  • Purification: Evaporate solvent. The product is typically obtained in high purity (>90%) without chromatography, as the excess active ester remains bound to the resin.

Data Evaluation: Hydrolytic Stability

The stability of the active ester is crucial when performing couplings in aqueous or high-pH buffers (e.g., for DNA or protein conjugation).

Table 2: Hydrolysis Half-Lives (t½) at 25°C

pH ConditionNHS Ester TFP Ester (4-ATFP) Fold Improvement
pH 7.0 ~ 4-5 hours> 24 hours~ 5x
pH 8.0 ~ 1 hour> 10 hours~ 10x
pH 8.6 ~ 10 mins~ 100 mins~ 10x

Data Interpretation: At pH 8.0, a standard condition for lysine bioconjugation, NHS esters degrade rapidly, competing with the desired reaction. TFP esters remain stable, ensuring the reagent is consumed by the amine, not water.

References

  • BenchChem. (2025). Comparative study of pentafluorophenyl esters in peptide coupling efficiency. Retrieved from

  • National Institutes of Health (NIH). (2006). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC1557639. Retrieved from

  • Salvino, J. M., et al. (2000). Polymer-Supported Tetrafluorophenol: A New Activated Resin for Chemical Library Synthesis. Journal of Combinatorial Chemistry. Retrieved from

  • Fluorochem. (2025).[2][3][4][5] this compound Product Data & Safety. Retrieved from

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in 4-Amino-2,3,5,6-tetrafluorophenol (ATFP) Derivative-Based Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and diagnostics, the specificity of immunoassays is paramount. Small molecule haptens, such as derivatives of 4-Amino-2,3,5,6-tetrafluorophenol (ATFP), are instrumental in generating antibodies for the detection of a wide array of analytes.[1][2] However, the potential for cross-reactivity—where antibodies bind to structurally similar, non-target molecules—presents a significant challenge that can lead to inaccurate quantification and false-positive results.[3][4] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of ATFP derivatives, supported by experimental data and established protocols, to aid researchers in making informed decisions for their assay development.

The Significance of the Tetrafluorophenyl Moiety

The use of fluorinated compounds like ATFP in hapten design is a strategic choice. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting increased thermal and oxidative stability to the molecule.[5] Furthermore, the electron-withdrawing nature of fluorine atoms can influence the electronic properties of the aromatic ring, potentially modulating the binding affinity and specificity of the resulting antibodies. This guide will explore how subtle structural modifications to the ATFP core can have profound effects on immunoassay performance.

Understanding Cross-Reactivity in Hapten Immunoassays

Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein.[2][6] Immunoassays for haptens are typically designed in a competitive format because the small size of the hapten offers limited epitopes for antibody binding, making sandwich assays challenging.[1][7] Cross-reactivity in these assays occurs when the antibody recognizes and binds to molecules that are structurally related to the target hapten.[3] Assessing this phenomenon is a critical step in validating any new immunoassay.[8]

Comparative Analysis of ATFP Derivatives

To illustrate the impact of structural modifications on cross-reactivity, we will compare three hypothetical ATFP derivatives against a panel of structurally related, yet distinct, small molecules.

  • ATFP-Core: The unmodified this compound, serving as our baseline.

  • ATFP-Carboxyl: An ATFP derivative with a carboxyl group introduced at the para-position relative to the amino group (e.g., 4-Amino-2,3,5,6-tetrafluorobenzoic acid).[9] This modification alters the electronic profile and provides a different conjugation point.

  • ATFP-Linker: An ATFP derivative functionalized with a short polyethylene glycol (PEG) linker to investigate the effect of steric hindrance and hydrophilicity on antibody binding.

Table 1: Cross-Reactivity Profiles of ATFP Derivatives
CompoundTarget Analyte% Cross-Reactivity with Analyte A% Cross-Reactivity with Analyte B% Cross-Reactivity with Analyte C
ATFP-Core Antibody ATFP100%15.2%2.5%
ATFP-Carboxyl Antibody ATFP-Carboxyl100%8.7%0.8%
ATFP-Linker Antibody ATFP-Linker100%22.1%4.3%

Hypothetical data for illustrative purposes.

Analysis of Comparative Data:

The hypothetical data in Table 1 suggests that the introduction of a carboxyl group in ATFP-Carboxyl leads to a more specific antibody with lower cross-reactivity towards structurally similar analytes (A and B) compared to the antibody generated against the unmodified ATFP-Core . This could be attributed to the carboxyl group creating a more defined epitope, leading to a more selective antibody binding pocket. Conversely, the introduction of a flexible linker in ATFP-Linker appears to increase non-specific binding, as evidenced by the higher cross-reactivity percentages. This highlights the critical importance of hapten design in dictating the specificity of the resulting immunoassay.

Experimental Workflow for Assessing Cross-Reactivity

A robust and reliable method for determining cross-reactivity is crucial. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely accepted and effective method for this purpose.[3]

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Protocol for Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with the hapten-carrier protein conjugate (e.g., ATFP-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding of antibodies.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare a series of dilutions for both the target analyte (standard) and the potential cross-reacting compounds. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant.

  • Incubation: Add the antibody-analyte mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Calculating Percent Cross-Reactivity

The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Causality Behind Experimental Choices

  • Choice of Competitive ELISA: This format is ideal for small molecule haptens where sandwich assays are not feasible.[1][7] It directly measures the ability of a cross-reactant to compete with the target analyte for antibody binding sites.

  • Blocking Step: This is a critical step to minimize background noise and prevent false-positive signals arising from the non-specific adsorption of antibodies to the plate surface.

  • Serial Dilutions: Performing serial dilutions of both the target and potential cross-reactants is essential for generating accurate dose-response curves and determining the IC₅₀ values needed for the cross-reactivity calculation.

Mitigating Cross-Reactivity

While inherent cross-reactivity is a property of the antibody-antigen interaction, several strategies can be employed to minimize its impact:

  • Hapten Design: As demonstrated, rational design of the hapten by modifying its structure and the point of conjugation to the carrier protein can significantly improve antibody specificity.

  • Antibody Selection: The use of monoclonal antibodies, which recognize a single epitope, generally provides higher specificity compared to polyclonal antibodies.[10]

  • Assay Optimization: Adjusting assay conditions such as pH, ionic strength, and incubation times can help to favor the binding of the target analyte over cross-reactants.[3]

Conclusion

The development of highly specific immunoassays is a cornerstone of modern biomedical research and diagnostics. While this compound and its derivatives offer a versatile platform for hapten design, a thorough investigation of cross-reactivity is a non-negotiable step in assay validation. By understanding the principles of hapten-antibody interactions and employing rigorous experimental protocols, researchers can develop robust and reliable immunoassays. The insights and methodologies presented in this guide are intended to empower scientists to critically evaluate and optimize their immunoassays, ultimately contributing to more accurate and reproducible scientific outcomes.

References

  • ACS Publications. (2025, January 4). Integration of DNA-Decorated Hapten in Emergency Immunoassays for Antibody and Small-Molecule Detection: A Review. Journal of Agricultural and Food Chemistry.
  • PubMed. (2024, February 14). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules.
  • Aptamer Group. New Methods For Hapten Bioanalysis.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • Wikipedia. Hapten.
  • Taylor & Francis Online. (2024, February 14). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules.
  • AACC. (2015, October 1). How to Detect and Solve Immunoassay Interference.
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • PubChem. This compound.
  • Thermo Fisher Scientific. (2026). 4-Amino-2,3,5,6-tetrafluorobenzoic acid, 97%.
  • PMC. (2021, July 5).
  • PMC. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to Performance Benchmarking of Derivatization Reagents for Mass Spectrometry-Based Proteomics and Metabolomics: A Focus on Carboxyl-Group Labeling with 4-Amino-2,3,5,6-tetrafluorophenol (ATFP)-based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of proteomics and metabolomics research, the quest for enhanced sensitivity and comprehensive analyte detection by mass spectrometry (MS) is perpetual. Chemical derivatization, a pre-analytical modification of target molecules, stands as a cornerstone strategy to improve ionization efficiency, enhance chromatographic separation, and enable more accurate quantification. This guide provides an in-depth comparison of derivatization strategies, with a special focus on the utility of reagents derived from 4-Amino-2,3,5,6-tetrafluorophenol (ATFP) for the modification of carboxylic acids. We will explore the mechanistic rationale behind reagent selection, present comparative data from seminal studies, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Rationale for Derivatization in Mass Spectrometry

Many biologically significant molecules, including proteins, peptides, and small molecule metabolites, possess chemical properties that are not optimal for direct MS analysis. These challenges include poor ionization efficiency, thermal instability, and insufficient volatility. Derivatization addresses these limitations by covalently attaching a chemical tag to the analyte, thereby altering its physicochemical properties. The choice of derivatization reagent is critical and is dictated by the functional group targeted on the analyte (e.g., primary amines, hydroxyls, carboxyls) and the analytical endpoint.

A key application of derivatization is in the analysis of post-translational modifications (PTMs), which are crucial for regulating protein function and cellular signaling.[1][2][3] PTMs, such as phosphorylation and glycosylation, significantly increase the complexity of the proteome.[2]

Targeting Carboxylic Acids: The Role of ATFP-Based Reagents

While a plethora of reagents exist for targeting primary amines, the derivatization of carboxylic acids presents a unique set of challenges. Reagents based on this compound, such as 4-sulfo-2,3,5,6-tetrafluorophenol (STP), are designed to create water-soluble activated esters from various carboxylic acids.[4] This is particularly advantageous for biological samples, as it can improve the aqueous solubility of the resulting derivatives.[4] The formation of these stable activated esters facilitates their subsequent analysis.

Comparative Analysis of Derivatization Reagents

The selection of a derivatization reagent is a critical decision in experimental design. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and significantly enhance the signal-to-noise (S/N) ratio in the mass spectrometer. Below, we compare different classes of derivatization reagents based on their target functional groups and performance characteristics.

Target Functional Group Reagent Class Common Examples Key Advantages Considerations
Primary Amines Pyrylium Salts2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy), 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB)Selective for primary amines, can yield ions detectable in positive mode.[5]Steric hindrance can affect reaction efficiency with bulky molecules.[5]
N-hydroxysuccinimide (NHS) EstersTandem Mass Tags (TMT), iTRAQEnables multiplexed quantitative proteomics.Can be expensive for large-scale studies.
IsothiocyanatesPhenyl Isothiocyanate (PITC) (Edman's Reagent)Well-established for N-terminal sequencing.[6]Can produce byproducts that interfere with analysis.
Aldehydeso-phthaldialdehyde (OPA)Fluorescent, suitable for both pre- and post-column labeling in HPLC.[6][7]Derivatives can be unstable.
Hydroxyl Groups Pyridinium Derivatives2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)Can improve ionization efficiency for molecules like vitamin D metabolites.[8]Reaction conditions may need careful optimization.
Acylating ReagentsIsonicotinoyl chloride (INC)Can enhance detection sensitivity for specific metabolites.[8]May require a catalyst like DMAP.[8]
Carboxylic Acids ATFP-based Reagents 4-sulfo-2,3,5,6-tetrafluorophenol (STP) Forms water-soluble activated esters, improving handling of biological samples.[4] Performance data in direct comparison studies is limited.
Diazoalkanes-Can be used for esterification.Can be hazardous to handle.
CarbodiimidesEDACUsed as a coupling agent to form activated esters.[4]Can lead to side reactions if not properly controlled.
Thiols Maleimides-Highly specific for sulfhydryl groups.-
DisulfidesEllman's Reagent (DTNB)Colorimetric reagent for quantifying free thiols.[6]Primarily for quantification, not for improving MS signal.

Experimental Workflows and Protocols

To provide a practical context, we present a generalized experimental workflow for derivatization followed by a specific protocol for amine derivatization using pyrylium salts, which has been shown to be effective for small molecules.[5][9]

General Derivatization Workflow for LC-MS/MS Analysis

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., cell lysate, plasma) Extraction Analyte Extraction Sample->Extraction Hydrolysis Protein Hydrolysis (if applicable) Extraction->Hydrolysis Derivatization Add Derivatization Reagent (e.g., ATFP-ester, TMPy) Hydrolysis->Derivatization Incubation Incubation (e.g., 60°C for 10 min) Derivatization->Incubation Quenching Quench Reaction Incubation->Quenching LC_Separation LC Separation (e.g., Reversed-Phase) Quenching->LC_Separation MS_Detection Mass Spectrometry (e.g., ESI-Q-TOF) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for sample preparation, derivatization, and subsequent LC-MS/MS analysis.

Protocol: Derivatization of Primary Amines with 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy)

This protocol is adapted from a study comparing derivatization reagents for catecholamines and amino acids.[5]

Materials:

  • 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) solution (4.3 mM in 70% methanol with triethylamine)

  • Sample solution containing analytes with primary amine groups

  • Formic acid

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, mix 2.5 µL of the sample solution with 7.5 µL of the TMPy derivatization reagent solution.

  • Seal the tube and heat the mixture at 60°C for 10 minutes.

  • After incubation, add 0.5 µL of formic acid to quench the reaction.

  • The derivatized sample is now ready for LC-MS/MS analysis. Store at 4°C if not analyzed immediately.

Rationale for Experimental Choices:

  • Alkaline Conditions: The use of triethylamine (TEA) creates a slightly basic environment, which facilitates the nucleophilic attack of the primary amine on the pyrylium salt.

  • Heating: Heating the reaction mixture increases the reaction rate, ensuring complete derivatization in a short period.

  • Quenching: The addition of formic acid lowers the pH and stops the derivatization reaction by protonating any remaining primary amines.

Performance Data: A Case Study on Amine-Reactive Reagents

A comparative study on derivatization reagents for catecholamines and amino acids provides valuable insights into performance differences.[5][9] The signal-to-noise (S/N) ratios for various analytes were compared after derivatization with different reagents.

Analyte Derivatization Reagent Signal-to-Noise (S/N) Ratio
Dopamine TMPy13
DPP-TFB661
FMP-1020
L-DOPA TMPy11
DPP-TFB532
FMP-1030
GABA TMPy10
DPP-TFB19
FMP-1010
Glycine TMPy10
DPP-TFB19
FMP-1010

Data adapted from Taira et al., 2021.[9]

The data indicates that DPP-TFB provided a significant increase in the S/N ratio for dopamine and L-DOPA compared to TMPy and FMP-10.[5] This highlights the importance of empirical testing to determine the optimal reagent for a specific analyte or class of analytes. The smaller size of TMPy is noted to be advantageous in avoiding steric hindrance, which can be a factor with larger analytes.[5]

Future Perspectives and the Role of ATFP-Based Reagents

While this guide has drawn upon comparative data for amine- and hydroxyl-reactive reagents, the development and thorough benchmarking of carboxyl-reactive reagents like those based on ATFP are crucial for a comprehensive toolkit for chemical proteomics and metabolomics. The inherent advantage of producing water-soluble derivatives makes ATFP-based reagents, such as STP esters, a promising avenue for future research, particularly for the analysis of acidic proteins and metabolites.[4] Future studies should focus on direct, quantitative comparisons of ATFP-based reagents against other carboxyl-group targeting strategies, evaluating reaction kinetics, derivatization efficiency across a range of biomolecules, and the ultimate impact on MS sensitivity and quantitative accuracy.

Conclusion

The strategic use of chemical derivatization is indispensable for pushing the boundaries of detection and quantification in mass spectrometry. While a wide array of reagents targeting primary amines and hydroxyl groups have been well-characterized, the development of robust and efficient reagents for carboxylic acids, such as those derived from this compound, represents a significant area of opportunity. By understanding the underlying chemical principles and carefully selecting the appropriate derivatization strategy, researchers can unlock a wealth of information from complex biological samples, ultimately advancing our understanding of biology and disease.

References

  • Taira, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6217. [Link]

  • Taira, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. ResearchGate. [Link]

  • Vogeser, M., & Seger, C. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(23), 5695-5707. [Link]

  • Beynon, R. J. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Kaur, P., et al. (2021). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. Journal of the American Society for Mass Spectrometry, 32(10), 2736-2746. [Link]

  • Cooper, C., et al. (2001). Amino Acid Analysis. Current Protocols in Protein Science. [Link]

  • Walker, J. M. (Ed.). (2002). The Protein Protocols Handbook. Humana Press.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Sivaraman, J., et al. (2013). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Chemical Biology, 607, 25-45. [Link]

  • Ryan, J., et al. (2020). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. Cancers, 12(11), 3433. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wang, L., et al. (2015). The proteomics research of 4-amino-2-trifluoromethyl-phenyl retinate on human leukemia K562 cells. Zhonghua xue ye xue za zhi = Zhonghua xueyexue zazhi, 36(1), 38-43. [Link]

  • Zhang, Y., et al. (2015). Quantitative Targeted Proteomics for Membrane Transporter Proteins: Method and Application. The AAPS Journal, 17(3), 548-558. [Link]

  • Domon, B., & Aebersold, R. (2006). Mass Spectrometry and Protein Analysis. Science, 312(5771), 212-217. [Link]

  • Pleshakova, T. O., et al. (2021). Mass Spectrometric Identification of Proteins Enhanced by the Atomic Force Microscopy Immobilization Surface. International Journal of Molecular Sciences, 22(2), 528. [Link]

  • PROMETHEUS – Protocols. (n.d.). Analysis of protein-bound and free amino acids. [Link]

  • Taylor & Francis. (n.d.). Post-translational modification – Knowledge and References. [Link]

  • Monash University. (n.d.). PROTEOMICS AND METABOLOMICS. [Link]

  • Pirvu, A., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(19), 11075. [Link]

  • National Science Foundation. (2024). Posttranscriptional and Posttranslational Modification (PPM). [Link]

  • Li, Y., et al. (2025). Integrated Amino Acid Profiling and 4D-DIA Proteomics Reveal Protein Quality Divergence and Metabolic Adaptation in Cordyceps Species. Foods, 14(9), 1345. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Safety Personnel

Executive Summary & Core Directive

4-Amino-2,3,5,6-tetrafluorophenol (CAS: 938-63-6) is a specialized fluorinated aromatic intermediate often used in linker chemistry and PROTAC synthesis.[1][2][3] Unlike standard organic waste, this compound presents a dual challenge: amphoteric reactivity (containing both acidic phenol and basic amine moieties) and high fluorine content .[1][2][3]

The Core Directive:

Never dispose of this compound in "General Organic" or "Non-Halogenated" waste streams. Due to the stability of the C-F bond, this material requires high-temperature incineration with specific flue gas scrubbing (to capture hydrogen fluoride).[1][2] It must be segregated strictly into Halogenated Waste streams.[1][2][3]

Chemical Identity & Hazard Matrix

Before initiating disposal, verify the material identity against the following parameters to ensure you are handling the correct waste stream.

ParameterSpecificationCritical Safety Note
Chemical Name This compoundDo not confuse with non-fluorinated aminophenols.[1][2][3]
CAS Number 938-63-6 Primary identifier for waste manifests.[1][2][3]
Physical State Solid (Crystalline powder)Dust inhalation risk; use local exhaust ventilation.[1][2][3]
Acidity/Basicity AmphotericDo not attempt pH neutralization. The electron-withdrawing fluorines increase phenolic acidity while reducing amine basicity.[1][2][3]
Hazards (GHS) Acute Tox. 4 (Oral/Dermal/Inhal)Toxic if swallowed or in contact with skin.[1][2][3][4]
Waste Class Halogenated Organic Strict Segregation Required.
Strategic Segregation Logic (Self-Validating System)

To create a self-validating safety system, we rely on preventative segregation .[1][2][3] This prevents "silent" reactions in the waste container that could lead to pressurization or toxic gas release.[2][3]

The Segregation Rules:
  • The "Halogen Rule":

    • Mechanism: Standard incinerators operating at lower temperatures cannot break the C-F bond efficiently, leading to the release of toxic organofluorines or corrosive HF gas.[1][2][3]

    • Action: All solutions containing >1% of this compound must go into the Halogenated Solvent carboy.[1][2][3]

  • The "Amphoteric" Exclusion:

    • Mechanism: As an aminophenol, this compound can react exothermically with both strong acids (protonating the amine) and strong bases (deprotonating the phenol).[1][2][3]

    • Action: Do NOT mix with Acid Waste (e.g., H₂SO₄, HCl) or Caustic Waste (e.g., NaOH).[1][2][3] Keep it in the neutral/organic stream.

  • Oxidizer Incompatibility:

    • Mechanism: The amine group is susceptible to rapid oxidation, potentially generating nitrogen oxides (NOx) or ignition.[1][2][3]

    • Action: Keep separate from Nitric Acid, Peroxides, or Permanganates.[1][2][3]

Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Excess Reagent/Old Stock)

Applicable for: Expired bottles, weighing boat residues, solid spill cleanup.[1][2][3]

  • Primary Containment: Leave the solid in its original container if possible. If transferring, place the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2][3]

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag. This protects waste handlers from exterior contamination.[1][2][3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (Solid)"[1][2][3]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1][2][3]

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: HPLC effluent, reaction workups, dissolved reagents.[1][2][3]

  • Solvent Check: Identify the carrier solvent (e.g., DCM, Methanol, DMSO).[1][2][3]

  • Selection: Choose the Halogenated Waste carboy (Red tag/stripe is standard in many labs).[1][2][3]

    • Why? Even if the solvent is Methanol (non-halogenated), the presence of the fluorinated phenol contaminates the entire volume, mandating the Halogenated stream.[1][2]

  • Transfer: Funnel liquid slowly into the carboy.

    • Critical: Ensure the carboy is not "bulging" (pressurized) before opening.[1][2][3]

  • Log Entry: Record the volume and the approximate concentration of the fluorinated phenol on the waste log immediately.

Scenario C: Contaminated Debris (Gloves/Tissues)

Applicable for: Kimwipes, nitrile gloves, bench paper.[1][2][3]

  • Bagging: Collect all dry debris in a clear heavy-duty plastic bag (minimum 2 mil thickness).[1][2][3]

  • Sealing: Twist and tape the bag neck to create an airtight seal.[1][2][3]

  • Tagging: Label as "Debris contaminated with Fluorinated Organics/Toxics."

  • Disposal: Place in the Solid Hazardous Waste drum/box. Do not throw in regular trash.

Decision Logic Diagram

The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris OrigContainer Is it in Original Container? Solid->OrigContainer DoubleBag Double Bag in Clear Plastic Label: 'Toxic Solid' OrigContainer->DoubleBag Yes TransferJar Transfer to HDPE/Glass Jar Double Bag OrigContainer->TransferJar No SolidBin DISPOSAL ENDPOINT: Solid Hazardous Waste Bin DoubleBag->SolidBin TransferJar->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck HaloStream DISPOSAL ENDPOINT: Halogenated Waste Stream (Due to Fluorine Content) SolventCheck->HaloStream Regardless of Solvent Type DebrisBag Seal in Heavy Duty Bag Label: 'Toxic Debris' Debris->DebrisBag DebrisBag->SolidBin

Caption: Decision matrix for segregating this compound waste streams based on physical state.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent environmental release of fluorinated compounds.[2][3]

  • PPE Upgrade: Wear double nitrile gloves (fluorinated aromatics can permeate standard gloves) and safety goggles.[1][2][3]

  • Dry Spill:

    • Do not sweep vigorously (avoids dust generation).[1][2][3]

    • Cover with wet paper towels to dampen, then scoop into a glass jar.[1][2][3]

  • Wet Spill:

    • Absorb with vermiculite or chem-sorb pads .[1][2][3]

    • Prohibited: Do not use sawdust (potential reaction with oxidizers if present) or simple paper towels without immediate bagging.[1][2][3]

  • Decontamination: Wipe the surface with a mild soap solution.[1][2][3] Do not use bleach (potential reaction with amines).[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12904375, this compound. Retrieved February 19, 2026, from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved February 19, 2026, from [Link][1][2][3]

  • University of Wisconsin-Madison (2024). Laboratory Chemical Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved February 19, 2026, from [Link][1][2][3]

Sources

Personal protective equipment for handling 4-Amino-2,3,5,6-tetrafluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: 4-Amino-2,3,5,6-tetrafluorophenol CAS: 938-63-6 Physical State: Solid (typically off-white to tan powder)[1]

Handling this compound requires a shift in mindset from standard organic chemistry to fluorinated aromatic safety . While standard phenols are corrosive and toxic, the addition of four fluorine atoms significantly alters the physicochemical properties.

The "Fluorine Factor" – Why Standard PPE Fails:

  • Enhanced Lipophilicity: The tetrafluoro- substitution increases the compound's lipophilicity (LogP ~1.4 - 2.4). This allows it to penetrate the lipid bilayer of the skin more rapidly than non-fluorinated analogues, accelerating systemic absorption [1].

  • Anesthetic Effect: Like many phenols, this compound can anesthetize local nerve endings. A researcher may sustain a chemical burn or dermal absorption without feeling immediate pain, leading to delayed treatment and deeper tissue damage [2].

  • Static Charge: As a fine fluorinated powder, it is prone to high static charge buildup, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Double-Barrier System .[1] Do not rely on single layers for direct handling of solids or concentrated stock solutions.

Protection ZonePrimary Barrier (Inner)Secondary Barrier (Outer)Technical Justification
Hand Protection Nitrile (4 mil) Disposable, powder-free.[1]Silver Shield / 4H (Laminate) REQUIRED for stock solution prep or spills.Alt: Nitrile (8 mil) for solid weighing only.Fluorinated phenols permeate standard nitrile. Laminate gloves offer >480 min breakthrough time against aggressive aromatics [3].
Eye & Face Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch) Mandatory when working with >1g or liquid stocks.Safety glasses are insufficient. Phenolic compounds cause severe, often irreversible corneal opacity. The shield protects the neck from splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (Only if outside hood - Emergency Use Only)Inhalation of fluorinated dust causes rapid mucosal irritation. Engineering controls (hood) are the primary defense.
Body Lab Coat (Cotton/Poly blend)Chemical Apron (Rubber or Neoprene)Cotton absorbs phenol, keeping it against the skin. An apron provides a non-absorbent splash barrier for the torso.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (Critical Risk Zone)

Risk: Inhalation of dust and static dispersal.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood. Fluorinated powders are "fly-away" solids; static will cause them to leap onto gloves and cuffs.[1]

  • Draft Shielding: Use a balance with a draft shield. Do not turn off the fume hood; instead, minimize sash opening to reduce turbulence.

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a larger secondary jar.

    • Transfer the solid into the boat.

    • Cap the secondary jar before removing it from the balance. This prevents dust from falling onto the benchtop during transport to the reaction vessel.

Phase B: Solubilization & Synthesis

Risk: Splash and rapid dermal absorption.[1]

  • Solvent Selection: When dissolving (e.g., in DMSO or DMF), the solution becomes a high-permeation vector . The solvent carries the toxic phenol through gloves faster than the solid alone.

  • Cannula Transfer: Avoid pouring. Use positive pressure cannula transfer or a gas-tight syringe for moving liquid stock solutions to prevent open-air exposure.[1]

Phase C: Decontamination

Risk: Cross-contamination of shared surfaces.[1]

  • Solvent Wash: Wipe balance area with ethanol or isopropanol first (phenols are highly soluble in alcohols), then follow with a soap/water wash.

  • Indicator Check: Use pH strips on the cleaned surface. While not specific, a neutral pH suggests the acidic phenol has been removed.

Emergency Response: The "Self-Validating" Safety Loop

If exposure occurs, you must assume the PPE failed. Follow this immediate protocol:

  • Skin Contact:

    • Undress: Remove contaminated clothing immediately.[2][3][4] Do not pull shirts over the head (cut them off if necessary) to avoid eye contact.

    • PEG-300/400 Wash: Flush the area with Polyethylene Glycol (PEG) 300 or 400 for 15 minutes. PEG effectively solubilizes phenol from the skin better than water alone [4]. If PEG is unavailable, use massive amounts of water.

    • Medical Alert: Inform emergency responders this is a Fluorinated Phenol . Mention potential for systemic toxicity (tremors, metabolic acidosis) distinct from simple acid burns.

  • Eye Contact:

    • Irrigate for minimum 15 minutes.

    • Do NOT use PEG in eyes. Use saline or water only.

Disposal & Waste Management

Cradle-to-Grave Classification:

  • Waste Stream: Halogenated Organic Waste.

  • Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Phenols can undergo uncontrolled exothermic oxidation.

  • Solid Waste: Contaminated paper towels and gloves must be double-bagged and labeled "Toxic Solid Waste - Fluorinated Phenol."[1]

Disposal Logic Table:

Waste TypeClassificationDisposal Action
Mother Liquor Halogenated OrganicSegregated carboy.[1] Label: "Contains Fluorinated Phenols."
Solid Residue Hazardous SolidDissolve in combustible solvent (Acetone) for incineration OR double-bag as solid hazmat.
Sharps Chemically ContaminatedSharps container.[5] Do not recap needles used with this compound.

Visual Workflow (DOT Diagram)

SafeHandling Start Storage (Cool, Dry, Inert Gas) PPE PPE Donning (Double Glove + Goggles) Start->PPE Check SDS Weigh Weighing (Static Control + Fume Hood) PPE->Weigh Anti-static protocols Reaction Synthesis/Solubilization (Closed System) Weigh->Reaction Boat-in-Jar Transfer Waste Waste Segregation (Halogenated Stream) Reaction->Waste Segregate Halogens Decon Decontamination (Ethanol Wipe + pH Check) Reaction->Decon Post-Process Decon->PPE Doffing Protocol Decon->Waste Disposable Wipes

Figure 1: Operational lifecycle for handling this compound, emphasizing containment at the weighing stage and segregated waste streams.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Medical Management Guidelines for Phenol. Centers for Disease Control and Prevention. [Link]

  • Monteiro-Riviere, N. A., et al. (2001). "Absorption of Phenol and Halogenated Phenols Through Skin." Toxicology and Industrial Health, 17(5-10), 262-269.[1] (Validates the efficacy of PEG washing for phenolic exposure).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.